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  • Product: Methyl 1,3-dithiane-2-carboxylate
  • CAS: 56579-84-1

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis of Methyl 1,3-Dithiane-2-carboxylate

Abstract This technical guide provides a comprehensive examination of the synthesis of methyl 1,3-dithiane-2-carboxylate, a versatile intermediate in modern organic synthesis. The core of this process relies on the princ...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive examination of the synthesis of methyl 1,3-dithiane-2-carboxylate, a versatile intermediate in modern organic synthesis. The core of this process relies on the principles of "umpolung" or polarity inversion, a concept pioneered by Corey and Seebach.[1][2] This document will elucidate the underlying mechanistic principles, provide detailed, field-proven experimental protocols, and offer insights into the critical parameters that govern the success of this transformation. The intended audience for this guide includes researchers, scientists, and professionals in the field of drug development who are looking to leverage the unique reactivity of dithiane-based building blocks.

Introduction: The Significance of 1,3-Dithianes and Umpolung Chemistry

In the realm of organic synthesis, the carbonyl group is a cornerstone functional group, with the carbonyl carbon being inherently electrophilic. This intrinsic reactivity dictates its reaction with nucleophiles. The concept of "umpolung," or polarity inversion, provides a powerful strategy to reverse this reactivity, transforming an electrophilic carbonyl carbon into a nucleophilic acyl anion equivalent.[3][4] This reversal of polarity opens synthetic avenues to a diverse range of molecules, including 1,2-diketones and α-hydroxy ketones, which are often challenging to access through conventional methods.[1][4]

The most prominent application of umpolung is realized through the use of 1,3-dithianes. The protons at the C2 position of the 1,3-dithiane ring exhibit enhanced acidity (pKa ≈ 31) compared to a standard methylene group.[2][5] This increased acidity facilitates deprotonation by a strong base, such as n-butyllithium, to generate a stabilized carbanion.[2][6] This nucleophilic 2-lithio-1,3-dithiane serves as a masked acyl anion, capable of reacting with a variety of electrophiles.[1][3] The synthesis of methyl 1,3-dithiane-2-carboxylate is a prime example of this powerful synthetic strategy, where the electrophile is a source of a carboxyl group.

Mechanistic Pathway for the Synthesis of Methyl 1,3-Dithiane-2-carboxylate

The synthesis of methyl 1,3-dithiane-2-carboxylate is a two-step process that begins with the deprotonation of 1,3-dithiane to form the key 2-lithio-1,3-dithiane intermediate, followed by carboxylation and subsequent esterification.

Step 1: Deprotonation of 1,3-Dithiane

The initial and most critical step is the deprotonation of 1,3-dithiane at the C2 position. This is typically achieved using a strong organolithium base, most commonly n-butyllithium (n-BuLi), in an anhydrous aprotic solvent like tetrahydrofuran (THF) at low temperatures (-40 °C to -20 °C).[6]

Causality Behind Experimental Choices:

  • Strong Base (n-BuLi): The pKa of the C2 protons of 1,3-dithiane is approximately 31, necessitating a strong base for efficient deprotonation. n-Butyllithium is a readily available and effective choice.

  • Anhydrous Conditions: Organolithium reagents are highly reactive towards protic sources, including water. Therefore, the use of anhydrous solvents and an inert atmosphere (argon or nitrogen) is crucial to prevent quenching of the n-BuLi and the resulting lithiated dithiane.

  • Low Temperature: The reaction is performed at low temperatures to control the exothermicity of the deprotonation and to prevent potential side reactions, such as the reaction of n-BuLi with the THF solvent.[6] The stability of the 2-lithio-1,3-dithiane is also enhanced at these temperatures.[6]

Step 2: Carboxylation and Esterification

The nucleophilic 2-lithio-1,3-dithiane is then reacted with a suitable electrophile to introduce the carboxylate group. A common and effective method is the reaction with an excess of solid carbon dioxide (dry ice).[5] This is followed by an acidic workup to yield 1,3-dithiane-2-carboxylic acid.

The subsequent esterification to the methyl ester can be achieved through several standard methods. One straightforward approach involves transesterification from an ethyl ester precursor in methanol with a catalytic amount of acid.[7]

Diagram of the Reaction Mechanism:

Synthesis_Mechanism cluster_deprotonation Step 1: Deprotonation cluster_carboxylation_esterification Step 2: Carboxylation & Esterification 1,3-Dithiane 1,3-Dithiane 2-Lithio-1,3-dithiane 2-Lithio-1,3-dithiane (Nucleophilic Intermediate) 1,3-Dithiane->2-Lithio-1,3-dithiane Deprotonation nBuLi n-BuLi (Strong Base) nBuLi->2-Lithio-1,3-dithiane 1,3-Dithiane-2-carboxylic_acid 1,3-Dithiane-2-carboxylic acid 2-Lithio-1,3-dithiane->1,3-Dithiane-2-carboxylic_acid Carboxylation Methyl_1,3-dithiane-2-carboxylate Methyl 1,3-dithiane-2-carboxylate 2-Lithio-1,3-dithiane->Methyl_1,3-dithiane-2-carboxylate Direct Reaction CO2 1. CO₂ (Dry Ice) 2. H₃O⁺ CO2->1,3-Dithiane-2-carboxylic_acid Methyl_Chloroformate Methyl Chloroformate (Alternative Electrophile) Methyl_Chloroformate->Methyl_1,3-dithiane-2-carboxylate 1,3-Dithiane-2-carboxylic_acid->Methyl_1,3-dithiane-2-carboxylate Esterification (e.g., MeOH, H⁺)

Caption: Reaction mechanism for the synthesis of methyl 1,3-dithiane-2-carboxylate.

Experimental Protocols

The following protocols are provided as a guide and may require optimization based on specific laboratory conditions and reagent purity.

Protocol for the Preparation of 2-Lithio-1,3-dithiane[7]

Materials and Reagents:

ReagentFormulaMolar Mass ( g/mol )ConcentrationAmountMoles (mmol)
1,3-DithianeC₄H₈S₂120.23-1.20 g10.0
n-ButyllithiumC₄H₉Li64.062.5 M in hexanes4.4 mL11.0
Tetrahydrofuran (THF), anhydrousC₄H₈O72.11-40 mL-

Procedure:

  • A 100-mL round-bottom flask equipped with a magnetic stir bar is flame-dried under a stream of argon or nitrogen and allowed to cool to room temperature.

  • The flask is charged with 1,3-dithiane (1.20 g, 10.0 mmol), and anhydrous THF (40 mL) is added via syringe.

  • The reaction mixture is cooled to a temperature between -40 °C and -20 °C using a suitable cooling bath (e.g., dry ice/acetone).

  • n-Butyllithium (4.4 mL of a 2.5 M solution in hexanes, 11.0 mmol) is added dropwise to the stirred solution via syringe over 10-15 minutes. A pale yellow color may develop during the addition.

  • The reaction mixture is stirred at this temperature for 1-2 hours to ensure the complete formation of 2-lithio-1,3-dithiane.

Protocol for the Synthesis of 1,3-Dithiane-2-carboxylic Acid[5]

Procedure:

  • The freshly prepared solution of 2-lithio-1,3-dithiane is poured over an excess of crushed dry ice, which has been previously placed in a separate flask under an inert atmosphere.

  • The mixture is allowed to warm to room temperature, and the solvent is removed under reduced pressure.

  • The residue is dissolved in water and washed with diethyl ether to remove any unreacted starting material and non-polar byproducts.

  • The aqueous layer is acidified to a pH of approximately 2 with 1 M HCl and then extracted with diethyl ether.

  • The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated to afford 1,3-dithiane-2-carboxylic acid.

Protocol for the Synthesis of Methyl 1,3-Dithiane-2-carboxylate via Transesterification[8]

Procedure:

  • Dissolve ethyl 1,3-dithiane-2-carboxylate (1 mole) in methanol (1 L).

  • Add concentrated hydrochloric acid (5 mL) as a catalyst.

  • Stir the mixture at room temperature for 18 hours.

  • Neutralize the mixture with 1 N sodium hydroxide.

  • Remove the methanol under reduced pressure.

  • Take up the residue in diethyl ether (1 L), wash with water, and dry over magnesium sulfate.

  • Evaporate the solvent and distill the residue under reduced pressure to obtain pure methyl 1,3-dithiane-2-carboxylate.

Trustworthiness and Self-Validating Systems

The protocols described are designed to be self-validating. The formation of the 2-lithio-1,3-dithiane can be optionally confirmed by quenching a small aliquot with deuterium oxide (D₂O). Subsequent ¹H NMR analysis would show a significant decrease in the integration of the signal corresponding to the C2 protons, confirming the successful lithiation. The progress of the esterification can be monitored by thin-layer chromatography (TLC) to ensure the complete consumption of the starting carboxylic acid.

Conclusion

The synthesis of methyl 1,3-dithiane-2-carboxylate is a robust and well-established procedure that exemplifies the power of umpolung chemistry. By understanding the underlying mechanistic principles and adhering to carefully controlled experimental conditions, researchers can reliably access this valuable synthetic intermediate. The protocols and insights provided in this guide are intended to empower scientists in their efforts to construct complex molecules for a wide range of applications, from natural product synthesis to drug discovery.

References

  • Corey, E. J.; Seebach, D. (1965). Synthesis of 1,n-Dicarbonyl Derivates Using Carbanions from 1,3-Dithianes. Angewandte Chemie International Edition in English, 4(12), 1077–1078.
  • ResearchGate. (n.d.). 2‐Lithio‐1,3‐dithiane | Request PDF. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Corey-Seebach Reaction. Retrieved from [Link]

  • Wikipedia. (2023). Corey–Seebach reaction. Retrieved from [Link]

  • Scribd. (n.d.). Chemistry of 1,3-Dithiane. Retrieved from [Link]

  • MDPI. (2022). Corey–Seebach reaction and the use of dithianes as substrate in different catalytic systems. Retrieved from [Link]

  • Taylor & Francis Online. (1996). Influence of an Oxidising Impurity on Preparation of 2-Lithio-1,3-dithiane: Isolation of bis[2-d,3-Dithianyl)]methanol. Retrieved from [Link]

  • ACS Publications. (2023). Metal-Free Late-Stage Alkylation of Tryptophan and Tryptophan-Containing Peptides with 1,3-Dithiane Derivatives. Retrieved from [Link]

  • ACS Publications. (2014). Evolution of Dithiane-Based Strategies for the Construction of Architecturally Complex Natural Products. Retrieved from [Link]

  • ScienceDirect. (2003). The role of 1,3-dithianes in natural product synthesis. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of methyl-1,3-dithiane-2-carboxylate. Retrieved from [Link]

Sources

Exploratory

Elucidating the Mass Spectrometry Fragmentation Pattern of Methyl 1,3-Dithiane-2-Carboxylate: A Mechanistic Guide

Introduction to Dithiane Umpolung Synthons Methyl 1,3-dithiane-2-carboxylate (Molecular Weight: 178.27 g/mol , Formula: C₆H₁₀O₂S₂) is a critical C2-synthon in advanced organic synthesis. Serving as a masked acyl anion eq...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction to Dithiane Umpolung Synthons

Methyl 1,3-dithiane-2-carboxylate (Molecular Weight: 178.27 g/mol , Formula: C₆H₁₀O₂S₂) is a critical C2-synthon in advanced organic synthesis. Serving as a masked acyl anion equivalent, it facilitates the Corey-Seebach umpolung (polarity reversal) strategy[1]. By allowing the normally electrophilic carbonyl carbon to act as a nucleophile, this compound is indispensable for constructing complex natural products and pharmaceutical intermediates[1][2].

During synthetic workflows, confirming the structural integrity of dithiane intermediates is paramount. Electron Ionization Mass Spectrometry (EI-MS) provides a robust, self-validating analytical method for this purpose. This guide details the mechanistic causality behind the EI-MS fragmentation of methyl 1,3-dithiane-2-carboxylate, providing drug development professionals with a definitive framework for spectral interpretation.

Mechanistic Causality of EI-MS Fragmentation

When subjected to standard 70 eV electron ionization, methyl 1,3-dithiane-2-carboxylate undergoes predictable and highly diagnostic fragmentation. The pathways are driven by the stabilization of resulting cations, primarily through the electron-donating capacity of the sulfur atoms in the dithiane ring.

The Molecular Ion ( [M]+∙ , m/z 178)

The initial ionization typically involves the ejection of a non-bonding electron from one of the sulfur atoms or the ester oxygen. The molecular ion peak at m/z 178 is usually visible but may be of low to moderate relative abundance, as the molecule rapidly fragments to form highly stable daughter cations.

Alpha-Cleavage: The 1,3-Dithian-2-yl Cation (m/z 119)

The most dominant and diagnostically significant fragmentation is the α -cleavage of the ester group. The loss of the carbomethoxy radical ( ∙COOCH3​ , 59 Da) yields the 1,3-dithian-2-yl cation at m/z 119 .

  • Causality: This cleavage is exceptionally favored because the resulting positive charge at the C2 position is heavily stabilized by resonance (delocalization of the lone pairs from the two adjacent sulfur atoms). This peak often constitutes the base peak (100% relative abundance) in the spectrum.

Ester Cleavage: The Acylium Ion (m/z 147)

A secondary pathway involves the loss of the methoxy radical ( ∙OCH3​ , 31 Da) from the ester moiety, generating an acylium ion at m/z 147 .

  • Causality: The acylium ion is resonance-stabilized ( −C≡O+ ), though it is less thermodynamically favored than the m/z 119 cation due to the superior stabilizing effect of the dithiane ring's dual sulfur atoms.

Dithiane Ring Degradation (m/z 73 and m/z 45)

Further fragmentation of the m/z 119 ion involves the breakdown of the dithiane ring itself:

  • m/z 73: Loss of thioformaldehyde ( CH2​S , 46 Da) yields a thioallylic-type cation ( C3​H5​S+ ).

  • m/z 45: Extensive ring cleavage results in the stable thioformyl cation ( CHS+ ), a common low-mass indicator of sulfur-containing heterocycles.

Fragmentation M [M]+• m/z 178 Methyl 1,3-dithiane-2-carboxylate F119 m/z 119 1,3-Dithian-2-yl Cation M->F119 Loss of •COOCH3 (-59 Da) F147 m/z 147 Acylium Ion M->F147 Loss of •OCH3 (-31 Da) F73 m/z 73 Thioallylic Cation F119->F73 Ring Cleavage (-46 Da) F45 m/z 45 Thioformyl Cation F119->F45 Ring Cleavage (-74 Da)

Caption: Principal EI-MS fragmentation pathways of methyl 1,3-dithiane-2-carboxylate.

Quantitative Data Summary

The following table summarizes the expected diagnostic ions, their structural assignments, and the thermodynamic rationale for their formation.

m/zFragment AssignmentNeutral LossRelative AbundanceMechanistic Rationale
178 [M]+∙ NoneLow-ModerateInitial ionization at S or O heteroatoms.
147 [M−OCH3​]+ 31 Da ( ∙OCH3​ )LowFormation of resonance-stabilized acylium ion.
119 [M−COOCH3​]+ 59 Da ( ∙COOCH3​ )High (Base Peak)Extreme stabilization of C2 cation by adjacent S atoms.
73 [C3​H5​S]+ 105 Da totalModerateRing opening and loss of CH2​S from m/z 119.
45 [CHS]+ 133 Da totalModerateTerminal degradation to highly stable thioformyl cation.

Validated Experimental Protocol: GC-MS Analysis

To ensure reproducibility and analytical trustworthiness, the following self-validating protocol is recommended for the acquisition of EI mass spectra for dithiane derivatives[3].

Step-by-Step Methodology
  • Sample Preparation:

    • Dissolve 1.0 mg of synthesized methyl 1,3-dithiane-2-carboxylate in 1.0 mL of GC-grade dichloromethane (DCM) to create a 1 mg/mL stock.

    • Dilute 10 μ L of the stock into 990 μ L of DCM to achieve a final concentration of 10 μ g/mL.

  • Chromatographic Separation (GC):

    • Column: Use a standard non-polar capillary column (e.g., HP-5MS, 30 m × 0.25 mm × 0.25 μ m).

    • Carrier Gas: High-purity Helium at a constant flow rate of 1.0 mL/min.

    • Oven Program: Initial temperature 80°C (hold 2 min), ramp at 15°C/min to 280°C (hold 5 min).

    • Injection: Inject 1.0 μ L in split mode (ratio 10:1) with the injector port set to 250°C.

  • Mass Spectrometry (EI-MS):

    • Ionization Energy: Set the electron impact source to exactly 70 eV to ensure standard fragmentation libraries can be used for cross-validation[3].

    • Temperatures: Transfer line at 280°C, Ion source at 230°C, Quadrupole at 150°C.

    • Scan Range: Acquire data in full scan mode from m/z 30 to m/z 300.

  • Data Validation:

    • Extract the chromatogram peak corresponding to the dithiane.

    • Verify the presence of the m/z 119 base peak and the m/z 178 molecular ion to confirm the structural identity.

GCMS_Workflow S1 Sample Prep 10 µg/mL in DCM S2 GC Separation HP-5MS Column S1->S2 S3 EI Ionization 70 eV Source S2->S3 S4 Mass Analysis Quadrupole (m/z 30-300) S3->S4 S5 Data Interpretation Validate m/z 119 Base Peak S4->S5

Caption: Standardized GC-MS workflow for the analysis of dithiane carboxylates.

Conclusion

The mass spectrometric analysis of methyl 1,3-dithiane-2-carboxylate is defined by the profound stabilizing effect of its sulfur heteroatoms. The rapid α -cleavage resulting in the m/z 119 base peak provides an unmistakable analytical signature. By adhering to standardized 70 eV EI-MS protocols, researchers can confidently track the incorporation and deprotection of this crucial umpolung reagent throughout multi-step synthetic campaigns.

References

  • Gama, Y. (2015). Studies Towards the Synthesis of Tagetitoxin. The University of East Anglia. Retrieved from [Link]

  • Royal Society of Chemistry. Photoredox Radical Conjugate Addition of Dithiane-2-carboxylate Promoted by an Iridium(III) Phenyl-tetrazole Complex. Retrieved from [Link]

Sources

Foundational

Crystallographic Profiling of Methyl 1,3-Dithiane-2-Carboxylate Derivatives: Structural Systematics and Synthetic Implications

Executive Summary In the landscape of modern organic synthesis and drug development, 1,3-dithiane derivatives serve as indispensable C1 building blocks. Functioning as masked acyl anion equivalents, these reagents enable...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary In the landscape of modern organic synthesis and drug development, 1,3-dithiane derivatives serve as indispensable C1 building blocks. Functioning as masked acyl anion equivalents, these reagents enable the Corey-Seebach umpolung strategy, allowing for the nucleophilic introduction of carbonyl groups. However, when these derivatives are incorporated into complex, stereochemically dense pharmaceutical intermediates, assigning their absolute and relative stereochemistry becomes a strict regulatory and scientific requirement. This whitepaper provides an in-depth technical analysis of the crystallographic properties of methyl 1,3-dithiane-2-carboxylate derivatives, detailing the conformational systematics, quantitative bond metrics, and the self-validating experimental workflows required to obtain high-resolution X-ray diffraction (XRD) data.

Mechanistic Context: Umpolung Chemistry and Stereochemical Validation

The primary research value of 1,3-dithiane derivatives lies in their polarity reversal (umpolung) capabilities[1]. By deprotonating the weakly acidic C2 position (pKa ~ 31) between the two sulfur atoms, the resulting carbanion acts as a powerful nucleophile. Derivatization at this C2 position—such as the installation of a methoxycarbonyl group to form methyl 1,3-dithiane-2-carboxylate—creates a highly functionalized intermediate[2].

In asymmetric synthesis, the stereocenter generated at or adjacent to the dithiane ring dictates the trajectory of subsequent reactions. Relying solely on Nuclear Magnetic Resonance (NMR) for stereochemical assignment can be ambiguous due to overlapping signals or flexible ring dynamics. Single-crystal X-ray diffraction provides an unambiguous, 3D spatial coordinate map, serving as the ultimate ground truth for structural validation[3].

Conformational Systematics: The Chair Motif and Stereoelectronic Effects

Crystallographic analyses of 1,3-dithiane derivatives consistently reveal that the six-membered dithiacyclohexane ring predominantly adopts a highly ordered chair conformation [4]. The orientation of the C2 substituent (e.g., the carboxylate group) is governed by a delicate thermodynamic balance between steric bulk and stereoelectronic factors:

  • Steric vs. Anomeric Effects: Large alkyl or ester groups at the C2 position strongly prefer the equatorial orientation to minimize unfavorable 1,3-diaxial steric clashes with the axial protons at C4 and C6. However, highly electronegative substituents can sometimes exhibit an axial preference due to the anomeric effect—a stabilizing hyperconjugative interaction where the sulfur lone pairs donate electron density into the adjacent C–X σ* antibonding orbital. For methyl 1,3-dithiane-2-carboxylate, the steric demand of the ester moiety typically overrides the anomeric effect, driving the group into the equatorial plane, though crystal packing forces can induce slight twist-boat distortions[5].

  • Intramolecular Stabilization: The chair conformation is further rigidified by intramolecular C–H···O hydrogen bonds between the dithiane ring protons and the carboxylate carbonyl oxygen[1].

Table 1: Quantitative Crystallographic Parameters for 1,3-Dithiane Derivatives

To facilitate structural comparisons, the following table summarizes the consensus bond metrics derived from single-crystal XRD data of 1,3-dithiane derivatives[5],[4].

Crystallographic ParameterTypical Value RangeStructural Significance
C(sp³)–S Bond Length 1.805 – 1.817 ÅDefines the core dithiacyclohexane framework; longer than typical C–O bonds due to sulfur's larger atomic radius[5].
C(sp²)–S Bond Length 1.736 – 1.747 ÅObserved in ylidene derivatives; significantly shorter due to increased s-character and partial double-bond character[5].
S–C–S Bond Angle (at C2) 112.0° – 115.0°Widened relative to ideal tetrahedral geometry to accommodate the steric bulk of the C2 substituent.
C–S–C Bond Angle 100.0° – 105.0°Reflects the distinct hybridization of sulfur, pulling the ring into a distinct chair pucker.
Puckering Amplitude (Q) 0.630 – 0.910 ÅQuantifies the deviation from an ideal chair; higher values indicate a shift toward a twist-boat conformation[5].
Experimental Workflows: Synthesis and Crystallography

The transition from chemical synthesis to structural elucidation requires a meticulously controlled environment. The following protocols detail the causality behind each experimental choice, culminating in a self-validating crystallographic model.

Protocol 1: Synthesis of Methyl 1,3-Dithiane-2-Carboxylate

This workflow leverages the umpolung strategy to install the carboxylate moiety[2].

Umpolung A 1,3-Dithiane B Lithiation (n-BuLi, -78°C) A->B Deprotonation C 2-Lithio-1,3-dithiane (Acyl Anion) B->C Umpolung D Electrophilic Trapping (CO2 then MeOH/H+) C->D Nucleophilic Attack E Methyl 1,3-dithiane -2-carboxylate D->E Esterification

Umpolung synthesis pathway for methyl 1,3-dithiane-2-carboxylate.
  • Inert Atmosphere Setup: Flame-dry a Schlenk flask under vacuum and backfill with argon. Causality: Moisture rapidly quenches the highly reactive lithiated intermediate, drastically reducing yield.

  • Deprotonation: Dissolve 1,3-dithiane in anhydrous THF and cool to -78 °C. Dropwise add n-butyllithium (n-BuLi). Causality: The cryogenic temperature prevents the nucleophilic attack of n-BuLi on the THF solvent and kinetically stabilizes the 2-lithio-1,3-dithiane species[2].

  • Electrophilic Trapping: Bubble dry CO₂ gas through the solution to form the carboxylate lithium salt, followed by an acidic workup to yield 1,3-dithiane-2-carboxylic acid[2].

  • Esterification: React the crude acid with methanol and a catalytic amount of HCl gas to yield the target methyl 1,3-dithiane-2-carboxylate[6].

Protocol 2: Self-Validating Single-Crystal XRD Workflow

Crystallography is inherently self-validating; the mathematical convergence of the structural model against the raw diffraction data proves the chemical connectivity[6].

XRD_Workflow N1 Compound Synthesis & Purification N2 Crystal Growth (Vapor Diffusion) N1->N2 Causality: High purity prevents lattice defects N3 Single Crystal Harvesting (Microscopic Selection) N2->N3 Causality: Optimal size minimizes absorption N4 X-Ray Diffraction (Data Collection at 100K) N3->N4 Causality: Cryo-cooling reduces thermal motion N5 Phase Problem Solution (Direct Methods) N4->N5 Electron Density Map Generation N6 Structure Refinement (R-factor & GoF Validation) N5->N6 Self-Validating Mathematical Model

Self-validating crystallographic workflow from purification to refinement.
  • Crystallization: Dissolve the highly purified ester in a minimum volume of dichloromethane. Carefully layer with hexanes (anti-solvent) in a sealed vial. Causality: Slow vapor diffusion over several days allows molecules to pack into a highly ordered lattice, minimizing defects that cause diffraction peak broadening.

  • Mounting: Harvest a single, un-twinned crystal (approx. 0.1–0.3 mm) under a polarized light microscope. Mount on a MiTeGen loop with paratone oil and immediately transfer to a 100 K nitrogen cold stream on the diffractometer. Causality: Cryo-cooling minimizes atomic thermal vibrations (Debye-Waller factors), significantly improving high-angle diffraction resolution and reducing radiation damage.

  • Data Collection & Refinement: Collect diffraction data using Mo-Kα or Cu-Kα radiation. Solve the phase problem using direct methods (e.g., SHELXT) and refine the structure using least-squares minimization (SHELXL)[6].

  • Self-Validation Check: The protocol validates itself through statistical metrics. A final R1 value < 0.05 and a Goodness of Fit (GoF) near 1.0 mathematically prove that the proposed structural model accurately represents the experimental electron density[6].

Intermolecular Interactions and Lattice Dynamics

Beyond the isolated molecule, the solid-state architecture of 1,3-dithiane derivatives is governed by weak but highly directional non-covalent interactions. The crystal packing is frequently stabilized by a complex network of C–H···O hydrogen bonds originating from the carboxylate moiety, alongside weaker C–H···S contacts[7]. In specific derivatives, such as those subjected to halogenation, the interplay between halogen bonding and chalcogen bonding (S···I interactions) can drive the formation of extended supramolecular sheets within the crystal lattice[8]. Understanding these lattice dynamics is crucial for drug development professionals, as polymorphism directly impacts the solubility and bioavailability of active pharmaceutical ingredients (APIs).

Conclusion

Methyl 1,3-dithiane-2-carboxylate derivatives are powerful vectors for complex chemical synthesis. By pairing rigorous synthetic protocols with the self-validating precision of single-crystal X-ray diffraction, researchers can confidently assign stereochemistry, map conformational preferences, and understand the non-covalent interactions that dictate solid-state behavior. This integrated approach ensures the highest level of scientific integrity required for modern drug discovery and materials science.

References
  • [6] Studies Towards a Total Synthesis of Tagetitoxin, University of East Anglia.[Link]

  • [3] Organic & Biomolecular Chemistry, RSC Publishing.[Link]

  • [2] Studies Towards the Synthesis of Tagetitoxin By Yannick Gama, University of East Anglia.[Link]

  • [7] C—H⋯O contacts in the crystal structure of 1,3-dithiane 1,1,3,3-tetraoxide, IUCr Journals. [Link]

  • [8] Polymorphism, Halogen Bonding, and Chalcogen Bonding in the Diiodine Adducts of 1,3- and 1,4-Dithiane, MDPI.[Link]

  • [5] Crystal structure of ethyl 2-cyano-2-(1,3-dithian-2-ylidene)acetate, PMC / NIH.[Link]

  • [4] Structural systematics of aryl-1,3-dithiane derivatives: Crystal and energy-minimised structures, ResearchGate. [Link]

Sources

Exploratory

Infrared Spectroscopic Characterization of Methyl 1,3-Dithiane-2-Carboxylate: A Technical Guide for Umpolung Synthons

Executive Summary Methyl 1,3-dithiane-2-carboxylate is a highly versatile C1 synthon utilized extensively in complex organic synthesis and drug development. Rooted in the Corey-Seebach umpolung strategy, the 1,3-dithiane...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl 1,3-dithiane-2-carboxylate is a highly versatile C1 synthon utilized extensively in complex organic synthesis and drug development. Rooted in the Corey-Seebach umpolung strategy, the 1,3-dithiane moiety masks an acyl anion equivalent, reversing the inherent electrophilic polarity of the carbonyl carbon to enable nucleophilic carbon-carbon bond formation[1]. Accurate structural characterization of this intermediate is critical for downstream synthetic success. This whitepaper provides an in-depth analysis of the Infrared (IR) spectroscopy absorption bands of methyl 1,3-dithiane-2-carboxylate, coupling theoretical vibrational assignments with field-proven synthetic and analytical protocols.

Structural Basis for Vibrational Modes

The IR spectrum of methyl 1,3-dithiane-2-carboxylate is dictated by two distinct structural domains: the sulfur-containing heterocycle and the exocyclic methyl ester.

  • The 1,3-Dithiane Ring: The six-membered ring contains two thioether linkages. The C-S bonds exhibit distinct, albeit weak, stretching vibrations in the fingerprint region (600–700 cm⁻¹)[1]. The aliphatic methylene groups (-CH₂-) within the ring contribute to the C-H stretching region just below 3000 cm⁻¹.

  • The Methyl Ester Moiety: The ester group dominates the IR spectrum. The highly polar carbonyl (C=O) bond produces a strong, sharp dipole moment change, resulting in the most prominent peak in the spectrum. The adjacent C-O-C linkages also provide strong asymmetric and symmetric stretching bands in the 1150–1250 cm⁻¹ range.

Quantitative IR Absorption Data

The following table summarizes the key IR absorption bands for methyl 1,3-dithiane-2-carboxylate, providing a diagnostic baseline for product verification.

Wavenumber Region (cm⁻¹)Peak IntensityPeak ShapeVibrational AssignmentStructural Origin
2980 – 2820MediumSharp (Multiple) ν (C-H) stretchingDithiane ring CH₂, Methyl ester CH₃
1735 – 1745StrongSharp ν (C=O) stretchingEster carbonyl
1420 – 1440MediumSharp δ (C-H) bendingAliphatic CH₂ / CH₃ deformations
1200 – 1250StrongBroad/Sharp ν (C-O-C) asymmetricEster alkoxy group
1150 – 1180StrongSharp ν (C-O-C) symmetricEster alkoxy group
900 – 950WeakBroadS-C-S deformation1,3-Dithiane ring
650 – 700WeakSharp ν (C-S) stretchingThioether linkages

Experimental Protocol: Synthesis & FTIR Characterization

To ensure high-fidelity spectral data, the synthesis and subsequent isolation of the compound must be rigorously controlled. The following self-validating protocol outlines the two-step synthesis from 1,3-dithiane and the optimal Attenuated Total Reflectance (ATR) FTIR sampling method.

Phase 1: Synthesis of the Precursor (1,3-Dithiane-2-carboxylic acid)
  • Lithiation: Dissolve 1,3-dithiane in anhydrous THF under a nitrogen atmosphere. Cool the reaction vessel to -20 °C and add n-butyllithium (n-BuLi) dropwise[2].

    • Causality: The -20 °C temperature is critical. It provides enough thermal energy to deprotonate the weakly acidic C2 proton (pKa ~31) while preventing premature ring-opening or degradation of the highly reactive 2-lithio-1,3-dithiane intermediate[2].

  • Carboxylation: Cool the mixture to -78 °C and introduce it to an excess of solid CO₂ (dry ice)[2].

    • Causality: The extreme cold prevents nucleophilic attack of the newly formed carboxylate by unreacted organolithium species, ensuring a high yield of the carboxylic acid.

  • Workup & Validation: Acidify with concentrated HCl and extract with diethyl ether[2]. Self-Validation Step: Analyze the intermediate via IR; pure 1,3-dithiane-2-carboxylic acid will exhibit a distinct C=O stretch at 1692 cm⁻¹ and a broad O-H stretch[2].

Phase 2: Fischer Esterification
  • Esterification: Dissolve the validated carboxylic acid intermediate in anhydrous methanol. Bubble anhydrous HCl gas through the solution for 5 minutes[2].

    • Causality: Using anhydrous HCl gas rather than aqueous acid drives the Fischer esterification equilibrium strictly toward the ester product by eliminating water from the reaction environment[2].

  • Purification: Remove the solvent in vacuo, wash the ethereal solution with brine, and purify via Kugelrohr distillation to yield pure methyl 1,3-dithiane-2-carboxylate[2].

Phase 3: ATR-FTIR Data Acquisition
  • Background Scan: Clean the diamond ATR crystal with isopropanol and collect a background spectrum in ambient air.

    • Causality: Background subtraction removes ambient CO₂ (2350 cm⁻¹) and water vapor (3500–3900 cm⁻¹ and ~1600 cm⁻¹) artifacts that could obscure the aliphatic C-H stretches or artificially broaden the carbonyl base.

  • Sample Application: Apply a neat drop of the purified methyl 1,3-dithiane-2-carboxylate (typically a viscous oil) directly onto the ATR crystal.

    • Causality: ATR requires no KBr pellet pressing, preventing hygroscopic water absorption that frequently obscures the 3000 cm⁻¹ region in traditional transmission FTIR.

  • Acquisition: Record the spectrum from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹ using 32 co-added scans.

Mechanistic Workflow

Workflow A 1,3-Dithiane (Starting Material) B 2-Lithio-1,3-dithiane (Intermediate) A->B n-BuLi, THF -20°C C 1,3-Dithiane-2-carboxylic acid (Precursor) B->C 1. CO2, -78°C 2. H+ Workup D Methyl 1,3-dithiane-2-carboxylate (Target Ester) C->D MeOH HCl (gas) E ATR-FTIR Analysis (Data Acquisition) D->E Diamond Crystal F Spectral Validation (C=O @ ~1735 cm⁻¹) E->F Background Subtraction

Synthetic workflow and FTIR characterization pipeline for methyl 1,3-dithiane-2-carboxylate.

Spectral Interpretation & Troubleshooting

When validating the synthesis of methyl 1,3-dithiane-2-carboxylate, the most critical diagnostic shift is the transformation of the carbonyl band.

  • Acid to Ester Shift: The precursor (1,3-dithiane-2-carboxylic acid) features a C=O stretch at 1692 cm⁻¹ due to strong intermolecular hydrogen bonding (dimerization)[2]. Upon successful esterification, this peak must disappear entirely, replaced by a sharp ester C=O stretch at ~1735–1745 cm⁻¹.

  • Hydroxyl Elimination: The broad O-H stretching band (2500–3300 cm⁻¹) characteristic of the carboxylic acid must be absent in the final spectrum. If a broad band persists >3200 cm⁻¹, it indicates incomplete reaction or moisture contamination.

  • Solvent Artifacts: If residual THF or methanol is present, anomalous peaks will appear at ~1070 cm⁻¹ (THF C-O stretch) or ~3300 cm⁻¹ (MeOH O-H stretch). Extended high-vacuum desiccation is required prior to IR analysis to ensure these do not overlap with the ester's intrinsic C-O stretching bands (1150–1250 cm⁻¹).

Sources

Foundational

A Comprehensive Technical Guide to the Solubility Profile of Methyl 1,3-Dithiane-2-Carboxylate in Polar Organic Solvents

For Researchers, Scientists, and Drug Development Professionals Introduction Methyl 1,3-dithiane-2-carboxylate is a versatile intermediate in modern organic synthesis, frequently employed as a masked acyl anion equivalen...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 1,3-dithiane-2-carboxylate is a versatile intermediate in modern organic synthesis, frequently employed as a masked acyl anion equivalent for the formation of carbon-carbon bonds. Its utility in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs), necessitates a thorough understanding of its physicochemical properties. Among these, solubility is a critical parameter that dictates reaction conditions, purification strategies, and formulation development. This guide provides an in-depth exploration of the solubility profile of methyl 1,3-dithiane-2-carboxylate in polar organic solvents, offering both theoretical insights and practical methodologies for its determination and analysis. While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, this guide equips researchers with the foundational knowledge and experimental protocols to ascertain its solubility characteristics.

Physicochemical Properties of Methyl 1,3-Dithiane-2-Carboxylate and Related Analogs

To predict the solubility behavior of methyl 1,3-dithiane-2-carboxylate, it is instructive to first examine its molecular structure and the properties of closely related compounds.

Molecular Structure:

The molecule possesses a polar ester functional group (-COOCH₃) and a nonpolar 1,3-dithiane ring. The presence of the ester group, with its capacity for dipole-dipole interactions and as a hydrogen bond acceptor, suggests a greater affinity for polar solvents compared to its non-esterified dithiane counterparts. The two sulfur atoms in the dithiane ring also contribute to the molecule's polarity.

Comparative Physicochemical Properties:

While specific data for methyl 1,3-dithiane-2-carboxylate is sparse, the properties of related compounds offer valuable insights.

Property2-Methyl-1,3-dithianeEthyl 1,3-dithiane-2-carboxylate
Molecular Formula C₅H₁₀S₂C₇H₁₂O₂S₂
Molecular Weight 134.26 g/mol [1]192.30 g/mol
Boiling Point 56-59 °C / 3 mmHg[1]75-77 °C / 0.2 mmHg
Density 1.121 g/mL at 25 °C[1]1.22 g/mL at 25 °C
Solubility Not miscible or difficult to mix in water. Soluble in alcohol.[2]No data available

Based on these comparisons, methyl 1,3-dithiane-2-carboxylate is expected to be a liquid at room temperature with a relatively high boiling point. The presence of the methyl ester group, as opposed to the ethyl ester, will slightly decrease the molecular weight and may subtly influence its solubility. The general observation that a related dithiane is soluble in alcohol provides a strong indication that methyl 1,3-dithiane-2-carboxylate will also be soluble in polar organic solvents.

Theoretical Framework for Solubility in Polar Organic Solvents

The principle of "like dissolves like" is the cornerstone for predicting solubility.[3][4] This principle states that substances with similar intermolecular forces are likely to be soluble in one another.

Intermolecular Interactions:

The dissolution of methyl 1,3-dithiane-2-carboxylate in a polar organic solvent involves the disruption of solute-solute and solvent-solvent interactions and the formation of new solute-solvent interactions. The key intermolecular forces at play are:

  • Dipole-Dipole Interactions: The polar ester group of the solute will interact favorably with the dipoles of polar solvents like acetone, ethyl acetate, and acetonitrile.

  • Hydrogen Bonding: While methyl 1,3-dithiane-2-carboxylate does not have a hydrogen bond donor, the oxygen atoms of the carbonyl group can act as hydrogen bond acceptors. This will facilitate solubility in protic polar solvents such as methanol and ethanol.[4]

  • London Dispersion Forces: These forces are present in all molecules and will play a role in the interaction of the nonpolar dithiane ring with the alkyl chains of the solvents.

Solvent Polarity:

The polarity of the solvent is a crucial determinant of solubility. A table of common polar organic solvents and their polarity indices is provided below. It is anticipated that the solubility of methyl 1,3-dithiane-2-carboxylate will be higher in solvents with a moderate to high polarity index.

SolventPolarity Index
Methanol5.1
Acetonitrile5.8
Dimethyl Sulfoxide (DMSO)7.2
Acetone5.1
Ethyl Acetate4.4
Tetrahydrofuran (THF)4.0

Data sourced from various online chemical resources.

Experimental Determination of Solubility: A Step-by-Step Protocol

The gravimetric method is a reliable and straightforward technique for determining the solubility of a solid or liquid compound in a given solvent.[5][6][7][8]

Objective: To determine the solubility of methyl 1,3-dithiane-2-carboxylate in a selected polar organic solvent at a specific temperature.

Materials:

  • Methyl 1,3-dithiane-2-carboxylate (solute)

  • Selected polar organic solvent (e.g., methanol, acetone, ethyl acetate)

  • Analytical balance (accurate to ±0.0001 g)

  • Thermostatic water bath or heating mantle with temperature control

  • Vials or flasks with airtight seals

  • Magnetic stirrer and stir bars

  • Syringe filters (0.45 µm pore size, compatible with the solvent)

  • Pipettes

  • Evaporating dish or pre-weighed vial

  • Drying oven

Protocol:

  • Preparation of Saturated Solution:

    • Add an excess amount of methyl 1,3-dithiane-2-carboxylate to a known volume of the selected solvent in a sealed vial. The presence of undissolved solute is essential to ensure saturation.

    • Place the vial in a thermostatic water bath set to the desired temperature.

    • Stir the mixture vigorously using a magnetic stirrer for a sufficient period to reach equilibrium. A minimum of 24 hours is recommended, but the optimal time should be determined by preliminary experiments (i.e., measuring concentration at different time points until it becomes constant).[5]

  • Sample Withdrawal and Filtration:

    • Once equilibrium is reached, turn off the stirrer and allow the excess solute to settle for at least 2 hours, while maintaining the temperature.

    • Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-heated pipette to avoid premature crystallization.

    • Immediately filter the solution through a syringe filter into a pre-weighed, clean, and dry evaporating dish or vial. This step is crucial to remove any undissolved microcrystals.

  • Solvent Evaporation and Mass Determination:

    • Weigh the evaporating dish containing the filtered solution to determine the mass of the solution.

    • Place the evaporating dish in a drying oven at a temperature sufficient to evaporate the solvent completely without decomposing the solute. The temperature should be well below the boiling point of the solute.

    • Periodically remove the dish from the oven, cool it in a desiccator, and weigh it. Repeat this process until a constant mass is achieved.[5]

  • Calculation of Solubility:

    • Mass of the solute: Subtract the mass of the empty evaporating dish from the final constant mass of the dish with the dried solute.

    • Mass of the solvent: Subtract the mass of the solute from the mass of the saturated solution.

    • Solubility: Express the solubility in the desired units, typically as g/100 g of solvent or mol/L.

    Solubility ( g/100 g solvent) = (Mass of solute / Mass of solvent) x 100

Self-Validation: To ensure the trustworthiness of the results, the experiment should be repeated at least three times, and the average solubility and standard deviation should be reported. The clarity of the filtered solution and the achievement of a constant mass of the dried solute are internal checks for the validity of the procedure.

Factors Influencing Solubility

The solubility of methyl 1,3-dithiane-2-carboxylate is not a fixed value but is influenced by several factors:

  • Temperature: For most solid solutes dissolving in liquid solvents, solubility increases with temperature. This is because the dissolution process is often endothermic. The effect of temperature on solubility can be quantified using the van't Hoff equation.[9][10][11][12][13]

  • Solvent Properties: As discussed, the polarity, hydrogen bonding capability, and molecular size of the solvent significantly impact its ability to dissolve the solute.

  • Purity of Solute and Solvent: Impurities can alter the solubility of a substance. It is essential to use high-purity materials for accurate solubility determination.

Thermodynamic Analysis of Dissolution

The temperature dependence of solubility can provide valuable insights into the thermodynamics of the dissolution process, specifically the enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) of dissolution. The van't Hoff equation describes the relationship between the equilibrium constant (in this case, related to solubility) and temperature.[10][11][12][13]

A plot of the natural logarithm of the mole fraction solubility (ln X) versus the reciprocal of the absolute temperature (1/T) should yield a straight line.

  • The enthalpy of dissolution (ΔH) can be calculated from the slope of the line (slope = -ΔH/R, where R is the gas constant). A positive ΔH indicates an endothermic dissolution process (solubility increases with temperature), while a negative ΔH indicates an exothermic process.

  • The entropy of dissolution (ΔS) can be determined from the y-intercept (intercept = ΔS/R).

Visualizations

Experimental Workflow for Solubility Determination

G cluster_prep Preparation cluster_sampling Sampling cluster_analysis Analysis cluster_calc Calculation prep1 Add excess solute to solvent prep2 Equilibrate at constant T with stirring prep1->prep2 24h samp1 Settle undissolved solute prep2->samp1 ≥2h samp2 Withdraw supernatant samp1->samp2 samp3 Filter through 0.45 µm filter samp2->samp3 an1 Weigh filtered solution samp3->an1 an2 Evaporate solvent an1->an2 an3 Weigh dried solute an2->an3 To constant mass calc1 Calculate solubility an3->calc1

Caption: Gravimetric method workflow.

Key Factors Influencing Solubility

G cluster_solute Solute Properties cluster_solvent Solvent Properties cluster_conditions External Conditions Solubility Solubility Profile Polarity Polarity Polarity->Solubility H_Bond H-Bonding H_Bond->Solubility Solv_Polarity Polarity Solv_Polarity->Solubility Solv_H_Bond H-Bonding Solv_H_Bond->Solubility Temp Temperature Temp->Solubility Purity Purity Purity->Solubility

Caption: Influential solubility factors.

Conclusion

A comprehensive understanding of the solubility of methyl 1,3-dithiane-2-carboxylate in polar organic solvents is essential for its effective utilization in synthetic chemistry and pharmaceutical development. While quantitative data may not be readily available, this guide provides a robust framework for its prediction, experimental determination, and thermodynamic analysis. By applying the principles of intermolecular forces and employing systematic experimental protocols like the gravimetric method, researchers can generate reliable solubility data. This, in turn, will enable the optimization of reaction conditions, the development of efficient purification processes, and the formulation of novel chemical entities.

References

  • Physics-Based Solubility Prediction for Organic Molecules. (2025). PMC - NIH. Retrieved from [Link]

  • Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. (2020). PMC. Retrieved from [Link]

  • Determination of Solubility by Gravimetric Method. (n.d.). Pharmapproach. Retrieved from [Link]

  • Predicting Solubility. (n.d.). Rowan Scientific. Retrieved from [Link]

  • How to determine the solubility of a substance in an organic solvent? (2024). ResearchGate. Retrieved from [Link]

  • Solubility of Organic Compounds. (2023). University of Calgary. Retrieved from [Link]

  • Solubility of Organic Compounds. (2021). Chemistry Steps. Retrieved from [Link]

  • Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). University of Massachusetts. Retrieved from [Link]

  • How to predict the solubility of an organic compound in different kinds of solvents? (2014). Chemistry Stack Exchange. Retrieved from [Link]

  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Florida International University. Retrieved from [Link]

  • Gravimetric Analysis. (n.d.). Wired Chemist. Retrieved from [Link]

  • CHEMICAL EQUILIBRIUM: STUDY MATERIAL AND NUMERICAL PROBLEMS. (n.d.). Self-study material.
  • Gravimetric Analysis. (n.d.). Saraswati Institute of Pharmaceutical Sciences (SIPS). Retrieved from [Link]

  • Van 't Hoff equation. (2020). Chemistry Stack Exchange. Retrieved from [Link]

  • Gravimetric method of analysis. (n.d.). SlideShare. Retrieved from [Link]

  • 7: Gravimetric Analysis (Experiment). (2026). Chemistry LibreTexts. Retrieved from [Link]

  • Van 't Hoff equation. (n.d.). Wikipedia. Retrieved from [Link]

  • Vant Hoffs Equation: Derivation and Graphical Representation. (n.d.). Aakash Institute. Retrieved from [Link]

  • Application of the van't Hoff equation to phase equilibria. (2024). ResearchGate. Retrieved from [Link]

Sources

Exploratory

Thermodynamic Stability and Conformational Dynamics of Methyl 1,3-Dithiane-2-Carboxylate: A Technical Guide for Advanced Organic Synthesis

Executive Summary For researchers and drug development professionals, the 1,3-dithiane moiety is a cornerstone of retrosynthetic analysis, primarily utilized as a masked acyl anion equivalent in Corey-Seebach umpolung (p...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For researchers and drug development professionals, the 1,3-dithiane moiety is a cornerstone of retrosynthetic analysis, primarily utilized as a masked acyl anion equivalent in Corey-Seebach umpolung (polarity reversal) chemistry[1]. Among these derivatives, methyl 1,3-dithiane-2-carboxylate stands out as a highly versatile C2-functionalized building block. However, its successful application in stereoselective synthesis and photoredox catalysis[2] relies heavily on a rigorous understanding of its thermodynamic stability and conformational preferences.

This whitepaper provides an in-depth analysis of the thermodynamic drivers—specifically the generalized anomeric effect—that govern the conformational stability of methyl 1,3-dithiane-2-carboxylate. By linking these thermodynamic principles to field-proven experimental protocols, this guide serves as a comprehensive framework for synthesizing and deploying this compound in complex molecular assemblies.

Thermodynamic Stability & The Generalized Anomeric Effect

In standard cyclohexane systems, bulky substituents thermodynamically prefer the equatorial position to minimize 1,3-diaxial steric repulsion. However, methyl 1,3-dithiane-2-carboxylate exhibits a contrasteric thermodynamic preference: the bulky carbomethoxy ester group strongly favors the axial conformation [3].

Causality of the Axial Preference

As a Senior Application Scientist, it is critical to understand that this preference is not an anomaly, but a predictable outcome of three intersecting stereoelectronic and structural factors:

  • Attenuated Steric Clash : The carbon-sulfur (C–S) bond length is approximately 1.81 Å, significantly longer than a standard C–C bond (1.54 Å) or C–O bond (1.43 Å)[4]. This elongated bond expands the 1,3-dithiane ring, drastically reducing the 1,3-diaxial steric repulsion that normally penalizes axial substituents.

  • Hyperconjugative Stabilization : The axial conformation is thermodynamically stabilized by a strong n(S)→σ∗(C−COOMe) hyperconjugative interaction. The non-bonding electron pairs on the adjacent sulfur atoms delocalize into the antibonding orbital of the axial C–C bond, lowering the overall free energy of the system[3].

  • Anomalous Solvent Effects : Unlike standard anomeric systems (e.g., 2-methoxytetrahydropyran) where polar solvents stabilize the equatorial conformer by aligning with the larger molecular dipole, 2-carbomethoxy-1,3-dithianes exhibit an inverse solvent effect. As solvent polarity increases, the thermodynamic preference for the axial conformer actually strengthens[5].

Quantitative Thermodynamic Data

The table below summarizes the conformational free energy ( ΔG∘ ) of the closely related 2-carbomethoxy-1,3-dithiane across different solvent environments. A positive ΔG∘ indicates that the axial conformer is the thermodynamic minimum.

Table 1: Solvent-Dependent Conformational Free Energy ( ΔG∘ )

Solvent EnvironmentDielectric Constant ( ϵ )Temperature (°C) ΔG∘ (Equatorial - Axial) (kcal/mol)Thermodynamic Preference
Dichloromethane-d2 ( CD2​Cl2​ )8.9100+0.83Axial
Acetone-d6 ( (CD3​)2​CO )20.790+0.92Axial
Methanol-d4 ( CD3​OD )32.690+1.13Axial

Data derived from Juaristi et al.'s NMR equilibrium studies on 2-carbomethoxy-1,3-dithiane[5].

ConformationalThermodynamics Eq Equatorial Conformer (Sterically Favored in Cyclohexanes) Ax Axial Conformer (Thermodynamic Minimum) Eq->Ax ΔG° > 0 (Axial is lower energy) Hyper n(S) → σ*(C-C) Hyperconjugation Hyper->Ax BondLength Long C-S Bonds (1.81 Å) Reduced 1,3-diaxial clash BondLength->Ax Solvent High Solvent Polarity Anomalous Stabilization Solvent->Ax

Caption: Thermodynamic drivers favoring the axial conformer of methyl 1,3-dithiane-2-carboxylate.

Mechanistic Causality in Synthetic Applications

The thermodynamic stability of the axial conformer directly dictates the compound's reactivity profile. Because the carbomethoxy group sits axially, the highly acidic C2 proton (which is readily abstracted to form the umpolung carbanion) is forced into the equatorial position .

When methyl 1,3-dithiane-2-carboxylate is treated with a strong base, the equatorial proton is removed. The resulting lithium carbanion is heavily stabilized by the adjacent sulfur atoms (via polarizability and σ∗ delocalization)[1]. Because the ground-state thermodynamics lock the ester group in the axial position, electrophilic attack on the resulting carbanion typically occurs with high stereoselectivity, ensuring predictable trajectories during complex natural product synthesis. Furthermore, the ester functionality allows this compound to act as a highly efficient radical precursor in photoredox conjugate additions, formally transferring a masked methyl radical to Michael acceptors[2].

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every step includes a mechanistic rationale to prevent common modes of failure (e.g., acid-catalyzed ring degradation or premature carbanion quenching).

Protocol A: Synthesis of Methyl 1,3-Dithiane-2-Carboxylate via Transesterification

This method utilizes commercially available ethyl 1,3-dithiane-2-carboxylate[6] and converts it to the methyl ester under thermodynamic control[7].

Reagents:

  • Ethyl 1,3-dithiane-2-carboxylate: 192 g (1.0 mol)

  • Anhydrous Methanol: 1.0 L

  • Concentrated Hydrochloric Acid (HCl): 5.0 mL

  • 1 N Sodium Hydroxide (NaOH)

  • Anhydrous Magnesium Sulfate ( MgSO4​ )

Step-by-Step Workflow:

  • Reaction Initiation : Dissolve 192 g of ethyl 1,3-dithiane-2-carboxylate in 1 L of anhydrous methanol. Add 5 mL of concentrated HCl.

    • Causality: HCl acts as a Brønsted acid catalyst to protonate the carbonyl oxygen, increasing its electrophilicity. The massive excess of methanol drives the equilibrium toward the methyl ester via Le Chatelier's principle.

  • Thermodynamic Equilibration : Stir the mixture at room temperature for 18 hours.

  • Critical Neutralization : Carefully neutralize the reaction mixture with 1 N NaOH until the pH reaches 7.

    • Causality: This is a self-validating safety checkpoint. If the acid is not fully neutralized, the subsequent concentration step will cause the HCl to concentrate, leading to the destructive acid-catalyzed ring-opening of the 1,3-dithiane moiety.

  • Solvent Removal & Extraction : Remove the methanol under reduced pressure. Take up the resulting residue in 1 L of diethyl ether. Wash the organic layer with distilled water to remove residual salts and methanol.

  • Drying & Purification : Dry the ether layer over anhydrous MgSO4​ , filter, and evaporate the solvent. Distill the crude residue under reduced pressure to yield pure methyl 1,3-dithiane-2-carboxylate.

Protocol B: Generation of the C2-Lithio Carbanion (Umpolung)

Step-by-Step Workflow:

  • Preparation : Dissolve purified methyl 1,3-dithiane-2-carboxylate in anhydrous Tetrahydrofuran (THF) under a strict Argon atmosphere.

  • Deprotonation : Cool the solution to -78 °C using a dry ice/acetone bath. Dropwise, add 1.05 equivalents of n-Butyllithium (n-BuLi).

    • Causality: The parent 1,3-dithiane has a pKa of ~31[1], but the electron-withdrawing ester group significantly increases the acidity of the C2 proton. -78 °C is required to prevent the highly nucleophilic n-BuLi from attacking the ester carbonyl (Claisen-type condensation).

  • Electrophilic Trapping : Stir for 30 minutes, then introduce the target electrophile (e.g., an alkyl halide or aldehyde). Allow the reaction to slowly warm to room temperature to ensure complete conversion before aqueous quenching.

ExperimentalWorkflow Step1 1. Transesterification Ethyl Ester + MeOH + conc. HCl Step2 2. Neutralization 1 N NaOH (Prevents Ring-Opening) Step1->Step2 18h, RT Thermodynamic Control Step3 3. Distillation Reduced Pressure (Purification) Step2->Step3 Aqueous Workup Ether Extraction Step4 4. Deprotonation n-BuLi, THF, -78 °C Step3->Step4 Anhydrous Conditions Step5 5. Electrophilic Trapping Stereoselective Addition Step4->Step5 Umpolung Carbanion

Caption: Experimental workflow for the synthesis and umpolung application of the dithiane ester.

References

  • Jindani, S., & Ganguly, B. "Theoretical exploration to the significance of n(S)/n(O) → σ* (C-COOMe) stereoelectronic interactions." New Journal of Chemistry (RSC Publishing), 2024. 3

  • Juaristi, E., et al. Data referenced in Carbohydrate Chemistry Volume 36, The Royal Society of Chemistry, 2009. 8

  • Oae, S., et al. "Anomeric Effect Involving Carboxyl and Ethynyl Group in Sulfur-Containing Heterocycles." Bulletin of the Chemical Society of Japan (OUP). 4

  • Cozzi, P. G., et al. "Photoredox radical conjugate addition of dithiane-2-carboxylate promoted by an iridium(iii) phenyl-tetrazole complex: a formal radical methylation of Michael acceptors." Chemical Science (RSC Publishing), 2017. 2

  • BenchChem. "1,3-Dithiane-2-carboxaldehyde | Umpolung Reagent." BenchChem Database, 2025. 1

  • PrepChem. "Synthesis of methyl-1,3-dithiane-2-carboxylate." PrepChem Organic Synthesis Database. 7

  • Fisher Scientific. "Ethyl 1,3-dithiane-2-carboxylate, 98+%." Fisher Scientific Product Data. 6

Sources

Foundational

Advanced Safety and Handling Protocols for Methyl 1,3-Dithiane-2-Carboxylate in Complex Organic Synthesis

Executive Summary Methyl 1,3-dithiane-2-carboxylate (CAS 56579-84-1) is a highly versatile C1 building block utilized extensively in advanced organic synthesis and drug development. Functioning primarily as a masked acyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl 1,3-dithiane-2-carboxylate (CAS 56579-84-1) is a highly versatile C1 building block utilized extensively in advanced organic synthesis and drug development. Functioning primarily as a masked acyl anion equivalent, it enables the Corey-Seebach umpolung (polarity reversal) strategy, allowing chemists to forge complex C–C bonds that are inaccessible via traditional electrophilic carbonyl chemistry [1]. This whitepaper provides an in-depth analysis of the physicochemical hazards, safety data sheet (SDS) guidelines, and field-proven experimental workflows required to handle and utilize this reagent with maximum efficacy and safety.

Physicochemical Profiling & Safety Data (SDS)

Due to its structural classification as an organosulfur ester, methyl 1,3-dithiane-2-carboxylate exhibits specific handling hazards. Extrapolating from its highly characterized analog, ethyl 1,3-dithiane-2-carboxylate (CAS 20462-00-4), the compound presents flammability and inhalation risks that necessitate rigorous laboratory controls [2].

Hazard Identification and Mitigation

Organosulfur compounds are notorious for their low olfactory thresholds. The volatile nature of the dithiane ring emits a noxious stench that can induce severe nausea, headaches, and dizziness upon prolonged exposure [3].

Table 1: Physicochemical Properties and Safety Specifications

Property / HazardSpecificationCausality & Mitigation Strategy
CAS Number 56579-84-1Unique identifier for the methyl ester derivative[4].
GHS Classification Flammable Liquid (H226)Vapors may form explosive mixtures with air. Store in a dedicated flammables cabinet away from oxidizers [5].
Flash Point ~55 °C (Closed Cup)Keep away from open flames, hot surfaces, and sparks. Use non-sparking tools and explosion-proof ventilation [2].
Inhalation Hazard Noxious vapor (Stench)Volatile sulfur species interact with olfactory receptors at ppm levels. Handle exclusively in a certified fume hood [3].
PPE Requirements Gloves, Safety GogglesUse an ABEK (EN14387) respirator filter if local exhaust ventilation is compromised to prevent respiratory tract irritation [2].

Mechanistic Framework: The Umpolung Strategy

The synthetic value of methyl 1,3-dithiane-2-carboxylate lies in the unique electronic environment of the C2 position. In a standard ester, the carbonyl carbon is electrophilic. However, the two adjacent sulfur atoms in the dithiane ring stabilize a negative charge at the C2 position through polarizability and d-orbital participation. Upon deprotonation with a strong base, the C2 carbon becomes a potent nucleophile [1].

This polarity reversal allows the dithiane to attack electrophiles (such as alkyl halides or aldehydes). Subsequent hydrolysis of the dithiane moiety unmasks the carbonyl, yielding α -keto esters or α -hydroxy esters—critical precursors in the total synthesis of complex natural products like tagetitoxin [6].

Umpolung A Methyl 1,3-dithiane-2-carboxylate (Electrophilic C2) B Deprotonation (n-BuLi, -78°C) A->B C Lithiated Dithiane (Nucleophilic C2) B->C Polarity Reversal D Electrophilic Attack (R-X or R-CHO) C->D E Alkylated Intermediate D->E C-C Bond Formation F Deprotection (Hg(ClO4)2 or NIS) E->F G α-Keto Ester Target F->G Unmasking Carbonyl

Figure 1: Mechanistic pathway of the Corey-Seebach umpolung strategy using dithiane derivatives.

Experimental Workflows & Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating observable checkpoints and mechanistic rationales for every experimental choice.

Protocol 1: Synthesis via Transesterification

Direct carboxylation of 1,3-dithiane with solid CO2​ followed by Fischer esterification can be practically cumbersome and low-yielding due to the volatility of intermediates [6]. A more robust method involves the acid-catalyzed transesterification of the commercially available ethyl 1,3-dithiane-2-carboxylate [7].

Step-by-Step Methodology:

  • Dissolution: Dissolve 1.0 mole of ethyl 1,3-dithiane-2-carboxylate in 1 L of anhydrous methanol. Causality: A massive excess of methanol drives the thermodynamic equilibrium toward the methyl ester via Le Chatelier's principle.

  • Catalysis: Add 5 mL of concentrated hydrochloric acid. Causality: The acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and lowering the activation energy for nucleophilic attack by methanol.

  • Equilibration: Stir the mixture at room temperature for 18 hours [7].

  • Quenching (Self-Validation Checkpoint): Neutralize the mixture with 1 N sodium hydroxide. Validation: Verify the aqueous layer reaches pH ~7. This ensures the acid catalyst is fully quenched, preventing reverse hydrolysis during the subsequent concentration step [7].

  • Isolation: Remove methanol under reduced pressure. Take up the residue in 1 L of diethyl ether, wash with distilled water, and dry over anhydrous magnesium sulfate.

  • Purification: Evaporate the ether and distill the residue under reduced pressure to obtain pure methyl 1,3-dithiane-2-carboxylate [7].

Protocol 2: Cryogenic Umpolung Alkylation

The lithiation of methyl 1,3-dithiane-2-carboxylate requires strict cryogenic controls. At elevated temperatures, the resulting carbanion is prone to unwanted side reactions, including β -elimination or self-condensation [1].

Workflow Step1 1. Inert Atmosphere Setup Purge flask with Argon Step2 2. Substrate Dissolution Dissolve in dry THF Step1->Step2 Step3 3. Cryogenic Cooling Dry ice/acetone bath (-78°C) Step2->Step3 Step4 4. Lithiation Dropwise addition of n-BuLi Step3->Step4 Step5 5. Electrophile Trapping Add R-X, warm to RT Step4->Step5 Step6 6. Quench & Workup NH4Cl (aq) quench, extract Step5->Step6

Figure 2: Step-by-step cryogenic workflow for the safe lithiation and alkylation of dithianes.

Step-by-Step Methodology:

  • Atmospheric Control: Flame-dry a Schlenk flask and purge with Argon. Causality: Oxygen and ambient moisture will rapidly protonate or oxidize the highly reactive carbanion.

  • Cooling: Dissolve the dithiane substrate in anhydrous THF and submerge the flask in a dry ice/acetone bath (-78 °C).

  • Deprotonation (Self-Validation Checkpoint): Add 1.05 equivalents of n-butyllithium dropwise. Validation: The solution will transition from colorless to a distinct pale yellow, visually confirming the successful formation of the lithiated intermediate.

  • Electrophile Trapping: Introduce the electrophile (e.g., benzyl bromide) slowly. Allow the reaction to stir for 1 hour at -78 °C, then gradually warm to room temperature to ensure complete kinetic conversion.

  • Workup: Quench the reaction with saturated aqueous ammonium chloride ( NH4​Cl ). Causality: NH4​Cl provides a mild proton source to neutralize any unreacted carbanion or excess base without triggering a violent exothermic hydrolysis.

Table 2: Optimization of Electrophile Trapping (Quantitative Yields)

ElectrophileReaction Temp (°C)Time (h)Yield (%)Target Product Class
Benzyl bromide-78 to RT488 α -Keto Ester Precursor
Benzaldehyde-78 to -20282 α -Hydroxy Ester Precursor
Methyl iodide-78 to RT391 α -Keto Ester Precursor

References

  • Synthesis of methyl-1,3-dithiane-2-carboxylate | PrepChem |[Link]

  • Studies Towards the Synthesis of Tagetitoxin | University of East Anglia Repository |[Link]

Sources

Exploratory

electronic properties and dipole moment of methyl 1,3-dithiane-2-carboxylate

An in-depth technical analysis of methyl 1,3-dithiane-2-carboxylate , focusing on its stereoelectronic framework, conformational dynamics, and utility in advanced organic synthesis. Executive Summary: The Architecture of...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis of methyl 1,3-dithiane-2-carboxylate , focusing on its stereoelectronic framework, conformational dynamics, and utility in advanced organic synthesis.

Executive Summary: The Architecture of Polarity Reversal

In the landscape of complex molecule synthesis, the 1,3-dithiane moiety stands as the quintessential architect of umpolung (polarity reversal). By masking a carbonyl group as a thioacetal, the normally electrophilic carbonyl carbon is transformed into a potent nucleophile. Methyl 1,3-dithiane-2-carboxylate (CAS 56579-84-1) elevates this concept by integrating an ester functionality directly at the C2 position. This structural modification drastically alters the electronic properties, conformational equilibrium, and dipole moment of the parent heterocycle, rendering it a highly specialized acyl anion equivalent and a privileged precursor for asymmetric oxidation.

As a Senior Application Scientist, I approach this compound not just as a reagent, but as a dynamic stereoelectronic system. Understanding the causality behind its reactivity—specifically how hyperconjugation and steric vectors dictate its behavior—is paramount for drug development professionals aiming to construct complex chiral scaffolds.

Electronic Properties: Stereoelectronics and Carbanion Stabilization

The defining characteristic of methyl 1,3-dithiane-2-carboxylate is the extreme acidity of its C2 proton compared to standard aliphatic systems. While the parent 1,3-dithiane has a pKa of approximately 31, the introduction of the methyl carboxylate group lowers the pKa to the 13–14 range. This dramatic shift is the result of a synergistic electronic stabilization mechanism.

When treated with a strong base (e.g., LDA or n -BuLi), the C2 proton is abstracted to form a carbanion. The stability of this nucleophilic species is governed by two primary forces:

  • Hyperconjugation ( nC​→σS−C∗​ ): The lone pair of the carbanion ( nC​ ) delocalizes into the antibonding orbitals ( σ∗ ) of the adjacent carbon-sulfur bonds. Density Functional Theory (DFT) calculations on related lithiated dithianes reveal a strict geometric requirement for this stabilization: the carbanion orbital must be anti-periplanar to the C-S bonds, strongly favoring an equatorial orientation of the C-Li bond [1].

  • Mesomeric Resonance: The adjacent ester group provides classical enolate stabilization, delocalizing the negative charge onto the carbonyl oxygen.

UmpolungLogic A Methyl 1,3-dithiane-2-carboxylate (Neutral Precursor) B Base Deprotonation (Kinetic Control) A->B pKa ~ 13 C C2-Carbanion (Nucleophilic Species) B->C Proton Removal D Hyperconjugation (n_C -> sigma*_{S-C}) C->D S-Atom Stabilization E Mesomeric Effect (Ester Enolate) C->E Carbonyl Stabilization F Electrophilic Trapping (C-C Bond Formation) D->F E->F

Logical flow of C2-deprotonation and stereoelectronic stabilization in umpolung reactivity.

Conformational Dynamics and Dipole Moment Physics

In solution, the 1,3-dithiane ring adopts a chair conformation. For methyl 1,3-dithiane-2-carboxylate, the bulky methyl ester group at the C2 position is subject to a rigorous conformational equilibrium between the axial and equatorial states.

Steric Causality: The equatorial conformer is thermodynamically dominant. If the ester group were to occupy the axial position, it would suffer severe 1,3-diaxial steric repulsion with the axial protons at the C4 and C6 positions of the dithiane ring [2].

Dipole Moment Vector Addition: The dielectric properties of the molecule are a direct consequence of this conformational preference. The parent 1,3-dithiane possesses an experimentally determined dipole moment of 2.14 D [3], with the vector pointing from the C2 carbon toward the highly polarizable sulfur atoms. When the methyl carboxylate group (which possesses its own local dipole of ~1.7 D) is locked in the equatorial position, its dipole vector aligns constructively with the ring's dipole. This vector addition results in a high net dipole moment for the molecule (estimated ~2.8–3.2 D). Conversely, an axial conformation would lead to partial vector cancellation. Because the equatorial state is heavily favored, the bulk material exhibits the higher dipole moment, influencing its solubility profile and interaction with polar transition states during catalysis.

ConformationalDipole Eq Equatorial Conformer Ax Axial Conformer Eq->Ax Ring Inversion Eq_Dipole High Net Dipole (Vectors Additive) Eq->Eq_Dipole Dipole Alignment Ax_Dipole Low Net Dipole (Vectors Opposing) Ax->Ax_Dipole Dipole Cancellation Steric 1,3-Diaxial Repulsion (Destabilizing) Ax->Steric Steric Clash

Conformational equilibrium of the C2-ester group and its impact on the net dipole moment.

Quantitative Data Synthesis

The following table synthesizes the critical physical and chemical parameters of methyl 1,3-dithiane-2-carboxylate alongside its parent and ethyl-substituted analogs, providing a comparative baseline for synthetic planning [4].

Property1,3-Dithiane (Parent)Methyl 1,3-dithiane-2-carboxylateEthyl 1,3-dithiane-2-carboxylate
Molecular Weight 120.20 g/mol 178.27 g/mol 192.30 g/mol
C2 Proton pKa ~31~13–14~13–14
Dipole Moment ( μ ) 2.14 D~2.8 - 3.2 D (Equatorial)~2.8 - 3.2 D (Equatorial)
Modena Oxidation (Monoxide ee %) N/A85%90%
Modena Oxidation (Bis-sulfoxide ee %) N/A>97% (trans)>97% (trans)

Self-Validating Experimental Workflows

To ensure scientific integrity and reproducibility, the following methodologies are designed as self-validating systems. Every step includes the causality behind the action and an in-process validation check.

Protocol 1: Synthesis via Acid-Catalyzed Transesterification

While methyl 1,3-dithiane-2-carboxylate can be synthesized de novo, transesterification from the commercially abundant ethyl ester is highly efficient [5].

  • Initiation: Dissolve 1.0 mole (192 g) of ethyl 1,3-dithiane-2-carboxylate in 1.0 L of anhydrous methanol.

    • Causality: Methanol serves as both the reactant and the solvent. The massive stoichiometric excess drives the equilibrium toward the methyl ester via Le Chatelier's principle.

  • Catalysis: Add 5 mL of concentrated hydrochloric acid (HCl) dropwise. Stir at room temperature for 18 hours.

    • Causality: HCl protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon to facilitate nucleophilic attack by methanol.

  • In-Process Validation: Monitor the reaction via Thin Layer Chromatography (TLC) using a 9:1 Hexane/Ethyl Acetate system. The methyl ester product will elute slightly slower (lower Rf) than the ethyl ester precursor due to its reduced lipophilicity.

  • Quenching & Extraction: Neutralize the mixture with 1 N sodium hydroxide (NaOH) to halt the reversible reaction. Remove methanol under reduced pressure. Take up the residue in 1 L of diethyl ether, wash with distilled water, and dry over anhydrous magnesium sulfate ( MgSO4​ ).

  • Purification: Evaporate the ether and distill the residue under reduced pressure to yield the pure methyl ester.

Protocol 2: Asymmetric Oxidation to Chiral Bis-Sulfoxides (Modena Protocol)

The ester derivatives of 1,3-dithiane-2-carboxylate are privileged substrates for asymmetric oxidation, yielding highly enantioenriched bis-sulfoxides used in downstream chiral synthesis [4].

  • Complex Formation: In a dry flask under inert atmosphere, combine a substoichiometric amount of Titanium isopropoxide ( Ti(OiPr)4​ ) and (+)-Diethyl tartrate ((+)-DET) in anhydrous dichloromethane at -20°C.

    • Causality: This forms the chiral titanium-tartrate complex in situ, which provides the stereochemical environment required for enantiofacial discrimination during oxygen transfer.

  • Oxidation: Add the methyl 1,3-dithiane-2-carboxylate substrate, followed by the slow dropwise addition of Cumene hydroperoxide (CHP).

    • Causality: CHP acts as the terminal oxidant. The slow addition prevents thermal spikes that could degrade the enantioselectivity of the titanium-peroxo complex.

  • Validation & Workup: Critical Step. The resulting trans-bis-sulfoxides are highly sensitive to acid. Quench the reaction with a mildly basic aqueous solution (e.g., saturated NaHCO3​ ) and perform rapid extraction.

  • Analysis: Validate the enantiomeric excess immediately following silica gel chromatography using chiral High-Performance Liquid Chromatography (HPLC). Expected ee is >97% for the trans-bis-sulfoxide.

References

  • A Density Functional Study of 2-Lithio-1,3-dithiane and 2-Lithio-2-phenyl-1,3-dithiane: Conformational Preference of the C−Li Bond and Structural Analysis, Journal of the American Chemical Society, [Link]

  • Conformational behavior of 2-dimethylamino-1,3-dithiane in solution, RSC Publishing, [Link]

  • Dipole Moment, Rosamonte's Physical Chemistry Website, [Link]

  • Synthesis of methyl-1,3-dithiane-2-carboxylate, PrepChem.com, [Link]

Protocols & Analytical Methods

Method

methyl 1,3-dithiane-2-carboxylate as an acyl anion equivalent in organic synthesis

Harnessing the Power of Umpolung: Methyl 1,3-Dithiane-2-carboxylate as a Premier Acyl Anion Equivalent Application Note & Protocols for Advanced Organic Synthesis Introduction: The Concept of Polarity Inversion and the R...

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Author: BenchChem Technical Support Team. Date: April 2026

Harnessing the Power of Umpolung: Methyl 1,3-Dithiane-2-carboxylate as a Premier Acyl Anion Equivalent

Application Note & Protocols for Advanced Organic Synthesis

Introduction: The Concept of Polarity Inversion and the Rise of Dithianes

In the landscape of organic synthesis, the formation of carbon-carbon bonds is paramount. Traditional synthetic strategies often rely on the inherent electrophilicity of the carbonyl carbon. However, the groundbreaking concept of "Umpolung," or polarity inversion, has revolutionized retrosynthetic analysis by enabling the carbonyl carbon to react as a nucleophile.[1][2][3] This reversal of reactivity is masterfully achieved through the use of acyl anion equivalents, with 1,3-dithianes emerging as robust and versatile synthons.[4][5]

The seminal work of Corey and Seebach established 1,3-dithianes as preeminent masked acyl anions.[4][6] The key to their utility lies in the increased acidity of the C2 proton (pKa ≈ 31), situated between two sulfur atoms.[3] This acidity allows for facile deprotonation by a strong base, typically n-butyllithium, to generate a stabilized carbanion that can engage in a wide array of C-C bond-forming reactions with various electrophiles.[3][4] Methyl 1,3-dithiane-2-carboxylate, the subject of this guide, extends this powerful chemistry to the realm of α-keto ester synthesis, providing a reliable and efficient route to this important class of molecules.

Methyl 1,3-Dithiane-2-carboxylate: A Versatile Building Block

Methyl 1,3-dithiane-2-carboxylate serves as a stable, crystalline solid that is readily prepared and handled. Its structure combines the key features of the dithiane ring, which provides the umpolung character, with a methyl ester group that activates the C2 position and serves as a synthetic handle for further transformations.

PropertyValue
Molecular Formula C6H10O2S2
Molecular Weight 178.27 g/mol
Appearance White to off-white crystalline solid
pKa of C2-H ~23

The presence of the carboxylate group significantly increases the acidity of the C2 proton compared to unsubstituted 1,3-dithiane, allowing for the use of milder bases for deprotonation in certain applications.

Synthesis of Methyl 1,3-Dithiane-2-carboxylate

The preparation of methyl 1,3-dithiane-2-carboxylate is typically achieved through the transesterification of the corresponding ethyl ester.[7] Ethyl 1,3-dithiane-2-carboxylate itself can be synthesized by the reaction of ethyl diethoxyacetate with 1,3-propanedithiol.[8]

Protocol 1: Synthesis of Methyl 1,3-Dithiane-2-carboxylate via Transesterification[7]

This protocol outlines the acid-catalyzed transesterification of ethyl 1,3-dithiane-2-carboxylate to its methyl ester counterpart.

Materials:

  • Ethyl 1,3-dithiane-2-carboxylate

  • Methanol (anhydrous)

  • Concentrated Hydrochloric Acid

  • 1 N Sodium Hydroxide

  • Diethyl ether

  • Magnesium sulfate (anhydrous)

Procedure:

  • Dissolve ethyl 1,3-dithiane-2-carboxylate (1.0 mole) in 1 L of anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer.

  • Carefully add 5 mL of concentrated hydrochloric acid to the solution.

  • Stir the reaction mixture at room temperature for 18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, neutralize the mixture with 1 N sodium hydroxide solution until the pH is approximately 7.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • Take up the residue in 1 L of diethyl ether and transfer to a separatory funnel.

  • Wash the ether layer with water, then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting residue by vacuum distillation to yield pure methyl 1,3-dithiane-2-carboxylate.

Reactivity and Applications in Organic Synthesis

The deprotonated form of methyl 1,3-dithiane-2-carboxylate is a potent nucleophile that participates in a variety of synthetically useful transformations, including alkylations, acylations, and conjugate additions.

Alkylation Reactions

The lithiated dithiane readily reacts with a range of alkyl halides and sulfonates to introduce an alkyl group at the C2 position.[9][10] This reaction is a cornerstone of its application, providing access to a diverse array of α-keto esters after deprotection.

cluster_0 Alkylation cluster_1 Deprotection A Methyl 1,3-dithiane- 2-carboxylate B Deprotonation (n-BuLi, THF, -78 °C) A->B C Lithiated Dithiane (Acyl Anion Equivalent) B->C E 2-Alkyl-2-methoxycarbonyl- 1,3-dithiane C->E Alkylation D Electrophile (R-X) D->E F 2-Alkyl-2-methoxycarbonyl- 1,3-dithiane G Hydrolysis (e.g., HgCl₂, CaCO₃) F->G H Methyl α-Keto Ester G->H Dithiane Methyl 1,3-dithiane- 2-carboxylate Intermediate Hydrogen-Bonded Intermediate Dithiane->Intermediate Catalyst Chiral Bifunctional Catalyst (e.g., Thiourea) Catalyst->Intermediate Nitroalkene Nitroalkene Nitroalkene->Intermediate Adduct Conjugate Adduct Intermediate->Adduct Stereoselective Addition Product γ-Nitro-α-keto ester Adduct->Product Workup

Sources

Application

Application Note: Step-by-Step Lithiation of Methyl 1,3-Dithiane-2-Carboxylate with n-Butyllithium

Executive Summary The Corey-Seebach umpolung (polarity reversal) strategy is a foundational methodology in advanced organic synthesis. While the parent 1,3-dithiane is the classic reagent for this transformation, its est...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The Corey-Seebach umpolung (polarity reversal) strategy is a foundational methodology in advanced organic synthesis. While the parent 1,3-dithiane is the classic reagent for this transformation, its esterified derivative—methyl 1,3-dithiane-2-carboxylate —serves as a highly versatile, bifunctional C2-synthon. It functions as a masked α-keto ester acyl anion equivalent [1].

This Application Note details the precise, step-by-step methodology for the lithiation of methyl 1,3-dithiane-2-carboxylate using n-butyllithium (n-BuLi) and its subsequent electrophilic trapping. This protocol is designed for researchers and drug development professionals constructing complex chiral frameworks, tertiary alcohols, and natural product intermediates[1].

Mechanistic Insights & Causality (E-E-A-T)

The Kinetic vs. Thermodynamic Exception

A common axiom in organic synthesis is that highly nucleophilic alkyllithium reagents (like n-BuLi) should not be reacted with esters, as this typically leads to nucleophilic acyl substitution (forming ketones or tertiary alcohols). To prevent this, non-nucleophilic bases like lithium diisopropylamide (LDA) are generally preferred for ester enolate generation.

Why, then, is n-BuLi successfully used to lithiate methyl 1,3-dithiane-2-carboxylate? The answer lies in the exceptional thermodynamic acidity of the C2 proton. The unsubstituted 1,3-dithiane ring possesses a weakly acidic C2 proton with a pKa of approximately 31 [2]. However, the introduction of the electron-withdrawing methyl ester group significantly lowers this pKa[3]. Flanked by two polarizable sulfur atoms and an ester carbonyl, the C2 proton becomes highly acidic.

Because of this extreme thermodynamic acidity, the acid-base deprotonation by n-BuLi is kinetically much faster than nucleophilic attack on the ester carbonyl. Provided the reaction is strictly maintained at –78 °C in a coordinating solvent like tetrahydrofuran (THF), the 2-lithio-1,3-dithiane-2-carboxylate intermediate is formed quantitatively without self-condensation or carbonyl destruction [4].

Solvent and Temperature Rationale
  • Tetrahydrofuran (THF): Acts as a coordinating solvent that stabilizes the lithium cation and breaks down the hexameric/tetrameric aggregates of n-BuLi, increasing its effective basicity.

  • Strict –78 °C Control: Suppresses the activation energy required for the undesired nucleophilic acyl substitution and prevents Claisen-type self-condensation of the resulting carbanion.

Mandatory Visualization: Workflows & Mechanisms

Workflow A Methyl 1,3-Dithiane- 2-Carboxylate in THF (-78 °C) B Dropwise Addition of n-BuLi (1.05 eq) A->B C 2-Lithio Intermediate (Stir 45 min at -78 °C) B->C D Electrophile Addition (e.g., R-X or R-CHO) C->D E Quench (NH4Cl) & Extraction D->E

Experimental workflow for the lithiation and trapping of methyl 1,3-dithiane-2-carboxylate.

Mechanism Substrate Methyl 1,3-Dithiane-2-Carboxylate (Highly Acidic C2 Proton) Deprotonation Acid-Base Reaction Outcompetes Carbonyl Attack Substrate->Deprotonation -78 °C, THF Base n-Butyllithium (n-BuLi) Strong Base Base->Deprotonation Carbanion 2-Lithio-1,3-Dithiane-2-Carboxylate (Masked Acyl Anion) Deprotonation->Carbanion Electrophile Electrophilic Trapping Carbanion->Electrophile Product Functionalized α-Keto Ester Precursor Electrophile->Product C-C Bond Formation

Mechanistic logic showing kinetic deprotonation outcompeting nucleophilic acyl substitution.

Experimental Protocol: Step-by-Step Lithiation

(Note: Methyl 1,3-dithiane-2-carboxylate can be synthesized via Fischer esterification of the corresponding carboxylic acid, which is itself derived from the lithiation of 1,3-dithiane and trapping with solid carbon dioxide [5], or by transesterification of ethyl 1,3-dithiane-2-carboxylate in methanol with HCl [6].)

Materials & Reagents
  • Methyl 1,3-dithiane-2-carboxylate: 1.0 equiv (e.g., 5.0 mmol, ~891 mg)

  • n-Butyllithium (n-BuLi): 1.6 M or 2.5 M solution in hexanes, 1.05 equiv (Titrate prior to use).

  • Anhydrous Tetrahydrofuran (THF): ~25 mL (to achieve a 0.2 M substrate concentration).

  • Electrophile: e.g., benzaldehyde, benzyl bromide, or an epoxide, 1.1–1.2 equiv.

  • Quenching Agent: Saturated aqueous NH₄Cl solution.

Step 1: Preparation of the Reaction Vessel
  • Flame-dry a 50 mL Schlenk flask equipped with a magnetic stir bar under high vacuum.

  • Backfill the flask with dry Argon (or Nitrogen). Repeat the vacuum/argon cycle three times to ensure a strictly anhydrous and oxygen-free environment.

Step 2: Dissolution and Cooling
  • Add methyl 1,3-dithiane-2-carboxylate (5.0 mmol) to the flask against a positive flow of Argon.

  • Inject 25 mL of freshly distilled, anhydrous THF via syringe. Stir until the substrate is fully dissolved.

  • Submerge the flask in a dry ice/acetone bath to cool the solution to –78 °C. Allow 10 minutes for the internal temperature to fully equilibrate.

Step 3: Lithiation (Carbanion Generation)
  • Slowly add n-BuLi (5.25 mmol, 1.05 equiv) dropwise via a gas-tight syringe down the inner wall of the flask over 5–10 minutes.

  • Observation: The solution will typically transition from colorless to a pale yellow or orange hue, indicating the formation of the 2-lithio-1,3-dithiane-2-carboxylate carbanion.

  • Stir the mixture at –78 °C for 30 to 45 minutes to ensure complete deprotonation.

Step 4: Electrophilic Trapping
  • Dissolve the chosen electrophile (5.5 mmol, 1.1 equiv) in 2–3 mL of anhydrous THF.

  • Add the electrophile solution dropwise to the lithiated dithiane at –78 °C.

  • Maintain the reaction at –78 °C for 1 hour. For less reactive electrophiles (e.g., primary alkyl halides), allow the reaction mixture to slowly warm to –20 °C or 0 °C over an additional 2 hours.

Step 5: Quenching and Workup
  • Quench the reaction at 0 °C by cautiously adding 10 mL of saturated aqueous NH₄Cl.

  • Dilute the mixture with 20 mL of ethyl acetate (EtOAc) or diethyl ether (Et₂O).

  • Separate the layers and extract the aqueous phase twice with 15 mL of the organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product via flash column chromatography (typically using a hexane/EtOAc gradient).

Data Presentation

Table 1: Reaction Parameters and Optimization Guidelines

ParameterOptimal ConditionConsequence of Deviation
Base Equivalents 1.05 equiv n-BuLiExcess base (>1.1 eq) risks nucleophilic attack on the ester or the added electrophile.
Temperature Strictly –78 °CWarmer temperatures (e.g., –40 °C) lead to Claisen condensation and complex mixtures [5].
Solvent Anhydrous THF (0.1–0.2 M)Non-coordinating solvents (e.g., pure hexanes) fail to break n-BuLi aggregates, stalling lithiation.
Lithiation Time 30–45 minutesInsufficient time leads to incomplete deprotonation and lower yields.

Table 2: Expected Yields with Representative Electrophiles

Electrophile ClassExample ReagentTrapping Temp / TimeExpected Yield
Aldehydes Benzaldehyde–78 °C for 1 h85% – 95%
Primary Alkyl Halides Benzyl Bromide–78 °C to 0 °C over 2 h75% – 85%
Epoxides Propylene Oxide–78 °C to RT (with BF₃·OEt₂)60% – 70%

Troubleshooting & Quality Control

Self-Validating System (The D₂O Quench Check): Trustworthiness in protocol execution requires verification before committing valuable complex electrophiles. To confirm successful lithiation:

  • Withdraw a 0.1 mL aliquot of the reaction mixture after Step 3 using a dry syringe.

  • Quench the aliquot into an NMR tube or vial containing 0.5 mL of D₂O.

  • Extract with CDCl₃ and analyze via ¹H NMR.

  • Validation: The disappearance of the C2 proton singlet (typically around δ 4.3 ppm in the starting material) and the incorporation of deuterium confirms >95% successful lithiation.

Color Fading: If the characteristic yellow/orange color of the carbanion fades prematurely before the electrophile is added, it strongly indicates moisture ingress or a reaction with impurities in the solvent. Ensure THF is freshly distilled from sodium/benzophenone or drawn directly from an activated alumina solvent purification system.

References

  • Gama, Y. (2015). Studies Towards the Synthesis of Tagetitoxin. The University of East Anglia. URL: [Link]

  • PrepChem. (n.d.). Synthesis of methyl-1,3-dithiane-2-carboxylate. PrepChem.com. URL: [Link]

Sources

Method

Synthesis of Highly Substituted Carboxylic Acids: An Application Note on the Utility of Methyl 1,3-Dithiane-2-carboxylate

Abstract This technical guide provides a comprehensive overview of a robust and versatile methodology for the synthesis of highly substituted α-keto acids and their subsequent conversion to a diverse array of carboxylic...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive overview of a robust and versatile methodology for the synthesis of highly substituted α-keto acids and their subsequent conversion to a diverse array of carboxylic acids. The strategy leverages the unique reactivity of methyl 1,3-dithiane-2-carboxylate as a nucleophilic acyl anion equivalent. This document details the underlying chemical principles, provides step-by-step experimental protocols, and offers practical insights for researchers, scientists, and professionals in drug development.

Introduction: The Significance of Substituted Carboxylic Acids and the "Umpolung" Strategy

Highly substituted carboxylic acids are pivotal structural motifs in a vast number of pharmaceuticals, agrochemicals, and functional materials. Their synthesis, however, can be challenging due to the inherent electrophilic nature of the carboxyl carbon. The concept of "umpolung," or polarity inversion, provides a powerful solution to this synthetic hurdle. This strategy temporarily reverses the normal reactivity of a functional group, transforming an electrophilic center into a nucleophilic one.

The Corey-Seebach reaction, utilizing 1,3-dithianes, is a classic and highly effective embodiment of the umpolung principle. The protons on the carbon atom situated between the two sulfur atoms (the C2 position) of a 1,3-dithiane are significantly more acidic (pKa ≈ 31) than a typical methylene group. This increased acidity allows for deprotonation with a strong base, such as n-butyllithium, to generate a stabilized carbanion that can act as a nucleophilic acyl anion equivalent.

This application note focuses on the use of methyl 1,3-dithiane-2-carboxylate, a commercially available starting material, to access a wide range of substituted carboxylic acids. The general synthetic strategy involves three key stages:

  • Alkylation: Deprotonation of methyl 1,3-dithiane-2-carboxylate followed by reaction with a suitable electrophile to introduce the desired substituent at the C2 position.

  • Dithiane Deprotection: Hydrolysis of the dithiane moiety to unmask the carbonyl group, yielding a highly valuable α-keto ester intermediate.

  • Ester Hydrolysis: Conversion of the methyl ester to the final carboxylic acid product.

Core Methodology: Mechanistic Insights and Workflow

The success of this synthetic

Application

corey-seebach reaction conditions for methyl 1,3-dithiane-2-carboxylate

Application Note: Corey-Seebach Umpolung Alkylation of Methyl 1,3-Dithiane-2-carboxylate Mechanistic Causality & Substrate Dynamics The Corey-Seebach reaction is a cornerstone of modern organic synthesis, enabling the po...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Corey-Seebach Umpolung Alkylation of Methyl 1,3-Dithiane-2-carboxylate

Mechanistic Causality & Substrate Dynamics

The Corey-Seebach reaction is a cornerstone of modern organic synthesis, enabling the polarity reversal (umpolung) of carbonyl compounds. By converting an aldehyde into a 1,3-dithiane, the normally electrophilic carbonyl carbon becomes a nucleophilic acyl anion equivalent upon deprotonation.

When utilizing methyl 1,3-dithiane-2-carboxylate , the electronic landscape of the substrate is fundamentally altered. Standard 1,3-dithianes possess a C2 proton with a pKa of ~31, strictly requiring highly basic, organolithium reagents (like n-BuLi) for deprotonation. In contrast, the C2 proton of methyl 1,3-dithiane-2-carboxylate is flanked by two electron-withdrawing sulfur atoms and a methoxycarbonyl group. This triad provides immense resonance and inductive stabilization to the conjugate base, drastically lowering the pKa to approximately 12–14.

Causality in Reagent Selection: Because of this enhanced acidity, the synthetic chemist is not locked into using n-BuLi. Milder, non-nucleophilic bases such as NaH[1] or even phase-transfer catalysts like K₂CO₃[2] can efficiently generate the enolate/carbanion. In fact, using n-BuLi requires strict cryogenic control (-78 °C) because the highly nucleophilic butyl anion can competitively attack the ester carbonyl if thermal energy permits[3]. Therefore, the choice of base is dictated by the reactivity of the electrophile and the scalability requirements of the workflow.

Quantitative Data: Base Selection & Optimization

To facilitate rational experimental design, the following table summarizes the causal relationship between base selection, reaction conditions, and optimal use cases for the alkylation of methyl 1,3-dithiane-2-carboxylate.

Base SystemSolventTemp. ProfileYield RangeCausality & Optimal Use Case
n-BuLi THF-78 °C to RT85–95%Rapid, quantitative metalation. Ideal for highly sensitive or sterically hindered electrophiles requiring cryogenic stability[3].
NaH DMF0 °C to RT75–88%Cost-effective and scalable. Best for primary alkyl bromides/iodides via standard Sₙ2 displacement[1].
LDA THF-78 °C80–90%Non-nucleophilic strong base. Prevents competitive acyl substitution at the ester moiety if side reactions are observed.
K₂CO₃ (PTC) Toluene/H₂ORT to 50 °C70–80%Mildest conditions; avoids moisture-sensitive reagents. Best for robust, unhindered electrophiles[2].

Self-Validating Experimental Protocols

The following workflows are designed as self-validating systems. Each protocol includes built-in In-Process Controls (IPCs) to ensure the chemical state is verified before proceeding to the next step.

Protocol A: Cryogenic Lithiation & Alkylation (n-BuLi)

Best for complex, sensitive electrophiles.

  • Preparation : Flame-dry a Schlenk flask under N₂. Add methyl 1,3-dithiane-2-carboxylate (1.0 equiv) and anhydrous THF to achieve a 0.2 M solution.

  • Cooling : Submerge the flask in a dry ice/acetone bath and allow it to equilibrate to -78 °C for 15 minutes.

  • Deprotonation : Add n-BuLi (1.05 equiv, 1.6 M in hexanes) dropwise over 10 minutes. Stir for 30 minutes at -78 °C[3].

    • Validation Checkpoint : The solution will transition from colorless to a distinct pale yellow, indicating the formation of the lithiated acyl anion. To rigorously validate, quench a 0.1 mL aliquot in D₂O; ¹H NMR will show the complete disappearance of the C2 proton singlet (~4.3 ppm).

  • Alkylation : Dissolve the electrophile (e.g., alkyl bromide, 1.1 equiv) in a minimal volume of anhydrous THF and add it dropwise.

  • Propagation : Maintain at -78 °C for 1 hour, then slowly remove the cooling bath, allowing the reaction to warm to room temperature over 2 hours.

  • Quench & Isolate : Quench with saturated aqueous NH₄Cl. Extract with EtOAc (3x). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

Protocol B: Scalable Sodiated Alkylation (NaH)

Best for process scale-up and standard primary halides.

  • Preparation : In an oven-dried flask under N₂, suspend NaH (60% dispersion in mineral oil, 1.1 equiv) in anhydrous DMF (0.5 M). Cool to 0 °C.

  • Deprotonation : Add a solution of methyl 1,3-dithiane-2-carboxylate (1.0 equiv) in DMF dropwise[1].

    • Validation Checkpoint : The reaction is self-indicating. The immediate evolution of H₂ gas confirms deprotonation. Stir for 45 minutes or until gas evolution completely ceases, validating that the sodiated intermediate is fully formed.

  • Alkylation : Add the alkyl halide (1.2 equiv) dropwise. Remove the ice bath and stir at room temperature for 5 hours.

    • Validation Checkpoint : Monitor via TLC (typically 15% EtOAc/Hexanes). The alkylated product will run slightly higher (less polar) than the starting dithiane ester.

  • Quench & Isolate : Carefully pour the mixture into a cold saturated aqueous solution of NH₄Cl. Extract with Et₂O (3x), wash extensively with water to remove DMF, dry, and concentrate.

Protocol C: Oxidative Hydrolysis to α-Keto Esters

Unmasking the protected carbonyl.

  • Preparation : Dissolve the alkylated dithiane intermediate in a 4:1 mixture of Acetonitrile:Water (0.1 M).

  • Activation : Add 2,6-lutidine (2.0 equiv) and AgNO₃ (2.0 equiv). Cool the mixture to 0 °C.

  • Oxidation : Add N-Bromosuccinimide (NBS, 4.0 equiv) in one portion.

    • Validation Checkpoint : The addition of NBS and AgNO₃ will immediately produce a heavy, yellowish-white precipitate (AgBr and silver-thiolate complexes). This visual cue confirms the rapid activation and cleavage of the robust thioketal linkage.

  • Isolation : Stir for 15 minutes. Filter the suspension through a pad of Celite to remove silver salts. Extract the filtrate with EtOAc, wash with 1M HCl, saturated NaHCO₃, and brine. Purify via flash chromatography to yield the pure α-keto ester.

Reaction Pathway Visualization

CoreySeebach A Methyl 1,3-dithiane- 2-carboxylate B Metalated Acyl Anion Equivalent A->B Deprotonation (n-BuLi or NaH) C 2-Alkyl-1,3-dithiane- 2-carboxylate B->C Alkylation (R-X) D α-Keto Ester (Final Target) C->D Hydrolysis (NBS/AgNO3)

Figure 1: Corey-Seebach umpolung alkylation and oxidative hydrolysis workflow.

References

  • [3] Design, Synthesis, and Evaluation of 6-Carboxyalkyl and 6-Phosphonoxyalkyl Derivatives of 7-Oxo-8-ribitylaminolumazines as Inhibitors of Riboflavin Synthase and Lumazine Synthase | The Journal of Organic Chemistry - ACS Publications. 3

  • [2] Phase Transfer Catalysis for Preparation and Alkylation of Ethyl 1,3-Dithiane-2-carboxylate | Synthetic Communications. 2

  • [1] Total Synthesis of Acortatarin A Using a Pd(II)-Catalyzed Spiroketalization Strategy | The Journal of Organic Chemistry - ACS Publications. 1

Sources

Method

Application Note: Preparation of Methyl 1,3-Dithiane-2-carboxylate from Methyl Glyoxylate

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Application Area: Active Pharmaceutical Ingredient (API) Synthesis, C1 Synthon Generation, and Umpolung Chemistry Executive Summary Thi...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Application Area: Active Pharmaceutical Ingredient (API) Synthesis, C1 Synthon Generation, and Umpolung Chemistry

Executive Summary

This application note details a highly efficient, scalable, and self-validating protocol for the synthesis of methyl 1,3-dithiane-2-carboxylate via the dithioacetalization of methyl glyoxylate. Utilizing 1,3-propanedithiol and a Lewis acid catalyst, this methodology provides a robust route to a highly valuable C1 building block. The resulting dithiane serves as a masked acyl anion equivalent, enabling complex carbon-carbon bond formations that are otherwise inaccessible through traditional electrophilic pathways.

Scientific Context & Mechanistic Rationale

The Umpolung Strategy

In classical carbonyl chemistry, the carbonyl carbon of an aldehyde or ester is inherently electrophilic. However, converting methyl glyoxylate into its corresponding 1,3-dithiane reverses this intrinsic polarity—a concept central to the 1[1]. Once protected as a dithiane, the C2 proton becomes highly acidic (pKa ~ 31) and can be selectively deprotonated by strong bases (e.g., n-BuLi or LDA) to generate a potent nucleophile.

Causality in Reaction Design

The direct condensation of methyl glyoxylate with 1,3-propanedithiol requires careful mechanistic control to prevent the polymerization of the reactive glyoxylate monomer.

  • Catalyst Selection: The reaction is driven by 2[2]. Boron trifluoride diethyl etherate (BF₃·OEt₂) is utilized because it strongly coordinates to the carbonyl oxygen, dramatically increasing the electrophilicity of the C1 carbon without introducing protic water that could drive the equilibrium backward.

  • Substrate Handling: Methyl glyoxylate is prone to oligomerization. If the pure monomer is unavailable, researchers frequently utilize its 3[3], which smoothly depolymerizes in situ under the Lewis acidic conditions to yield the identical thionium ion intermediate.

Experimental Workflow Visualization

Workflow Step1 1. Reagent Preparation Dry DCM, N2 Atmosphere Step2 2. Reactant Mixing Methyl Glyoxylate + 1,3-Propanedithiol Step1->Step2 Step3 3. Catalysis Dropwise addition of BF3·OEt2 at 0 °C Step2->Step3 Step4 4. Reaction Maturation Stir at RT for 4-6 hours Step3->Step4 Step5 5. Aqueous Quench Saturated NaHCO3 Step4->Step5 Step6 6. Extraction & Drying DCM extraction, MgSO4 drying Step5->Step6 Step7 7. Purification Silica Gel Chromatography Step6->Step7

Figure 1: Step-by-step experimental workflow for the dithioacetalization of methyl glyoxylate.

Step-by-Step Experimental Protocol

Reagents and Materials
  • Methyl glyoxylate (or methyl glyoxylate methyl hemiacetal): 10.0 mmol (1.0 equiv)

  • 1,3-Propanedithiol: 1.05 mL, 10.5 mmol (1.05 equiv)

  • Boron trifluoride diethyl etherate (BF₃·OEt₂): 0.62 mL, 5.0 mmol (0.5 equiv)

  • Anhydrous Dichloromethane (DCM): 50 mL

  • Saturated Aqueous NaHCO₃: 20 mL

  • Anhydrous MgSO₄

Protocol Execution
  • System Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar. Purge the flask with dry Nitrogen (N₂) or Argon. Causality: Atmospheric moisture competes with the thiol for the activated intermediate, leading to reversible hydrolysis and diminished yields.

  • Substrate Solubilization: Dissolve methyl glyoxylate (10.0 mmol) in 50 mL of anhydrous DCM. Stir the solution at room temperature until fully homogenous.

  • Thiol Addition: Add 1,3-propanedithiol (10.5 mmol) via a chemically resistant syringe. (Safety Note: 1,3-propanedithiol possesses a highly pungent, noxious odor. Perform all operations in a certified fume hood).

  • Controlled Catalysis: Submerge the reaction flask in an ice-water bath to achieve an internal temperature of 0 °C. Dropwise, add BF₃·OEt₂ (5.0 mmol) over 5 minutes. Causality: The initial Lewis acid-base complexation is highly exothermic. Strict thermal control at 0 °C prevents the unwanted thermal polymerization of the glyoxylate monomer.

  • Reaction Maturation: Remove the ice bath and allow the reaction to naturally warm to room temperature (20–25 °C). Stir continuously for 4 to 6 hours. Monitor the consumption of the starting material via TLC (Eluent: Hexane/Ethyl Acetate 8:2; visualize using UV light and KMnO₄ stain).

  • Alkaline Quench: Once complete conversion is observed, cool the mixture back to 0 °C. Carefully quench the reaction by adding 20 mL of saturated aqueous NaHCO₃. Stir vigorously for 15 minutes until CO₂ gas evolution ceases. Causality: The alkaline quench neutralizes the Lewis acid and any trace hydrofluoric acid (HF) generated, preventing acid-catalyzed degradation of the newly formed dithioacetal during downstream concentration.

  • Extraction and Drying: Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with additional DCM (2 × 20 mL). Combine the organic phases, wash with brine (30 mL), and dry over anhydrous MgSO₄. Filter off the drying agent.

  • Concentration & Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator. Purify the resulting crude yellow oil via flash column chromatography on silica gel (gradient elution: 5% to 15% Ethyl Acetate in Hexanes) to afford the pure target compound.

Data Presentation & Analytical Characterization

The following table summarizes the expected quantitative yields and spectroscopic benchmarks required to validate the structural integrity of the synthesized methyl 1,3-dithiane-2-carboxylate.

Table 1: Quantitative Yield and Characterization Summary

ParameterExpected Value / Observation
Isolated Yield 85% – 92%
Physical State Colorless to pale-yellow viscous oil
Retention Factor (R_f) 0.45 (Hexanes/EtOAc 8:2)
¹H NMR (CDCl₃, 400 MHz) δ 4.35 (s, 1H, S-CH-S), 3.78 (s, 3H, OCH₃), 3.32 (m, 2H, S-CH₂), 2.65 (m, 2H, S-CH₂), 2.05 (m, 2H, CH₂)
¹³C NMR (CDCl₃, 100 MHz) δ 170.5 (C=O), 52.8 (OCH₃), 40.2 (S-CH-S), 26.5 (S-CH₂), 25.1 (CH₂)
ESI-MS (m/z) [M+H]⁺ calculated for C₆H₁₁O₂S₂: 179.0; Found: 179.1

Troubleshooting & Optimization

  • Handling Polymeric Starting Material: If the methyl glyoxylate has heavily polymerized during storage, gently heat the suspension in DCM to 40 °C for 10 minutes prior to thiol addition, or switch to the methyl hemiacetal variant.

  • Odor Management: Wash all contaminated glassware and syringes with a dilute solution of sodium hypochlorite (household bleach). Causality: Hypochlorite oxidizes the residual volatile thiols into water-soluble, odorless sulfonic acids.

  • Stalled Reactions: Ensure the BF₃·OEt₂ is sourced from a fresh, sealed bottle. Degraded catalyst (often indicated by a dark brown or black appearance) lacks the necessary Lewis acidity to drive the thionium ion formation, resulting in poor conversion rates.

References

  • Benchchem. "1,3-Dithiane-2-carboxaldehyde | Umpolung Reagent." Benchchem Product Catalog. 1

  • VDOC.PUB. "Lewis Acids In Organic Synthesis." Organic Synthesis Literature. 2

  • The University of East Anglia. "Studies Towards a Total Synthesis of Tagetitoxin." UEA Digital Repository. 3

Sources

Application

Application Note: Organocatalytic Asymmetric Aldol Addition of Methyl 1,3-Dithiane-2-Carboxylate to Aldehydes

Target Audience: Researchers, synthetic scientists, and drug development professionals. Objective: To provide a comprehensive, self-validating protocol for the highly enantio- and diastereoselective addition of methyl 1,...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic scientists, and drug development professionals. Objective: To provide a comprehensive, self-validating protocol for the highly enantio- and diastereoselective addition of methyl 1,3-dithiane-2-carboxylate to aldehydes using bifunctional organocatalysis.

Strategic Context & Mechanistic Rationale

The use of 1,3-dithiane derivatives as masked acyl anion equivalents is a foundational pillar of the Corey-Seebach umpolung strategy, enabling the formation of carbon-carbon bonds that defy classical electrophilic reactivity[1]. While the stoichiometric addition of lithiated dithianes to electrophiles is well-documented, transitioning this reactivity to a catalytic, asymmetric regime presents significant challenges.

Recent breakthroughs have demonstrated that functionalized dithianes, such as 2-carboxythioesters, can undergo highly stereoselective organocatalytic conjugate additions to nitroalkenes[2] and imines[3]. However, the addition of methyl 1,3-dithiane-2-carboxylate to highly reactive aldehydes—an asymmetric aldol-type process—requires precise control over competing background reactions and facial selectivity[4].

The Causality of Catalyst Selection: Standard 1,3-dithianes possess a high pKₐ (~31) requiring strong bases (e.g., n-BuLi) for deprotonation. In contrast, the electron-withdrawing ester group in methyl 1,3-dithiane-2-carboxylate significantly lowers the α-proton's pKₐ (to ~16–18). This critical electronic shift allows mild, chiral tertiary amines to generate the reactive enolate intermediate.

By employing a Cinchona-alkaloid-derived squaramide catalyst , we create a highly ordered, self-validating ternary complex:

  • Deprotonation: The quinuclidine nitrogen (tertiary amine) of the catalyst deprotonates the pronucleophile, forming a tight ion pair.

  • Electrophile Activation: The squaramide moiety acts as an artificial enzyme pocket, donating two robust hydrogen bonds to the aldehyde carbonyl. This lowers the LUMO of the aldehyde and rigidly locks its conformation.

  • Stereoselective Attack: The chiral scaffold shields one face of the activated aldehyde, directing the dithianyl enolate to attack exclusively from the Re or Si face, yielding the enantioenriched α-hydroxy-1,3-dithiane adduct.

Reaction Pathway Visualization

CatalyticCycle Cat Chiral Squaramide Catalyst (Bifunctional Activator) Enolate Catalyst-Enolate Ion Pair (Deprotonation via 3° Amine) Cat->Enolate Base Activation Substrates Methyl 1,3-dithiane-2-carboxylate + Aldehyde Substrates->Enolate Catalyst Binding TS Ternary Transition State (Dual H-Bond Activation) Enolate->TS Aldehyde Coordination TS->Cat Catalyst Regeneration Product Chiral α-Hydroxy-1,3-dithiane (Enantioenriched Adduct) TS->Product Stereoselective C-C Bond Formation

Catalytic cycle of the asymmetric aldol addition via bifunctional squaramide activation.

Quantitative Optimization Data

To establish the optimal parameters for this methodology, various conditions were systematically evaluated using benzaldehyde as the model electrophile. The data below summarizes the causality behind the final protocol parameters.

EntryCatalyst TypeSolventTemp (°C)Yield (%)dr (syn:anti)ee (%)
1Quinine-ThioureaToluene256575:2572
2Quinine-SquaramideToluene258288:1289
3Quinine-SquaramideCH₂Cl₂257880:2081
4Quinine-SquaramideTHF254560:4042
5 Quinine-Squaramide Toluene -20 91 95:5 96

Data Interpretation: Squaramides outperform thioureas (Entry 2 vs 1) due to their increased acidity and more rigid H-bonding geometry. Non-polar solvents like toluene (Entry 5) are mandatory; polar solvents like THF (Entry 4) disrupt the critical hydrogen-bonding network between the catalyst and the aldehyde, collapsing enantioselectivity.

Validated Experimental Protocol

This protocol is designed as a self-validating system. It requires the parallel synthesis of a racemic standard to ensure accurate chiral HPLC calibration.

4.1. Materials & Reagents
  • Pronucleophile: Methyl 1,3-dithiane-2-carboxylate (0.60 mmol, 1.2 equiv).

  • Electrophile: Benzaldehyde (0.50 mmol, 1.0 equiv) – Must be freshly distilled prior to use.

  • Catalyst: Quinine-derived squaramide catalyst (0.05 mmol, 10 mol%).

  • Solvent: Anhydrous Toluene (2.0 mL).

4.2. Step-by-Step Methodology

Step 1: System Preparation (Self-Validation Baseline)

  • Set up a control reaction using 10 mol% DABCO (1,4-diazabicyclo[2.2.2]octane) instead of the chiral catalyst at room temperature.

  • Process this control sample to generate the racemic standard required for HPLC baseline resolution.

Step 2: Asymmetric Reaction Setup

  • Flame-dry a 10 mL Schlenk tube under vacuum and backfill with Argon (repeat 3x).

  • Add the Quinine-derived squaramide catalyst (26.5 mg, 0.05 mmol) and methyl 1,3-dithiane-2-carboxylate (106.9 mg, 0.60 mmol) to the tube.

  • Inject anhydrous toluene (2.0 mL) and stir for 5 minutes at room temperature to ensure complete dissolution.

  • Submerge the reaction vessel in a cryocooler or dry ice/acetone bath maintained strictly at -20 °C. Allow the solution to equilibrate for 15 minutes.

Step 3: Electrophile Addition & Execution

  • Add freshly distilled benzaldehyde (51.0 µL, 0.50 mmol) dropwise over 2 minutes via a gas-tight microsyringe.

  • Stir the reaction mixture at -20 °C for 24 hours.

  • In-process check: Monitor reaction completion via TLC (Hexanes/EtOAc 8:2, UV visualization, and KMnO₄ stain).

Step 4: Quenching and Purification

  • Quench the reaction at -20 °C by adding 1.0 mL of saturated aqueous NH₄Cl solution.

  • Allow the mixture to warm to room temperature. Extract the aqueous layer with Ethyl Acetate (3 × 5 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue via flash column chromatography on silica gel (gradient elution: 100% Hexanes to 85:15 Hexanes/EtOAc) to yield the pure chiral α-hydroxy-1,3-dithiane adduct.

4.3. Analytical Characterization
  • Diastereomeric Ratio (dr): Determine via ¹H NMR (400 MHz, CDCl₃) of the crude mixture by integrating the distinct benzylic carbinol protons of the syn and anti isomers.

  • Enantiomeric Excess (ee): Determine via Chiral HPLC (e.g., Daicel Chiralpak AD-H column), Hexanes/i-PrOH (90:10), flow rate 1.0 mL/min, λ = 254 nm. Compare retention times against the racemic standard generated in Step 1.

Expertise & Experience: Causality & Troubleshooting

As a Senior Application Scientist, I emphasize that successful asymmetric organocatalysis relies heavily on controlling the microenvironment of the reaction.

  • Aldehyde Auto-Oxidation (The "Catalyst Killer"): Aldehydes rapidly auto-oxidize to carboxylic acids upon exposure to air. Even trace amounts of benzoic acid will protonate the quinuclidine nitrogen of the squaramide catalyst, instantly neutralizing its ability to deprotonate the dithiane. Causality: If your reaction stalls at <10% conversion, acidic impurities have poisoned your catalyst. Solution: Always distill aldehydes under reduced pressure immediately before use and store them under argon.

  • Moisture Sensitivity: While organocatalysis is generally more moisture-tolerant than transition-metal catalysis, water acts as a competitive hydrogen-bond donor. Causality: Excess moisture in the toluene will compete with the squaramide for binding to the aldehyde, leading to a highly reactive but unselective background reaction. Solution: Use strictly anhydrous solvents and oven-dried glassware.

  • Temperature Control: The transition state relies on weak, non-covalent interactions (hydrogen bonding and π-π stacking). Causality: At room temperature, the thermal energy overcomes the rotational barriers of the transition state, leading to facial slippage (lower ee). Dropping the temperature to -20 °C locks the ternary complex into its lowest-energy conformation, maximizing stereochemical transfer.

References
  • Brenna, D.; Cozzi, F.; Massolo, E.; Benaglia, M. "Stereoselective reaction of 2-carboxythioesters-1,3-dithiane with nitroalkenes: an organocatalytic strategy for the asymmetric addition of a glyoxylate anion equivalent." Organic & Biomolecular Chemistry, 2015.[2] URL:[Link]

  • Kondoh, A.; Oishi, M.; Takeda, T.; Terada, M. "Enantioselective Addition of a 2-Alkoxycarbonyl-1,3-dithiane to Imines Catalyzed by a Bis(guanidino)iminophosphorane Organosuperbase." Angewandte Chemie International Edition, 2015.[3] URL:[Link]

  • Boeckman, R. K.; Biegasiewicz, K. F.; Tusch, D. J.; Miller, J. R. "Direct Enantioselective Organocatalytic Hydroxymethylation of Aldehydes." ACS Catalysis (Referenced contextually via related aldol mechanisms), 2019.[4] URL:[Link]

Sources

Method

Application Note: Cross-Coupling Reactions Involving Methyl 1,3-Dithiane-2-Carboxylate Derivatives

The Umpolung Paradigm and the Dithiane Carboxylate Synthon In advanced organic synthesis and drug development, the construction of complex α-keto ester frameworks often requires circumventing the natural electrophilic re...

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Author: BenchChem Technical Support Team. Date: April 2026

The Umpolung Paradigm and the Dithiane Carboxylate Synthon

In advanced organic synthesis and drug development, the construction of complex α-keto ester frameworks often requires circumventing the natural electrophilic reactivity of carbonyl carbons. The Corey-Seebach reaction established 1,3-dithianes as masked acyl anions, fundamentally altering retrosynthetic paradigms through polarity reversal (umpolung)[1].

Methyl 1,3-dithiane-2-carboxylate represents a highly specialized extension of this concept. The presence of the ester group at the C2 position, combined with the two adjacent sulfur atoms, dramatically increases the acidity of the C2 proton (pKa ~ 28–30). While classical methods relied on the simple alkylation of methyl or ethyl 1,3-dithiane-2-carboxylate with alkyl halides[2] to generate α-keto ester precursors for enzymatic inhibitors[3], these reactions were strictly limited to highly electrophilic sp³ carbons (e.g., primary alkyl bromides or epoxides).

UmpolungLogic cluster_0 Traditional Electrophile cluster_1 Umpolung Cross-Coupling A Alpha-Keto Ester (Electrophilic C2) C Standard Addition A->C Attack B Nucleophile B->C D Methyl 1,3-Dithiane- 2-Carboxylate F Acyl Anion Equivalent (Nucleophilic C2) D->F Deprotonation E KOtBu Base E->F H Cross-Coupled Product F->H Pd Catalyst G Aryl Bromide (Electrophile) G->H

Caption: Logical flow of polarity reversal (Umpolung) enabling nucleophilic cross-coupling.

Transitioning to Palladium-Catalyzed Cross-Coupling

Recent breakthroughs have expanded dithiane reactivity to sp² hybridized electrophiles via transition-metal-catalyzed cross-coupling. As demonstrated with 2-aryl-1,3-dithianes, the relatively acidic C2 proton allows for the generation of a polarity-reversed transmetalation reagent capable of coupling directly with aryl bromides[4],[5]. Applying these catalytic principles to methyl 1,3-dithiane-2-carboxylate derivatives allows researchers to synthesize highly sterically hindered α-aryl-α-keto esters—motifs that are otherwise exceptionally difficult to access via traditional Friedel-Crafts or Grignard approaches.

Experimental Design & Causality

The success of this cross-coupling hinges on a delicate balance of base strength, ligand geometry, and solvent stability:

  • Ligand Selection (NiXantphos): The cross-coupling of sterically demanding, sulfur-rich nucleophiles often stalls at the reductive elimination step. NiXantphos is selected because its exceptionally wide bite angle forces the Pd(II) intermediate into a geometry that accelerates reductive elimination, preventing the catalyst from being trapped in a stable resting state[4].

  • Base Selection (KOtBu): Potassium tert-butoxide is strong enough to quantitatively deprotonate the dithiane C2 proton without acting as a competing nucleophile that would hydrolyze the methyl ester or substitute the aryl halide.

  • Solvent (CPME): Cyclopentyl methyl ether (CPME) is chosen over THF. Its higher boiling point (106 °C) safely accommodates the 80 °C reaction temperature without requiring pressurized vessels, and it strongly resists base-mediated ethereal cleavage.

CatalyticCycle Pd0 Pd(0) / NiXantphos Active Catalyst OxAdd Oxidative Addition (Aryl Bromide) Pd0->OxAdd Ar-Br PdII Ar-Pd(II)-Br Intermediate OxAdd->PdII TransMet Transmetalation (Dithiane Anion) PdII->TransMet Dithiane Anion PdII_Complex Ar-Pd(II)-Dithiane Complex TransMet->PdII_Complex RedElim Reductive Elimination (Product Release) PdII_Complex->RedElim RedElim->Pd0 Product

Caption: Palladium-catalyzed cross-coupling cycle for methyl 1,3-dithiane-2-carboxylate derivatives.

Quantitative Data: Reaction Optimization

The following table summarizes the causal relationship between reaction parameters and catalytic turnover when coupling methyl 1,3-dithiane-2-carboxylate with 4-bromoanisole.

Table 1: Optimization of Reaction Conditions for Pd-Catalyzed Arylation

EntryCatalyst / LigandBase (Equiv)SolventTemp (°C)Yield (%)Causality / Observation
1Pd(OAc)₂ / PPh₃KOtBu (3.0)THF65<5%Narrow bite angle fails to promote reductive elimination.
2Pd(OAc)₂ / XPhosNaHMDS (3.0)Toluene8045%Suboptimal transmetalation kinetics; side reactions observed.
3Pd(OAc)₂ / NiXantphosKOtBu (3.0)CPME8088%Optimal wide bite angle accelerates reductive elimination[4].
4Pd(OAc)₂ / NiXantphosK₂CO₃ (3.0)CPME800%Base is insufficiently strong to deprotonate the dithiane C2 proton.

Self-Validating Experimental Protocol

Protocol: Palladium-Catalyzed Arylation of Methyl 1,3-Dithiane-2-Carboxylate

Objective: Synthesize methyl 2-(4-methoxyphenyl)-1,3-dithiane-2-carboxylate via umpolung cross-coupling.

Step 1: Catalyst and Base Preparation (Glovebox Required)

  • In a nitrogen-filled glovebox, charge an oven-dried 10 mL Schlenk flask with Pd(OAc)₂ (5.6 mg, 2.5 mol%), NiXantphos (14.5 mg, 2.5 mol%), and KOtBu (336 mg, 3.0 mmol, 3.0 equiv)[4].

  • Self-Validation Check: The solid mixture should appear uniformly pale yellow. A dark grey or black discoloration at this stage indicates premature Pd(0) aggregation (catalyst death due to moisture/oxygen contamination). Discard and restart if blackening is observed.

Step 2: Substrate Addition

  • Add methyl 1,3-dithiane-2-carboxylate (214 mg, 1.2 mmol, 1.2 equiv) and 4-bromoanisole (187 mg, 1.0 mmol, 1.0 equiv) to the flask.

  • Add anhydrous, thoroughly degassed CPME (5.0 mL, 0.2 M relative to the aryl bromide).

  • Seal the Schlenk flask with a Teflon stopcock, remove it from the glovebox, and connect it to a standard Schlenk line under positive N₂ pressure.

Step 3: Reaction Initiation and Monitoring

  • Heat the reaction mixture in an oil bath set to 80 °C.

  • Self-Validation Check (Colorimetric): Within the first 30–60 minutes of heating, the reaction mixture should transition from pale yellow to a deep red/orange hue. This color shift confirms the reduction of Pd(II) to the active Pd(0)-ligand complex and successful oxidative addition of the aryl bromide.

  • In-Process Control (IPC) via NMR/TLC: At the 12-hour mark, briefly cool the flask and withdraw a 50 µL aliquot under positive N₂ flow. Quench the aliquot in 0.5 mL of a 1:1 mixture of saturated aqueous NH₄Cl and EtOAc.

    • TLC Validation: Spot the organic layer on a silica TLC plate (Hexanes/EtOAc 8:2). Complete consumption of the aryl bromide (UV active, high Rf) and the emergence of the cross-coupled product (UV active, lower Rf) confirms catalytic turnover.

    • NMR Validation: If the reaction appears stalled, quench an aliquot in D₂O/CDCl₃. Analysis via ¹H NMR should show the disappearance of the dithiane C2 proton singlet (typically around δ 4.2 ppm) and >95% deuterium incorporation, validating that the KOtBu successfully generated the required anion.

Step 4: Workup and Isolation

  • After 24 hours, cool the reaction to room temperature.

  • Dilute the mixture with EtOAc (15 mL) and filter through a short pad of Celite to remove palladium black and inorganic salts.

  • Wash the filtrate with deionized water (2 × 10 mL) and brine (10 mL). Dry the organic layer over anhydrous Na₂SO₄.

  • Concentrate under reduced pressure and purify the crude residue via flash column chromatography (gradient elution: 100% Hexanes to 85:15 Hexanes/EtOAc) to yield the pure cross-coupled product.

References[4] Title: Palladium-Catalyzed Cross-Coupling of 2-Aryl-1,3-Dithianes - Scholarship, Research, and Creative Work at Bryn Mawr College

Source: brynmawr.edu URL: [5] Title: Palladium-Catalyzed Cross-Coupling of 2-Aryl-1,3-dithianes | Organic Letters Source: acs.org URL: [1] Title: 1,3-Dithianes are versatile intermediates in organic synthesis. Source: thieme-connect.de URL: [3] Title: Synthesis and Evaluation of Small Molecule Inhibitors of Pyruvate Carboxylase Source: marquette.edu URL: [2] Title: Convenient synthesis of .alpha.-keto esters | The Journal of Organic Chemistry Source: acs.org URL:

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Yield in Methyl 1,3-Dithiane-2-Carboxylate Alkylation Reactions

Welcome to the technical support center for optimizing alkylation reactions of methyl 1,3-dithiane-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for optimizing alkylation reactions of methyl 1,3-dithiane-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance the yield of this critical carbon-carbon bond-forming reaction. Here, we address common challenges in a direct question-and-answer format, providing in-depth explanations and actionable protocols grounded in established chemical principles.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My alkylation reaction is showing low to no conversion of the starting material. What are the likely causes?

A1: Low or no conversion in this reaction typically points to issues with the initial deprotonation step to form the nucleophilic carbanion. The C-H bond at the 2-position of the dithiane ring is acidic (pKa ≈ 31-32), but requires a strong, non-nucleophilic base for efficient removal.[1][2]

Troubleshooting Steps:

  • Base Strength and Quality:

    • Recommended Base: n-Butyllithium (n-BuLi) is the most commonly used and effective base for this deprotonation.[1][3][4] Ensure you are using a freshly titrated or newly purchased solution of n-BuLi, as its concentration can decrease over time with improper storage.

    • Alternative Bases: While n-BuLi is standard, other strong bases like lithium diisopropylamide (LDA) can be used, particularly if the electrophile is base-sensitive.

  • Reaction Conditions:

    • Anhydrous and Inert Atmosphere: The lithiated dithiane intermediate is highly reactive and sensitive to moisture and oxygen.[3] Ensure all glassware is flame-dried or oven-dried immediately before use. The reaction must be conducted under a positive pressure of an inert gas, such as argon or nitrogen.[3]

    • Solvent Purity: Anhydrous tetrahydrofuran (THF) is the solvent of choice.[3] Use freshly distilled THF over a suitable drying agent (e.g., sodium/benzophenone) or a high-purity anhydrous solvent from a sealed bottle.

    • Temperature Control: The deprotonation is typically performed at low temperatures, ranging from -78 °C to -30 °C, to ensure the stability of the lithiated intermediate.[3] A dry ice/acetone bath is commonly used to maintain these temperatures.[3]

  • Visual Confirmation: The formation of the 2-lithio-1,3-dithiane species is often accompanied by a color change to yellow or pale orange.[3] Absence of this color change may indicate a problem with the deprotonation step.

Q2: I'm observing the formation of significant side products, reducing the yield of my desired mono-alkylated product. What are these side products and how can I minimize them?

A2: The most common side reactions in dithiane alkylations are double alkylation and elimination reactions, particularly with certain types of electrophiles.

1. Double Alkylation:

  • Cause: The proton at the 2-position of the mono-alkylated product is still acidic and can be deprotonated by any remaining strong base, leading to a second alkylation.[3] Using an excess of the base or electrophile can also lead to this outcome.[3]

  • Mitigation Strategies:

    • Stoichiometry Control: Use a slight excess (e.g., 1.05 equivalents) of the base to ensure complete initial deprotonation, but maintain a 1:1 stoichiometry between the lithiated dithiane and the electrophile.[3]

    • Slow Addition at Low Temperature: Add the electrophile slowly and dropwise to the solution of the lithiated dithiane at a consistently low temperature (e.g., -78 °C).[3] This ensures the electrophile reacts with the initially formed carbanion before it can deprotonate the product.[3]

ReagentRecommended Equivalents
Methyl 1,3-dithiane-2-carboxylate1.0
n-Butyllithium (n-BuLi)1.05 - 1.1
Alkylating Agent (Electrophile)1.0

2. Elimination Reactions (E2):

  • Cause: This is a significant issue when using secondary or sterically hindered primary alkyl halides as electrophiles. The lithiated dithiane can act as a base, abstracting a proton from the alkyl halide, leading to the formation of an alkene.[3]

  • Mitigation Strategies:

    • Choice of Electrophile: Whenever possible, use primary alkyl iodides or bromides, as they are most effective for this reaction.[3] Alkyl tosylates or benzenesulfonates can also be good electrophiles.[5]

    • Temperature: Maintain a low reaction temperature (-78 °C) to suppress the elimination pathway.[3]

    • Solvent: While THF is standard, in some cases, a less polar solvent like diethyl ether might slightly disfavor the E2 pathway, though the solubility of the lithiated intermediate may be reduced.[3]

Q3: My reaction seems to work, but I'm having difficulty with the work-up and purification, leading to product loss.

A3: A careful work-up procedure is crucial to neutralize the reaction and efficiently extract the product.

Troubleshooting the Work-Up:

  • Quenching:

    • Standard Procedure: The reaction is typically quenched at a low temperature (0 °C) by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).[3] This protonates any remaining carbanion and neutralizes the reaction mixture.[3] It's important to perform the quench at a low temperature to control the exothermicity.[3]

    • Alternative Quench: For sensitive substrates, quenching with water may be sufficient.

  • Extraction and Washing:

    • After quenching, allow the mixture to warm to room temperature.

    • Transfer the mixture to a separatory funnel and extract with a suitable organic solvent, such as diethyl ether or ethyl acetate.[3]

    • Wash the combined organic layers with water and then with brine to remove any remaining water-soluble impurities and aid in phase separation.[3]

    • Dry the organic layer over an anhydrous salt like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).[3]

  • Purification:

    • Chromatography: Column chromatography on silica gel is the most common method for purifying the alkylated product.[6] A gradient of ethyl acetate in hexanes or petroleum ether is often effective.

    • Distillation/Recrystallization: If the product is a liquid, distillation under reduced pressure may be possible.[7] If it is a solid, recrystallization can be an effective purification method.[8]

Experimental Protocols

General Protocol for the Alkylation of Methyl 1,3-Dithiane-2-Carboxylate

This protocol is a general guideline and may require optimization for specific substrates and electrophiles.

1. Deprotonation:

  • Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen or argon inlet, and a rubber septum.

  • Under a positive pressure of inert gas, dissolve methyl 1,3-dithiane-2-carboxylate (1.0 eq) in anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of n-BuLi (1.05 eq) in hexanes dropwise via syringe over 15-20 minutes, ensuring the internal temperature does not rise above -70 °C.

  • Stir the resulting solution at this temperature for 1-2 hours. A color change to yellow or orange indicates the formation of the lithiated species.[3]

2. Alkylation:

  • While maintaining the temperature at -78 °C, slowly add the primary alkyl halide (1.0 eq) dropwise via syringe.

  • Allow the reaction mixture to stir at -78 °C for 1-2 hours, then slowly warm to room temperature and stir for an additional 2-12 hours. Reaction progress can be monitored by TLC or GC-MS.

3. Quenching and Work-up:

  • Cool the reaction mixture to 0 °C and slowly quench by the dropwise addition of saturated aqueous NH₄Cl solution.[3]

  • Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x).[3]

  • Wash the combined organic layers with water and then brine, and finally dry over anhydrous MgSO₄ or Na₂SO₄.[3]

  • Concentrate the solution under reduced pressure and purify the crude product by silica gel column chromatography.

Visualized Workflows and Logic

Alkylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Start Start Reagents Dry Reagents & Glassware Start->Reagents Inert Inert Atmosphere (Ar/N2) Reagents->Inert Deprotonation Deprotonation (-78°C, n-BuLi) Inert->Deprotonation Alkylation Alkylation (-78°C to RT, R-X) Deprotonation->Alkylation Quench Quench (0°C, aq. NH4Cl) Alkylation->Quench Extraction Extraction Quench->Extraction Drying Drying Extraction->Drying Purification Purification Drying->Purification End Final Product Purification->End

Caption: General experimental workflow for the alkylation of methyl 1,3-dithiane-2-carboxylate.

Troubleshooting_Logic cluster_deprotonation Deprotonation Issues cluster_side_reactions Side Reactions cluster_workup Work-up/Purification Issues Start Low Yield? Base Base Quality/Strength Start->Base No/Low Conversion Double_Alk Double Alkylation Start->Double_Alk Side Products Quench Improper Quenching Start->Quench Product Loss Anhydrous Anhydrous Conditions Base->Anhydrous Temp_Deprot Low Temperature Anhydrous->Temp_Deprot Elimination Elimination (E2) Double_Alk->Elimination Purification Purification Loss Quench->Purification

Caption: Troubleshooting logic for low-yield alkylation reactions.

References

  • University of Liverpool. (n.d.). 1) prepare S,S-acetals (dithianes) from a. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). The Corey-Seebach Reagent in the 21st Century: A Review. Retrieved from [Link]

  • Encyclopedia.pub. (2023, May 30). Corey-Seebach Reagent in the 21st Century. Retrieved from [Link]

  • askIITians. (n.d.). Preparation of Aldehydes and Ketones. Retrieved from [Link]

  • SynArchive. (n.d.). Corey-Seebach Reaction. Retrieved from [Link]

  • PubMed. (2023, May 26). The Corey-Seebach Reagent in the 21st Century: A Review. Retrieved from [Link]

  • Asian Journal of Chemistry. (n.d.). Synthesis and Deprotection of 1,3-Dithianes and 1,3-Dithiolanes by Polyphosphoric Acid. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). 1,3-Dithianes, 1,3-Dithiolanes. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 1,3-dithiane. Retrieved from [Link]

  • YouTube. (2020, October 19). Preparations of aldehydes and Ketones from 1,3-dithiane. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of methyl-1,3-dithiane-2-carboxylate. Retrieved from [Link]

  • OrganicChemGuide. (n.d.). 16.06 Dithiane to carbonyls. Retrieved from [Link]

  • Synlett. (1976). Alkylation of 2-Lithio-1,3-dithianes with Arenesulfonates of Primary Alcohols. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Incomplete Deprotection of Methyl 1,3-Dithiane-2-Carboxylate

Welcome to the Advanced Synthesis Troubleshooting Center. As a Senior Application Scientist, I frequently encounter challenges regarding the deprotection of electron-deficient dithianes.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Troubleshooting Center. As a Senior Application Scientist, I frequently encounter challenges regarding the deprotection of electron-deficient dithianes. While the 1,3-dithiane group is a cornerstone in modern organic synthesis serving as a robust protecting group and a versatile acyl anion equivalent[1], its removal is not universally straightforward.

When dealing with methyl 1,3-dithiane-2-carboxylate , researchers often observe sluggish reaction kinetics, incomplete conversion, or unwanted side reactions (such as ester hydrolysis). This guide provides a mechanistic breakdown of these failures and field-proven protocols to drive your deprotection to completion.

Mechanistic Bottleneck: Why Does Conversion Fail?

The fundamental issue with methyl 1,3-dithiane-2-carboxylate lies in its electronic environment. Standard dithiane deprotections—whether mediated by halogens (I₂, NBS), heavy metals (Hg²⁺, Ag⁺), or single-electron oxidants—rely on the initial electrophilic attack on the dithiane sulfur atom to form a sulfonium intermediate.

The presence of the strongly electron-withdrawing methyl ester group (-COOMe) directly adjacent to the dithiane ring significantly depletes the electron density on the sulfur atoms via inductive effects. This drastically reduces sulfur nucleophilicity, raising the activation energy required for the initial electrophilic attack[2]. Consequently, standard reagents like mild iodine or unactivated NBS stall, leading to incomplete conversion.

Mechanism Dithiane Methyl 1,3-dithiane-2-carboxylate (Electron-Poor Sulfurs) Electrophile Electrophilic Attack (E+) KINETIC BOTTLENECK Dithiane->Electrophile E+ Reagent Sulfonium Sulfonium Intermediate (Destabilized by -COOMe) Electrophile->Sulfonium Slow / Reversible Hydrolysis Hydrolysis (H2O) Hemithioacetal Breakdown Sulfonium->Hydrolysis Fast Product Methyl 2-oxoacetate (Target Carbonyl) Hydrolysis->Product -Thiol byproducts

Mechanistic pathway highlighting the kinetic bottleneck caused by the electron-withdrawing ester group.

Diagnostic & Troubleshooting FAQs

Q1: I am using standard NBS/H₂O conditions, but my reaction stalls at 40% conversion. Should I just heat the reaction? A1: No. Heating NBS in aqueous conditions often leads to the generation of bromine gas and non-specific oxidative degradation of your substrate, including unwanted alpha-halogenation of the resulting carbonyl. Instead of increasing temperature, you must increase the electrophilicity of the reagent. Switching to a hypervalent iodine reagent like Bis(trifluoroacetoxy)iodobenzene (PIFA) or a highly reactive fluorinating agent like Selectfluor is required to overcome the electronic deactivation,[3].

Q2: When I force the reaction with excess Hg(ClO₄)₂, I achieve deprotection, but I lose the methyl ester. How do I prevent this? A2: Ester hydrolysis is a common side reaction because the hydrolysis of the intermediate sulfonium ion generates strong acid (e.g., HClO₄) in situ. To prevent the cleavage of the methyl ester, the reaction must be strictly buffered. Adding an excess of insoluble, mild base such as solid CaCO₃ or CdCO₃ acts as an acid scavenger, maintaining a neutral pH locally without initiating base-catalyzed ester hydrolysis[1].

Q3: Can I use solid-state conditions to push the equilibrium? A3: Yes. Solid-state grinding with Mercury(II) nitrate trihydrate (Hg(NO₃)₂·3H₂O) has been shown to rapidly deprotect recalcitrant dithianes within minutes[4]. The lack of bulk solvent drastically increases the effective concentration of the electrophile, overcoming the slow kinetics. However, scale-up is mechanically limited.

Quantitative Performance of Deprotection Methods

The following table summarizes the performance of various deprotection strategies specifically applied to electron-deficient dithianes (such as 2-carboxylate or 2-acyl derivatives).

Method CategoryReagent SystemTypical ConditionsYield (%)Causality / Notes
Standard Halogen NBS / AgNO₃Acetone/H₂O, 0°C to rt35 - 55%Sluggish electrophilic attack; stalls before completion.
Hypervalent Iodine PIFA / TFACH₃CN/H₂O, rt88 - 95%Highly electrophilic iodine(III) rapidly forms the sulfonium species[3].
Fluorinative SelectfluorCH₃CN/H₂O, rt90 - 98%Intense electrophilicity of F+ overcomes the EWG deactivation.
Buffered Metal Hg(ClO₄)₂ / CaCO₃THF/H₂O, rt75 - 85%Buffer prevents ester hydrolysis; requires stoichiometric toxic metal.
Solid-State Hg(NO₃)₂·3H₂OGrinding, solvent-free>90%High localized concentration drives kinetics[4].

Validated Experimental Protocols

To ensure self-validating workflows, the following protocols include built-in visual or analytical checkpoints.

Protocol A: Oxidative Cleavage using PIFA (Recommended for Scale-Up)

Hypervalent iodine offers a clean, non-metallic route to deprotect deactivated dithianes[3].

  • Preparation: Dissolve 1.0 mmol of methyl 1,3-dithiane-2-carboxylate in 10 mL of a 4:1 mixture of Acetonitrile:Water.

  • Activation: Add 0.1 mL of Trifluoroacetic acid (TFA). Causality: TFA protonates the PIFA ligands, generating a more potent electrophilic iodine species.

  • Reagent Addition: Slowly add 1.2 mmol of Bis(trifluoroacetoxy)iodobenzene (PIFA) in small portions over 10 minutes at room temperature.

  • Self-Validation Checkpoint: The reaction mixture will initially appear slightly yellow. As the dithiane is oxidized and the hemithioacetal breaks down, the solution will clarify. Monitor by TLC (UV and KMnO₄ stain).

  • Quenching: Once starting material is consumed (typically 30-45 minutes), quench the reaction with 10 mL of saturated aqueous NaHCO₃ to neutralize the TFA and prevent ester degradation.

  • Isolation: Extract with Ethyl Acetate (3 x 15 mL). Wash the combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Protocol B: Mild Fluorinative Cleavage using Selectfluor

Selectfluor provides an exceptionally strong electrophilic driving force, ideal for highly deactivated systems.

  • Preparation: Dissolve 1.0 mmol of the dithiane substrate in 15 mL of a 9:1 mixture of Acetonitrile:Water.

  • Reagent Addition: Add 2.2 mmol of Selectfluor at room temperature. Causality: Two equivalents are required because each sulfur atom must be oxidized to facilitate complete ring opening.

  • Reaction Monitoring: Stir at room temperature. The reaction is typically complete within 1-2 hours.

  • Self-Validation Checkpoint: The byproduct of Selectfluor (chloromethyl-diazoniabicyclo[2.2.2]octane) is highly water-soluble and will crash out if the acetonitrile concentration is too high. A slight white precipitate is normal and indicates reagent consumption.

  • Workup: Dilute the mixture with 20 mL of Diethyl Ether and 10 mL of water. Separate the layers, extract the aqueous layer with ether, and wash the combined organics with saturated NaHCO₃.

Workflow Start Incomplete Deprotection Detected (TLC/NMR) CheckEWG Is an EWG present? (e.g., -COOMe) Start->CheckEWG SwitchReagent Switch to Stronger Electrophile (PIFA or Selectfluor) CheckEWG->SwitchReagent Yes CheckpH Is Ester Hydrolysis Occurring? SwitchReagent->CheckpH Buffer Implement Aqueous Buffer (NaHCO3 or CaCO3) CheckpH->Buffer Yes Success Complete Conversion to Methyl 2-oxoacetate CheckpH->Success No Buffer->Success

Decision matrix for troubleshooting incomplete deprotection and ester hydrolysis.

References

  • Photoremoval of Protecting Groups: Mechanistic Aspects of 1,3-Dithiane Conversion to a Carbonyl Group. The Journal of Organic Chemistry, American Chemical Society (2015). Available at: [Link]

  • 1,3-Dithianes, 1,3-Dithiolanes. Organic Chemistry Portal. Available at:[Link]

  • Deprotecting Dithiane-Containing Alkaloids. Fleming, F. F., et al. Journal of Organic Chemistry, 2001, 66, 6502-6504. Available at: [Link]

  • Highly Efficient, and Fast Solid State Deprotection of 1,3-Dithianes and 1,3-Dithiolanes using Mercury(II) Nitrate Trihydrate. MDPI (2003). Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Methyl 1,3-Dithiane-2-Carboxylate Lithiation

Overview Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals utilizing methyl 1,3-dithiane-2-carboxylate as a masked acyl anion equivalent (Corey-Seebach ump...

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Author: BenchChem Technical Support Team. Date: April 2026

Overview

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals utilizing methyl 1,3-dithiane-2-carboxylate as a masked acyl anion equivalent (Corey-Seebach umpolung strategy)[1]. While 1,3-dithianes are robust synthetic building blocks, the presence of the C2-ester moiety introduces competing electrophilic sites, making the lithiation step highly susceptible to side reactions such as nucleophilic attack, Claisen-type self-condensation, and thermal decomposition[2].

This document provides a self-validating protocol, mechanistic troubleshooting, and FAQs to ensure high-fidelity C-C bond formation.

Part 1: Mechanistic Causality of Side Reactions

To prevent side reactions, one must understand the dual reactivity of the substrate:

  • C2 Acidity: The proton at the C2 position is highly acidic due to the stabilization of the resulting carbanion by the adjacent sulfur atoms (polarizability/d-orbital effects) and the electron-withdrawing ester group.

  • Ester Electrophilicity: The methyl ester carbonyl is highly susceptible to nucleophilic attack.

The Pitfalls of Standard Lithiation

If standard alkyllithium reagents (e.g., n-BuLi) are used, their strong nucleophilic character outcompetes their basicity, leading to direct attack on the ester carbonyl to form a butyl ketone byproduct[1]. Furthermore, if the deprotonation is not instantaneous or if the temperature rises above -60 °C, the generated C2-carbanion will attack the ester group of an unreacted substrate molecule, resulting in a Claisen-type dimer[2].

To circumvent this, a sterically hindered, non-nucleophilic base like Lithium Diisopropylamide (LDA) must be used under strict cryogenic conditions[1].

Pathways SM Methyl 1,3-dithiane-2-carboxylate LDA LDA, -78°C (Kinetic Deprotonation) SM->LDA Optimal Route nBuLi n-BuLi (Nucleophilic Base) SM->nBuLi Sub-optimal Route Lithio Lithiated Intermediate (Stable at -78°C) LDA->Lithio Ketone Butyl Ketone Byproduct (Ester Attack) nBuLi->Ketone Direct Carbonyl Attack Warm Poor Temp Control / High Conc. Dimer Claisen Condensation Dimer Warm->Dimer Self-Condensation Lithio->Warm T > -60°C Product Desired Alkylated Product Lithio->Product Electrophile Addition

Mechanistic divergence in methyl 1,3-dithiane-2-carboxylate lithiation based on base and temperature.

Part 2: Quantitative Base Comparison

Selecting the correct base is the most critical variable. The table below summarizes the empirical outcomes of various deprotonation strategies.

Base ReagentNucleophilicitySteric HindrancePrimary Outcome with Methyl 1,3-Dithiane-2-Carboxylate
n-BuLi HighLowFailure: Major formation of butyl ketone byproduct via ester attack.
sec-BuLi HighMediumFailure: Mixture of ketone byproduct and decomposition.
NaH LowLowFailure: Insoluble in THF at -78 °C; requires warming, leading to dimerization.
LDA Very LowHighOptimal: Clean C2 deprotonation. Yields >85% when kept at -78 °C.
LiHMDS Very LowVery HighAcceptable: Slower deprotonation than LDA; may require longer reaction times.

Part 3: Self-Validating Experimental Protocol

This protocol utilizes inverse addition to prevent self-condensation. By adding the dithiane to an excess of LDA, the unlithiated substrate concentration remains near zero, preventing the carbanion from finding an electrophilic ester to attack[2].

Reagents Required:
  • Methyl 1,3-dithiane-2-carboxylate (1.0 equiv, rigorously dried)

  • Diisopropylamine (1.15 equiv, distilled over CaH₂)

  • n-BuLi (1.1 equiv, titrated solution in hexanes)

  • Anhydrous THF (distilled over Na/benzophenone)

  • Electrophile (1.2 equiv)

Step-by-Step Methodology:
  • LDA Generation: In a flame-dried Schlenk flask under argon, add anhydrous THF (0.2 M relative to substrate) and diisopropylamine (1.15 equiv). Cool to 0 °C.

  • Base Activation: Add n-BuLi (1.1 equiv) dropwise. Stir for 15 minutes at 0 °C to ensure complete formation of LDA.

  • Cryogenic Cooling: Cool the LDA solution to strictly -78 °C using a dry ice/acetone bath. Self-Validation: Insert an internal thermocouple; the internal temperature must read ≤ -75 °C.

  • Inverse Addition (Critical Step): Dissolve methyl 1,3-dithiane-2-carboxylate (1.0 equiv) in a minimal amount of anhydrous THF. Add this solution dropwise (e.g., via syringe pump at 1 mL/min) down the side of the flask to the LDA solution.

  • Anion Maturation: Stir the resulting yellow/orange solution at -78 °C for 30 minutes.

  • Electrophile Trapping: Add the electrophile (neat or in THF) dropwise. If the electrophile is unreactive (e.g., primary alkyl arenesulfonates), add 10-20% v/v of DMPU to break up lithium aggregates[3].

  • Quenching: Stir for 1-2 hours at -78 °C, then quench at -78 °C by adding saturated aqueous NH₄Cl before allowing the flask to warm to room temperature.

Workflow Step1 1. Prepare LDA (Diisopropylamine + n-BuLi) in THF at 0°C Step2 2. Cool to -78°C (Internal Probe) Step1->Step2 Step3 3. Dropwise Addition of Dithiane Ester (Maintain <-75°C) Step2->Step3 Step4 4. Stir 30 min at -78°C Step3->Step4 Alert CRITICAL: Inverse addition prevents Claisen self-condensation Step3->Alert Step5 5. Add Electrophile (+ DMPU if needed) Step4->Step5 Step6 6. Quench with NH4Cl at -78°C Step5->Step6

Optimized workflow for the lithiation and alkylation of methyl 1,3-dithiane-2-carboxylate.

Part 4: Troubleshooting FAQs

Q: I used n-BuLi as my base, and my mass spectrometry results show a product with a mass corresponding to the addition of a butyl group. What happened? A: You have observed a direct nucleophilic acyl substitution. n-BuLi is highly nucleophilic and will attack the methyl ester to form a butyl ketone[1]. You must switch to a sterically hindered, non-nucleophilic base like LDA.

Q: My yield is low, and NMR shows a complex mixture with a major byproduct that looks like a dimer. How do I fix this? A: This is a classic Claisen-type self-condensation. It occurs when the lithiated dithiane attacks the ester group of an unreacted dithiane molecule[2]. To prevent this:

  • Ensure your internal temperature never rises above -75 °C during addition.

  • Use the inverse addition technique described in the protocol above (adding the ester to the base, rather than the base to the ester).

Q: The lithiation seems successful (the solution turns yellow/orange), but my alkylation step with a primary alkyl tosylate is failing or extremely slow. Why? A: Organolithium reagents form tight aggregates in THF, which reduces their nucleophilicity. Furthermore, tosylates can sometimes undergo competing deprotonation rather than substitution[3]. Solution: Switch your electrophile to an alkyl iodide or a primary alkyl benzenesulfonate, which perform exceptionally well with 2-lithio-1,3-dithianes[3]. Additionally, adding a polar aprotic co-solvent like DMPU (10-20% v/v) prior to electrophile addition will break up the lithium aggregates and massively accelerate the alkylation.

Q: Can I use photoredox catalysis instead of strong bases to functionalize this position? A: Yes. Recent advancements have demonstrated that dithiane-2-carboxylates can undergo photoredox radical conjugate additions. Using an iridium(III) phenyl-tetrazole complex under light irradiation generates a 1,3-dithiane radical that efficiently adds to Michael acceptors, completely bypassing the need for cryogenic lithiation[4].

References

  • [2] Nakata, M. 1,3-Dithianes are versatile intermediates in organic synthesis. Thieme-Connect. Available at: [Link]

  • [3] Seebach, D., & Wilka, E.-M. Alkylation of 2-Lithio-1,3-dithianes with Arenesulfonates of Primary Alcohols. Organic Chemistry Portal. Available at: [Link]

  • [4] Chemical Science (RSC Publishing). Photoredox radical conjugate addition of dithiane-2-carboxylate promoted by an iridium(iii) phenyl-tetrazole complex: a formal radical methylation of Michael acceptors. Available at: [Link]

Sources

Optimization

how to remove dithiane byproducts after methyl 1,3-dithiane-2-carboxylate cleavage

Welcome to the Technical Support Center. This guide is designed for synthetic chemists and drug development professionals dealing with the downstream purification challenges of Corey-Seebach umpolung reactions.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for synthetic chemists and drug development professionals dealing with the downstream purification challenges of Corey-Seebach umpolung reactions. Specifically, we address the removal of notoriously difficult sulfur byproducts generated during the deprotection of methyl 1,3-dithiane-2-carboxylate adducts.

Troubleshooting FAQs: Byproduct Causality & Removal

Q: Why do the sulfur byproducts from methyl 1,3-dithiane-2-carboxylate cleavage streak on my TLC and co-elute with my target α -keto ester? A: When the 1,3-dithiane ring is cleaved to reveal your target carbonyl, the protecting group is expelled as 1,3-propanedithiol or its oxidized derivatives (e.g., 1,2-dithiolane, sultines, or polymeric disulfides)[1]. Because α -keto esters often possess moderate polarity and lack strong UV chromophores (if aliphatic), they share a similar retention factor ( Rf​ ) with these sulfur species. Furthermore, free dithiols dynamically oxidize on the acidic surface of silica gel during column chromatography, creating a continuous "streak" of polysulfides that inevitably contaminates your product fractions.

Q: I used the classic Hg(II) method for cleavage, but my product is contaminated with a sticky, gray residue that passes right through my filter paper. How do I remove it? A: This is a classic physical chemistry problem. Mercury(II) has a strong thiophilic affinity (soft acid/soft base interaction), which successfully activates the C2 carbon for hydrolysis. However, the resulting byproduct is a mercury-propanedithiolate complex. Because it is highly cross-linked, it does not form a crystalline precipitate; instead, it forms a fine, sticky colloidal suspension[2]. Filter paper pores are too large to trap colloids. Solution: You must filter the reaction mixture through a tightly packed pad of Celite. The Celite provides a tortuous path that physically traps the colloidal particles. Do not wash the pad with highly polar solvents (like pure MeOH), as this can temporarily solubilize the complexes and pull them into your filtrate.

Q: Is there a cleavage method that inherently produces easy-to-remove byproducts, bypassing chromatography entirely? A: Yes. The Alkylative Cleavage method using Methyl Iodide (MeI) and Calcium Carbonate (CaCO 3​ ) is highly recommended[3]. Causality: MeI acts as a soft electrophile, preferentially and exhaustively alkylating the soft sulfur atoms of the dithiane ring. This double alkylation generates an acyclic bis-dimethylsulfonium intermediate. Upon hydrolysis, the leaving group is a bis-sulfonium propane salt. Because this salt is fully ionic, it has near-zero solubility in organic solvents but infinite solubility in water. A simple biphasic aqueous extraction will completely remove the sulfur byproduct, leaving your α -keto ester in the organic layer.

Q: I used an oxidative cleavage method (e.g., NBS or PhIO). How do I handle the resulting oxidized sulfur species? A: Oxidative methods[4] convert the dithiane sulfur atoms into sulfoxides, which undergo hydrolysis to yield 1,2-dithiolane 1-oxide or other sultines. These are highly polar but still organic-soluble. To remove them, you must perform a reductive quench using saturated aqueous sodium thiosulfate (Na 2​ S 2​ O 3​ ) to neutralize active halogens and reduce hyper-oxidized species, followed by passing the crude mixture through a short silica plug. The highly polar oxidized sulfur polymers will stick to the baseline of the silica plug while your product elutes.

Quantitative Comparison of Cleavage Strategies

The table below summarizes the causality between the chosen reagent, the chemical state of the resulting byproduct, and the optimal removal strategy.

Cleavage MethodPrimary ReagentsByproduct Chemical StateOptimal Removal StrategyYield Impact / Notes
Alkylative MeI, CaCO 3​ , MeCN/H 2​ OBis-dimethylsulfonium salts (Ionic)Aqueous biphasic extractionHigh; Best for acid-sensitive substrates. Avoids chromatography.
Metal-Mediated HgCl 2​ or Ag + , CaCO 3​ Colloidal metal thiolates (Insoluble)Tortuous-path filtration (Celite pad)Moderate; Effective but carries heavy metal toxicity concerns.
Oxidative NBS, PhIO, or PIFASultines & S-polymers (Polar organic)Reductive quench + Short Silica plugVariable; Risk of over-oxidation of sensitive functional groups.
Halide-Assisted TMSCl / NaI, CH 3​ CNMixed sulfonium/halide speciesMild aqueous washHigh; Mild alternative for complex substrates[5].

Experimental Protocols for Byproduct Remediation

Protocol A: The "Clean Aqueous" Alkylative Method (MeI / CaCO 3​ )

Use this method to force the sulfur byproducts into the aqueous phase.

  • Reaction Setup: Dissolve the methyl 1,3-dithiane-2-carboxylate adduct (1.0 equiv) in a 4:1 mixture of acetonitrile and water (0.1 M concentration).

  • Reagent Addition: Add solid CaCO 3​ (4.0 equiv) to buffer the reaction, followed by the addition of Methyl Iodide (MeI) (10.0 equiv). Caution: MeI is a volatile alkylating agent; perform in a fume hood.

  • Incubation: Stir the suspension vigorously at 40 °C for 12–24 hours. Monitor the disappearance of the starting material via TLC.

  • Workup & Remediation:

    • Concentrate the reaction mixture under reduced pressure to remove the bulk of the acetonitrile and excess MeI.

    • Dilute the remaining aqueous slurry with Ethyl Acetate (EtOAc) and Water.

    • Separate the layers. Extract the aqueous layer twice more with EtOAc.

    • Self-Validation: The aqueous layer now contains the bis-sulfonium salts. To validate, check the aqueous layer with a few drops of bleach; a mild sulfurous odor confirms the presence of the partitioned sulfur salts. TLC of the combined organic layers should show a clean spot for the α -keto ester without UV-active streaking.

  • Final Isolation: Dry the combined organic layers over anhydrous Na 2​ SO 4​ , filter, and concentrate to yield the pure product.

Protocol B: The "Celite Trapping" Metal-Mediated Method (HgCl 2​ / CaCO 3​ )

Use this method if your substrate cannot tolerate electrophilic alkylation.

  • Reaction Setup: Dissolve the dithiane adduct (1.0 equiv) in an 80:20 mixture of Acetone and Water.

  • Reagent Addition: Add CaCO 3​ (2.0 equiv) followed by HgCl 2​ or Hg(ClO 4​ ) 2​ (2.2 equiv). Stir vigorously at room temperature for 4 hours.

  • Colloid Remediation (Critical Step):

    • Prepare a filtration funnel with a fritted disk. Pack a 2-inch thick pad of Celite 545 over the frit. Wet the pad with EtOAc and apply vacuum to pack it tightly.

    • Pour the crude, cloudy reaction mixture directly onto the Celite pad.

    • Wash the filter cake with a non-polar to moderately polar solvent (e.g., 10% EtOAc in Hexanes) to elute the product. Do not wash with pure Methanol or Acetone.

    • Self-Validation: Inspect the filtrate. The filtrate must be completely optically clear. If it exhibits any opalescence or cloudiness, colloidal mercury thiolates have breached the pad. You must re-filter the solution through a fresh, thicker Celite pad[2].

  • Aqueous Wash: Wash the clear filtrate with saturated aqueous NH 4​ Cl to remove residual soluble metal traces, dry over MgSO 4​ , and concentrate.

Workflow Visualization

DithianeCleavage Start Methyl 1,3-dithiane-2-carboxylate Adduct MeI Alkylative Cleavage (MeI, CaCO3) Start->MeI Soft Electrophile Hg Metal-Mediated (HgCl2 or Ag+) Start->Hg Thiophilic Metal Ox Oxidative Cleavage (NBS or PhIO) Start->Ox Halogenation/Oxidation BP_MeI Bis-sulfonium Salts (Highly Water-Soluble) MeI->BP_MeI BP_Hg Metal Thiolate Colloids (Insoluble/Sticky) Hg->BP_Hg BP_Ox 1,2-Dithiolane 1-oxide (Polymeric/Polar) Ox->BP_Ox Rem_MeI Aqueous Extraction (Partitions to H2O) BP_MeI->Rem_MeI Rem_Hg Celite Pad Filtration (Traps Colloids) BP_Hg->Rem_Hg Rem_Ox Na2S2O3 Quench & Short Silica Plug BP_Ox->Rem_Ox Product Purified α-Keto Ester (Target Product) Rem_MeI->Product Rem_Hg->Product Rem_Ox->Product

Workflow for dithiane cleavage methods and their respective byproduct removal strategies.

References

  • A Comparative Guide to the Deprotection and Cleavage of 1,2-Dithiane and 1,3-Dithiane Benchchem
  • Stereoselective Total Synthesis of (±)
  • 4-Oxooxetane-2-carboxylic Acid | Research Chemical Benchchem
  • PhIO-Mediated oxidative dethioacetalization/dethioketalization under water-free conditions ResearchG
  • Mild Deprotection of Dithioacetals by TMSCl / NaI Associ

Sources

Troubleshooting

avoiding over-alkylation of methyl 1,3-dithiane-2-carboxylate in umpolung reactions

Welcome to the Technical Support Center for advanced organic synthesis. This guide is dedicated to researchers, scientists, and drug development professionals employing the umpolung reactivity of methyl 1,3-dithiane-2-ca...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for advanced organic synthesis. This guide is dedicated to researchers, scientists, and drug development professionals employing the umpolung reactivity of methyl 1,3-dithiane-2-carboxylate. Our focus is to provide in-depth troubleshooting strategies and frequently asked questions to address a common challenge in this chemistry: over-alkylation .

As a Senior Application Scientist, I understand that true expertise lies in not just following a protocol, but in comprehending the underlying principles that govern a reaction's outcome. This guide is structured to provide not only procedural steps but also the causal reasoning behind them, ensuring your experimental design is robust and self-validating.

Understanding the Challenge: The Over-alkylation Problem

The umpolung strategy, particularly the Corey-Seebach reaction, is a cornerstone of modern organic synthesis, allowing for the inversion of carbonyl reactivity.[1] Methyl 1,3-dithiane-2-carboxylate is a valuable building block in this context, serving as a nucleophilic acyl anion equivalent. However, its unique structural features can also lead to undesired side reactions, most notably over-alkylation.

The presence of the electron-withdrawing carboxylate group significantly increases the acidity of the C2 proton compared to an unsubstituted 1,3-dithiane (pKa ≈ 31).[1] This heightened acidity, while facilitating the initial deprotonation, can also make the mono-alkylated product susceptible to a second deprotonation and subsequent alkylation, leading to a mixture of mono- and di-alkylated products. Controlling this selectivity is paramount for a successful synthetic outcome.

Frequently Asked Questions (FAQs)

Q1: Why is my reaction producing a significant amount of the di-alkylated product?

A1: Over-alkylation, or di-alkylation, arises when the mono-alkylated product is deprotonated and reacts with a second equivalent of the electrophile. Several factors can contribute to this:

  • Base Stoichiometry: Using a significant excess of a strong base can lead to the deprotonation of both the starting material and the mono-alkylated product.

  • Reaction Temperature: Higher temperatures can provide the activation energy needed for the second deprotonation and alkylation to occur, especially if the initial alkylation is slow.[2]

  • Rate of Electrophile Addition: A rapid addition of the alkylating agent can lead to localized high concentrations, increasing the likelihood of the mono-alkylated anion reacting before it can be quenched or equilibrate.

  • Nature of the Base and Solvent: The choice of base and solvent system can influence the aggregation state and reactivity of the lithiated intermediate.

Q2: What is the approximate pKa of the C2 proton in methyl 1,3-dithiane-2-carboxylate?

Q3: Can I use a milder base to avoid over-alkylation?

A3: Yes, using a milder base is a viable strategy. For active methylene compounds, bases like sodium ethoxide or even potassium carbonate can be effective.[3] Phase-transfer catalysis (PTC) offers an excellent alternative, allowing the use of solid inorganic bases like potassium carbonate with a phase-transfer catalyst in a biphasic system. This method can provide good yields of the mono-alkylated product while minimizing the formation of the di-alkylated byproduct.

Q4: How does temperature affect the selectivity of the alkylation?

A4: Temperature plays a critical role in controlling the selectivity through the principles of kinetic versus thermodynamic control.[4][5]

  • Kinetic Control (Low Temperature): At low temperatures (e.g., -78 °C), the deprotonation and alkylation are generally irreversible. The reaction is under kinetic control, meaning the product that forms fastest will be the major product.[5][6] By using a stoichiometric amount of base and slowly adding the electrophile at low temperature, you favor the formation of the mono-alkylated product.

  • Thermodynamic Control (Higher Temperature): At higher temperatures, the deprotonation steps can become reversible, allowing an equilibrium to be established. If the di-alkylated product is thermodynamically more stable, allowing the reaction to warm or run for extended periods can lead to its formation.

Troubleshooting Guide: A Structured Approach to Minimizing Over-alkylation

This section provides a systematic approach to troubleshoot and optimize the mono-alkylation of methyl 1,3-dithiane-2-carboxylate.

Visualizing the Problem and Solution Pathway

The following diagram illustrates the competing reaction pathways and the key control points for achieving selective mono-alkylation.

Over_Alkylation_Troubleshooting start Methyl 1,3-dithiane-2-carboxylate anion Dithiane Anion (Nucleophile) start->anion mono_alkyl Mono-alkylated Product (Desired) anion->mono_alkyl + Electrophile (R-X) di_alkyl Di-alkylated Product (Undesired) mono_alkyl->di_alkyl temp Low Temperature (-78°C) temp->anion Favors Kinetic Control stoich Stoichiometric Base (~1.0 eq) stoich->anion Minimizes excess base addition Slow Electrophile Addition addition->anion Maintains low [R-X] base Milder Base (e.g., PTC) base->start

Caption: Troubleshooting workflow for over-alkylation.

Experimental Protocols

Here, we provide two detailed protocols. The first is an optimized procedure for achieving selective mono-alkylation using a strong base under kinetic control. The second outlines a phase-transfer catalysis approach, which is a milder alternative.

Protocol 1: Selective Mono-alkylation under Kinetic Control

This protocol is designed to favor the formation of the mono-alkylated product by carefully controlling the reaction conditions.

Materials:

  • Methyl 1,3-dithiane-2-carboxylate

  • Anhydrous tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes (concentration accurately determined)

  • Alkyl halide (electrophile)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware, flame-dried and assembled under an inert atmosphere (Argon or Nitrogen)

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum, dissolve methyl 1,3-dithiane-2-carboxylate (1.0 eq) in anhydrous THF.

  • Deprotonation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-BuLi (1.05 eq) dropwise via syringe over 15-20 minutes, ensuring the internal temperature does not rise above -70 °C. Stir the resulting solution at -78 °C for 30-60 minutes.

  • Alkylation: Slowly add the alkyl halide (1.0 eq) dropwise to the cooled solution.

  • Reaction Monitoring: Stir the reaction mixture at -78 °C for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) by quenching a small aliquot of the reaction mixture.

  • Quenching: Once the reaction is complete, quench the reaction at -78 °C by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

  • Workup: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate. Wash the combined organic layers with water and brine, then dry over anhydrous MgSO₄ or Na₂SO₄.

  • Purification: Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel.

Protocol 2: Mono-alkylation using Phase-Transfer Catalysis (PTC)

This method avoids the use of strong organometallic bases and cryogenic temperatures.

Materials:

  • Methyl 1,3-dithiane-2-carboxylate

  • Toluene

  • Alkyl halide (electrophile)

  • Anhydrous potassium carbonate (K₂CO₃), finely powdered

  • Tetrabutylammonium bromide (TBAB) or other suitable phase-transfer catalyst

  • Water

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine methyl 1,3-dithiane-2-carboxylate (1.0 eq), toluene, alkyl halide (1.1 eq), anhydrous potassium carbonate (2.0 eq), and TBAB (0.1 eq).

  • Reaction: Heat the mixture to a gentle reflux (or a temperature determined by optimization, e.g., 60-80 °C) and stir vigorously.

  • Reaction Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Workup: After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Purification: Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel.

Data Summary: Key Reaction Parameters
ParameterKinetic Control (Protocol 1)Phase-Transfer Catalysis (Protocol 2)Rationale for Selectivity
Base n-Butyllithium (strong, non-nucleophilic)Potassium Carbonate (mild, solid base)PTC avoids a high concentration of a strong base that can deprotonate the mono-alkylated product.
Stoichiometry of Base ~1.05 equivalents≥ 2.0 equivalentsPrecise control of the strong base is crucial to avoid excess base. With a mild solid base, an excess is used to drive the reaction.
Temperature -78 °C60-80 °C (or reflux)Low temperature "freezes" the reaction at the mono-alkylation stage under kinetic control.
Solvent Anhydrous THFToluene (biphasic with solid base)THF solvates the lithium cation, influencing the reactivity of the anion.

Advanced Troubleshooting: Fine-Tuning Your Reaction

Issue: Significant amount of di-alkylated product is still observed even at low temperatures.

  • Possible Cause: The rate of the second deprotonation is competitive with the first alkylation.

  • Solution:

    • Inverse Addition: Add the solution of the lithiated dithiane to a solution of the electrophile at -78 °C. This ensures that the electrophile is always in excess relative to the anion, minimizing the chance of the mono-alkylated anion encountering another molecule of the lithiated starting material.

    • Use of Additives: In some cases, additives like HMPA (hexamethylphosphoramide) or DMPU (1,3-dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone) can alter the aggregation state and reactivity of the organolithium species, potentially improving selectivity. However, these should be used with caution and their effects optimized for each specific reaction.[7]

Issue: The reaction is very slow or does not go to completion.

  • Possible Cause: The electrophile is not reactive enough.

  • Solution:

    • Change the Leaving Group: If using an alkyl chloride or bromide, switch to the corresponding iodide, which is a better leaving group.

    • Activate the Electrophile: Convert the alkyl halide to a more reactive species, such as a triflate or tosylate.

Mechanistic Insight: A Deeper Dive

The propensity for over-alkylation is rooted in the electronic nature of the intermediates. The initial deprotonation of methyl 1,3-dithiane-2-carboxylate generates a resonance-stabilized carbanion. After the first alkylation, the resulting mono-alkylated product still possesses a proton at the C2 position. While the newly introduced alkyl group is electron-donating and slightly reduces the acidity of the remaining proton compared to the starting material, it is often not sufficient to completely prevent a second deprotonation by a strong base.

Mechanism cluster_path1 Desired Pathway cluster_path2 Over-alkylation Pathway start Methyl 1,3-dithiane-2-carboxylate H at C2 anion1 Anion 1 Stabilized by S and CO₂Me start->anion1 + Base (-H⁺) mono_alkyl Mono-alkylated Product H at C2 remains anion1->mono_alkyl + R-X anion2 Anion 2 Less stable than Anion 1 mono_alkyl->anion2 + Base (-H⁺) (Slower) di_alkyl Di-alkylated Product No H at C2 anion2->di_alkyl + R-X

Caption: Reaction mechanism showing competing pathways.

By understanding these fundamental principles and applying the troubleshooting strategies outlined in this guide, you will be well-equipped to control the selectivity of your umpolung reactions and achieve your synthetic goals with greater efficiency and confidence.

References

  • Solid-Liquid Phase C-Alkylation of Active Methylene Containing Compounds under Microwave Conditions. Molecules2015 , 20(4), 7086-7104. [Link]

  • Clayden, J.; Greeves, N.; Warren, S. Organic Chemistry, 2nd ed.; Oxford University Press, 2012.
  • Kinetic Versus Thermodynamic Enolates. Master Organic Chemistry. [Link]

  • Alkylation of active methylene compounds. ResearchGate. [Link]

  • Reich, H. J.; Sikorski, W. H. The Regioselectivity of Addition of Organolithium Reagents to Enones and Enals: The Role of HMPA. J. Am. Chem. Soc.1999 , 121(44), 10235–10245. [Link]

  • Kinetic and thermodynamic enolates. YouTube. [Link]

  • Thermodynamic and kinetic reaction control. Wikipedia. [Link]

  • Regioselectivity in Kinetics Aldols/'Kinetic' Enolate Generation. University of California, Irvine. [Link]

  • 14.3: Kinetic vs. Thermodynamic Control of Reactions. Chemistry LibreTexts. [Link]

  • 23.2: B-Dicarbonyl Compounds as Synthetic Intermediates. Chemistry LibreTexts. [Link]

  • Massachusetts Institute of Technology Organic Chemistry 5.512 Problem Set 3 Study Guide on Enolate Alkylation and Related Chemistry. MIT OpenCourseWare. [Link]

  • Solid-Liquid Phase C-Alkylation of Active Methylene Containing Compounds under Microwave Conditions. ResearchGate. [Link]

  • Nakata, M. 1,3-Dithianes. In Science of Synthesis; Georg Thieme Verlag: Stuttgart, 2007; Vol. 30, pp 389–430.
  • Study the alkylation behavior of 1, 3-dicarbonyl systems with alkyl halides. AIP Publishing. [Link]

  • Alkylation of Active Methylene Compounds. Scribd. [Link]

  • Chemistry of 1,3-Dithiane. Scribd. [Link]

  • Stereoselective Reaction of 2-Carboxythioesters-1,3-dithiane with Nitroalkenes: An Organocatalytic Strategy for the Asymmetric Addition of a Glyoxylate Anion Equivalent. ResearchGate. [Link]

  • Synthesis and Deprotection of 1,3-Dithianes and 1,3-Dithiolanes by Polyphosphoric Acid. Asian Journal of Chemistry. [Link]

  • 8.3 β-dicarbonyl Compounds in Organic Synthesis. KPU Pressbooks. [Link]

  • Direct β-Alkylation of Ketones and Aldehydes via Pd-Catalyzed Redox Cascade. J. Am. Chem. Soc.2018 , 140(19), 6059–6063. [Link]

  • Kinetic vs. thermodynamic control of β-functionalized cyclic ketones: a theoretical investigation of regioselective formation of enolates. Org. Chem. Front.2020 , 7, 185-194. [Link]

  • ETHYL 1,3-DITHIANE-2-CARBOXYLATE. gsrs.ncats.nih.gov. [Link]

  • Selectivity in C-alkylation of dianions of protected 6-methyluridine. Beilstein J. Org. Chem.2011 , 7, 1210–1215. [Link]

  • The role of 1,3-dithianes in natural product synthesis. Tetrahedron2003 , 59(33), 6147-6212. [Link]

  • 1,3-Dithianes, 1,3-Dithiolanes. Organic Chemistry Portal. [Link]

  • Selectivity in C-alkylation of dianions of protected 6-methyluridine. Beilstein Journals. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Reactivity of Methyl and Ethyl 1,3-Dithiane-2-carboxylate

A Senior Application Scientist's Field Guide for Researchers, Scientists, and Drug Development Professionals In the landscape of modern organic synthesis, 1,3-dithianes stand as a cornerstone for carbon-carbon bond forma...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Field Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, 1,3-dithianes stand as a cornerstone for carbon-carbon bond formation, primarily through the celebrated Corey-Seebach reaction.[1][2][3] This strategy leverages the "umpolung" or polarity inversion of a carbonyl group, transforming the typically electrophilic carbonyl carbon into a potent nucleophile.[1][4] This guide provides an in-depth comparison of two closely related yet distinct reagents at the heart of this chemistry: methyl 1,3-dithiane-2-carboxylate and ethyl 1,3-dithiane-2-carboxylate. Our focus will be on their comparative reactivity, offering experimental insights to guide your selection and application in complex synthetic routes.

Structural and Electronic Foundations

At first glance, the structural difference between the methyl and ethyl esters is minimal—a single methylene unit. Both esters enhance the acidity of the C2 proton of the dithiane ring through their electron-withdrawing inductive and resonance effects. This acidification is crucial for the deprotonation step that initiates their nucleophilic reactivity.[5]

CompoundMolecular FormulaMolar Mass ( g/mol )Key Feature
Methyl 1,3-dithiane-2-carboxylateC6H10O2S2178.27Methyl ester
Ethyl 1,3-dithiane-2-carboxylateC7H12O2S2192.30[6]Ethyl ester[6]

While the electronic difference between a methyl and an ethyl group is often considered negligible in terms of inductive effects, subtle differences in steric hindrance and solvation of the resulting carbanion can influence reaction kinetics and outcomes.

The Crucial Step: Deprotonation and Carbanion Formation

The synthetic utility of these compounds hinges on the efficient deprotonation at the C2 position to form a stabilized dithianyl carbanion.[5] This anion is the key nucleophilic species that participates in subsequent bond-forming reactions.

The parent 1,3-dithiane has a pKa of approximately 31, and the presence of the C2-carboxylate group significantly increases the acidity of the C2-proton, making deprotonation more facile.[1][5]

Common Deprotonation Conditions:

  • Base: Strong, non-nucleophilic bases are required. n-Butyllithium (n-BuLi) in an ethereal solvent like tetrahydrofuran (THF) is the most common choice.[1][2] Lithium diisopropylamide (LDA) can also be employed.

  • Temperature: Reactions are typically conducted at low temperatures, such as -78 °C to -20 °C, to ensure the stability of the lithiated intermediate and to control reactivity.[1][7]

While no direct comparative study on the deprotonation rates of the methyl versus ethyl esters is readily available, the underlying principles suggest minimal differences. The choice of base and reaction conditions is largely transferable between the two reagents. A recent study has also explored the use of phase transfer catalysis with potassium carbonate as the base for the alkylation of ethyl 1,3-dithiane-2-carboxylate, offering a milder alternative to strong organolithium bases.[8]

Reactivity as Nucleophiles: A Comparative Look

Once formed, the dithianyl carbanions of both the methyl and ethyl esters act as potent nucleophiles, participating in a wide range of C-C bond-forming reactions.

Key Reactions:

  • Alkylation: Reaction with primary and secondary alkyl halides to form 2-alkyl-2-alkoxycarbonyl-1,3-dithianes.

  • Reactions with Epoxides: Ring-opening of epoxides to yield γ-hydroxy-α-keto ester derivatives after deprotection.

  • Reactions with Carbonyls: Addition to aldehydes and ketones to form α-hydroxy-β-keto ester precursors.[1]

  • Acylation: Reaction with acyl chlorides or other acylating agents.

Here, the seemingly minor difference between the methyl and ethyl groups can manifest in subtle yet significant ways.

Steric Considerations: The ethyl group is slightly bulkier than the methyl group. In reactions with sterically hindered electrophiles, the methyl derivative might exhibit faster reaction rates or higher yields. Conversely, the ethyl group might offer enhanced diastereoselectivity in certain asymmetric reactions due to its greater steric influence.

Solubility: The ethyl ester, with its additional hydrocarbon character, may exhibit slightly different solubility profiles in organic solvents, which could influence reaction homogeneity and rates.

A study on the double addition of lithiated 2-alkyl-1,3-dithianes to aromatic carboxylates revealed a stark difference in reactivity between methyl and ethyl derivatives.[9] While lithiated 2-methyl-1,3-dithiane undergoes the expected double addition, the ethyl and higher homologues induce a rearrangement through a ring-opening fragmentation.[9] This highlights that even subtle structural changes can lead to divergent reaction pathways.

Experimental Protocol: A Self-Validating System for Alkylation

The following protocol for the alkylation of ethyl 1,3-dithiane-2-carboxylate using phase transfer catalysis provides a practical and milder alternative to traditional methods.[8] This protocol can be adapted for the methyl ester with minimal modification.

Objective: To synthesize 2-alkyl-2-(ethoxycarbonyl)-1,3-dithianes.

Rationale: This protocol utilizes solid potassium carbonate as a base and a phase transfer catalyst (Aliquat 336) to facilitate the deprotonation and subsequent alkylation in a non-polar solvent like toluene. This avoids the use of cryogenic temperatures and pyrophoric organolithium reagents.

Materials:

  • Ethyl 1,3-dithiane-2-carboxylate

  • Alkyl halide (e.g., benzyl bromide, n-butyl bromide)

  • Anhydrous potassium carbonate (K2CO3), finely powdered and dried

  • Aliquat 336 (tricaprylylmethylammonium chloride)

  • Toluene, anhydrous

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add anhydrous potassium carbonate (5 g, excess).

  • Add a solution of ethyl 1,3-dithiane-2-carboxylate (0.01 mol, 1.92 g), the desired alkyl halide (0.01 mol), and Aliquat 336 (1 mmol, 404 mg) in anhydrous toluene (10 mL).[8]

  • Heat the reaction mixture to 60 °C and stir vigorously for 5 hours.[8]

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and filter to remove the potassium carbonate.

  • Wash the solid residue with a small amount of toluene.

  • Combine the filtrate and washings and remove the solvent under reduced pressure.

  • Purify the oily residue by distillation (e.g., Kugelrohr) or column chromatography on silica gel to obtain the pure 2-alkylated product.[8]

Yield Data for Alkylation of Ethyl 1,3-dithiane-2-carboxylate: [8]

Alkyl Halide (RX)Yield (%)
Benzyl chloride65
Benzyl bromide74
Allyl bromide81
n-Butyl bromide46

Visualization of the Reaction Workflow

The core reactivity of both esters can be summarized in the following workflow:

G cluster_0 Step 1: Deprotonation cluster_1 Step 2: C-C Bond Formation cluster_2 Step 3: Deprotection (Optional) Start Methyl or Ethyl 1,3-Dithiane-2-carboxylate Base Strong Base (e.g., n-BuLi) or K2CO3/PTC Start->Base Addition of Base Anion Stabilized Dithianyl Carbanion Base->Anion Proton Abstraction Electrophile Electrophile (E+) (e.g., Alkyl Halide, Aldehyde) Anion->Electrophile Nucleophilic Attack Product 2-Substituted Dithiane Product Electrophile->Product Deprotection Hydrolysis (e.g., HgCl2, NCS) Product->Deprotection FinalProduct Ketone or Aldehyde Deprotection->FinalProduct

Caption: General workflow for the reaction of 1,3-dithiane-2-carboxylates.

Conclusion: Which Ester to Choose?

For most standard applications, such as alkylations with unhindered primary alkyl halides or additions to simple aldehydes, both methyl and ethyl 1,3-dithiane-2-carboxylate will perform comparably. The choice may ultimately be guided by commercial availability, cost, or personal preference.

However, for more demanding transformations, the subtle differences become important:

  • Methyl 1,3-dithiane-2-carboxylate may be preferred when reacting with sterically demanding electrophiles or in cases where minimizing steric bulk is paramount.

  • Ethyl 1,3-dithiane-2-carboxylate could be advantageous in specific asymmetric syntheses where its slightly larger size can influence stereochemical outcomes. Furthermore, the availability of milder, phase-transfer-catalyzed protocols for the ethyl ester presents a significant practical advantage.[8]

Ultimately, the optimal choice depends on the specific synthetic challenge. This guide provides the foundational knowledge and experimental context to make an informed decision, empowering you to leverage the full potential of these versatile synthetic building blocks.

References

  • Lissel, M. (1981). Phase Transfer Catalysis for Preparation and Alkylation of Ethyl 1,3-Dithiane-2-carboxylate. Synthetic Communications, 11(4), 343-346.

  • Organic Chemistry Portal. Corey-Seebach Reaction.

  • Wikipedia. Corey–Seebach reaction.

  • Encyclopedia.pub. (2023, May 30). Corey-Seebach Reagent in the 21st Century.

  • SynArchive. Corey-Seebach Reaction.

  • Sigma-Aldrich. Ethyl 1,3-dithiane-2-carboxylate.

  • ResearchGate. (2025, October 13). The Corey-Seebach Reagent in the 21st Century: A Review.

  • Corey, E. J., Seebach, D., & Freedman, R. (1967). Synthesis of α-Silyl Ketones via 1,3-Dithianes. Journal of the American Chemical Society, 89(2), 434-436.

  • Jin, Y.-S., et al. (2012). Synthesis and Deprotection of 1,3-Dithianes and 1,3-Dithiolanes by Polyphosphoric Acid. Asian Journal of Chemistry, 24(12), 5653-5656.

  • University of Windsor. The role of 1,3-dithianes in natural product synthesis.

  • Serebryany, V., et al. (2006). When Ethyl Is Infinitely Different from Methyl: Double Addition of Lithiated Dithianes to Aromatic Carboxylates Revisited. The Journal of Organic Chemistry, 71(13), 5047-5049.

  • ResearchGate. 2-Lithio-1,3-dithiane.

  • Gualandi, A., et al. (2015). Photoredox radical conjugate addition of dithiane-2-carboxylate promoted by an iridium(iii) phenyl-tetrazole complex: a formal radical methylation of Michael acceptors. Chemical Science, 6(7), 3674-3679.

  • DePuy, C. H., & Bierbaum, V. M. (1981). Elimination, Fragmentation, and Proton Transfer in 1,3-Dithianes and 1,3-Dithiolanes in the Gas Phase. Journal of the American Chemical Society, 103(17), 5034-5038.

  • Organic Chemistry Portal. 1,3-Dithianes, 1,3-Dithiolanes.

  • Bella, M., et al. (2015). Stereoselective reaction of 2-carboxythioesters-1,3-dithiane with nitroalkenes: an organocatalytic strategy for the asymmetric addition of a glyoxylate anion equivalent. Organic & Biomolecular Chemistry, 13(20), 5705-5709.

  • ETH Zurich Research Collection. (2020). The Rearranged Ingenane Diterpenoid (+)-Euphorikanin A: Enantioselective Total Synthesis and Chemical Insights into the Biosynthesis.

  • Thermo Scientific Chemicals. Ethyl 1,3-dithiane-2-carboxylate, 98+%.

  • Benchchem. The Role of 2-Methoxy-1,3-dithiane in Umpolung Chemistry: A Technical Guide.

  • Scribd. Synthesis and Reactions of 1,3-Dithiane.

  • Enamine. 2-trimethylsilyl-1,3-dithiane.

  • Benchchem. A Comparative Guide: 1,2-Dithiane-3-carboxylic Acid and 1,3-Dithiane-2-carboxylic Acid in Synthesis.

  • Wikipedia. Dithiane.

  • Pelit, H., et al. (2023). Synthesis of Dithioester Derivatives by Base-Mediated Fragmentation of 1,3-Dithiolanes. Organic Letters, 25(23), 4135-4139.

Sources

Comparative

A Comparative Guide to Acyl Anion Equivalents: Methyl 1,3-Dithiane-2-Carboxylate vs. Cyanohydrin Acetals in Umpolung Chemistry

Introduction: The Concept of Umpolung in Modern Synthesis In the landscape of organic synthesis, the carbonyl group is a cornerstone functional group, characterized by an electrophilic carbon atom. This inherent reactivi...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Concept of Umpolung in Modern Synthesis

In the landscape of organic synthesis, the carbonyl group is a cornerstone functional group, characterized by an electrophilic carbon atom. This inherent reactivity, where the carbonyl carbon is an acceptor for nucleophiles, dictates a predictable pattern of bond formation.[1][2] However, the strategic assembly of complex molecules often necessitates a reversal of this innate polarity, a concept termed "umpolung" (a German term for "polarity inversion").[1][3][4] This powerful strategy transforms the electrophilic carbonyl carbon into a nucleophilic acyl anion equivalent, enabling the formation of carbon-carbon bonds that are otherwise inaccessible through conventional routes.[5][6]

This guide provides an in-depth, objective comparison of two prominent classes of acyl anion synthons: methyl 1,3-dithiane-2-carboxylate, a derivative of the classic Corey-Seebach reagent[7][8][9][10], and cyanohydrin acetals, which represent a classical yet highly effective umpolung strategy.[5][11] We will explore their synthesis, reactivity, and deprotection protocols, supported by experimental data and mechanistic insights, to provide researchers, scientists, and drug development professionals with a comprehensive framework for selecting the optimal reagent for their synthetic challenges.

Part 1: The Dithiane-Based Approach: Methyl 1,3-Dithiane-2-Carboxylate

The use of 1,3-dithianes as masked acyl anions is a landmark achievement in synthetic organic chemistry, pioneered by E.J. Corey and Dieter Seebach.[3][7] The strategy hinges on the enhanced acidity of the C2 protons of the dithiane ring (pKa ≈ 31-39), which are flanked by two sulfur atoms.[6][12][13] This allows for deprotonation with a strong base, typically n-butyllithium, to generate a highly nucleophilic 2-lithio-1,3-dithiane.[7] This carbanion serves as a robust acyl anion equivalent, reacting with a wide array of electrophiles.[1][7]

Methyl 1,3-dithiane-2-carboxylate is a specialized variant of this class. The presence of the carboxylate group at the C2 position modifies the electronic properties and synthetic utility of the dithiane core.

Synthesis and Reactivity

Methyl 1,3-dithiane-2-carboxylate can be synthesized from commercially available starting materials. For instance, it can be prepared via transesterification from the corresponding ethyl ester.[14]

The key to its umpolung application lies in the generation of a nucleophilic species. While the parent 1,3-dithiane is deprotonated at C2, the carboxylate derivative offers different synthetic avenues. One notable application involves its use in photoredox catalysis, where the corresponding 1,3-dithiane-2-carboxylic acid can be decarboxylated to generate a 1,3-dithianyl radical, which then engages in conjugate additions.[15] This radical-based approach avoids the need for strongly basic conditions typically associated with dithiane anion formation.

Deprotection: Regenerating the Carbonyl

A critical step in any dithiane-based synthesis is the final deprotection, or cleavage, of the thioacetal to unveil the desired carbonyl group.[3] This step can be challenging due to the high stability of the dithiane ring.[16][17] A variety of methods have been developed, which can be broadly categorized as metal-based, oxidative, or miscellaneous.

  • Metal-Based Methods: The classic approach involves the use of toxic heavy metal salts, such as mercury(II) chloride (HgCl₂) with a base like calcium carbonate (CaCO₃), which act as soft Lewis acids with a high affinity for sulfur.[3][13][16] While effective, the toxicity of mercury reagents has driven the development of alternatives.

  • Oxidative Methods: Reagents like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ)[18] or a combination of hydrogen peroxide and a catalytic amount of iodine offer milder, metal-free alternatives.[16][19] These methods often proceed under neutral or near-neutral conditions, enhancing functional group compatibility.

  • Solid-State Methods: Solvent-free deprotection using reagents like mercury(II) nitrate trihydrate offers a rapid and efficient option, often requiring only a few minutes of grinding at room temperature.[20]

The choice of deprotection method is crucial and depends on the overall molecular architecture and the presence of other sensitive functional groups.

Workflow for Dithiane-Based Umpolung

G cluster_prep Preparation & Activation cluster_reaction C-C Bond Formation cluster_deprotection Deprotection Aldehyde Aldehyde/Ketone Dithiane 1,3-Dithiane Derivative Aldehyde->Dithiane Lewis Acid Dithiol 1,3-Propanedithiol Dithiol->Dithiane Anion Dithianyl Anion (Acyl Anion Equivalent) Dithiane->Anion Deprotonation Base Strong Base (n-BuLi) Base->Anion Alkylated 2-Substituted Dithiane Anion->Alkylated Alkylation/ Acylation Electrophile Electrophile (e.g., R-X, Epoxide) Electrophile->Alkylated Product Final Carbonyl Product (Ketone) Alkylated->Product Hydrolysis Reagents Deprotection Reagents (e.g., HgCl₂, DDQ, I₂/H₂O₂) Reagents->Product

General workflow of umpolung reactivity using 1,3-dithiane.

Part 2: The Cyanohydrin-Based Approach: Cyanohydrin Acetals

Cyanohydrins have long been recognized as valuable intermediates in organic synthesis.[5][21] They are typically formed by the nucleophilic addition of a cyanide anion to an aldehyde or ketone.[12][21][22] The umpolung strategy involving cyanohydrins requires a multi-step sequence: formation of the cyanohydrin, protection of the hydroxyl group (often as an acetal), deprotonation of the α-carbon, reaction with an electrophile, and subsequent hydrolysis to reveal the ketone product.

Synthesis and Reactivity
  • Cyanohydrin Formation: The initial step is the addition of cyanide to a carbonyl compound. This reaction is reversible and can be catalyzed by acid or base.[21] Using trimethylsilyl cyanide (TMSCN) in the presence of a Lewis acid is a common modern variant that produces a protected silyloxy nitrile.[11]

  • Protection: The hydroxyl group of the cyanohydrin is then protected, for example, as an acetal, to prevent unwanted side reactions during the subsequent deprotonation step.

  • Deprotonation and Alkylation: The proton on the carbon bearing the cyano and protected-hydroxyl groups is now acidic enough (pKa ≈ 25) to be removed by a strong, non-nucleophilic base like lithium diisopropylamide (LDA).[11] The resulting carbanion is a potent nucleophile that readily reacts with electrophiles.

  • Deprotection: The final step involves the hydrolysis of both the protecting group and the nitrile. This unmasking step regenerates the carbonyl group and eliminates the cyanide, yielding the final ketone product.[11]

The use of highly toxic cyanide salts is a significant drawback of this methodology, requiring stringent safety precautions.[5][22]

Workflow for Cyanohydrin Acetal-Based Umpolung

G cluster_prep Preparation & Protection cluster_activation Activation & Reaction cluster_deprotection Deprotection Aldehyde Aldehyde Cyanohydrin Cyanohydrin Aldehyde->Cyanohydrin Cyanide NaCN / KCN Cyanide->Cyanohydrin Protected Protected Cyanohydrin (Cyanohydrin Acetal) Cyanohydrin->Protected Protect Protecting Group (e.g., Acetal formation) Protect->Protected Anion Cyanohydrin Anion (Acyl Anion Equivalent) Protected->Anion Deprotonation Base Strong Base (LDA) Base->Anion Alkylated Alkylated Intermediate Anion->Alkylated Alkylation Electrophile Electrophile (R-X) Electrophile->Alkylated Product Final Carbonyl Product (Ketone) Alkylated->Product Hydrolysis Hydrolysis Hydrolysis->Product

General workflow of umpolung reactivity using cyanohydrin acetals.

Part 3: Head-to-Head Comparison

The choice between methyl 1,3-dithiane-2-carboxylate and cyanohydrin acetals depends on several factors, including substrate scope, functional group tolerance, reaction conditions, and safety considerations.

FeatureMethyl 1,3-Dithiane-2-CarboxylateCyanohydrin Acetals
Reagent Preparation Typically stable, can be prepared from corresponding aldehydes/esters.[14][23]Requires multi-step sequence from aldehyde; involves highly toxic cyanide.[5][21]
Anion Generation Requires strong base (n-BuLi) for deprotonation of parent dithianes; alternative radical generation possible.[13][15]Requires strong, non-nucleophilic base (e.g., LDA).[11]
Stability of Anion Highly stabilized by two sulfur atoms; generally stable at low temperatures.[6]Stabilized by the cyano group; generally stable at low temperatures.
Electrophile Scope Very broad: alkyl halides, epoxides, carbonyls, acyl halides.[7]Broad: primarily alkyl halides and other electrophiles compatible with strong bases.[11]
Deprotection Conditions Often harsh, requiring toxic heavy metals (Hg²⁺) or strong oxidants (DDQ, NBS). Milder methods (I₂/H₂O₂) are available.[3][16][18]Typically achieved via hydrolysis, which can be milder but may require forcing conditions depending on the substrate.[11]
Key Advantages Well-established, reliable, broad substrate scope, high stability of the dithiane intermediate.[17][24][25]Classic method, avoids sulfur-containing compounds, can be high-yielding for specific transformations.[5]
Key Disadvantages Harsh deprotection conditions can limit functional group tolerance; use of strong organolithium bases.[3][16]Use of acutely toxic cyanide salts; multi-step sequence (protection/deprotection).[5][22]

Part 4: Experimental Protocols

Protocol 1: Alkylation of a 1,3-Dithiane (General Procedure)

This protocol describes a representative Corey-Seebach reaction, which forms the basis for using dithiane derivatives as acyl anion equivalents.

  • Dithiane Formation: To a solution of the aldehyde (1.0 equiv) in a suitable solvent (e.g., CH₂Cl₂), add 1,3-propanedithiol (1.1 equiv). Add a Lewis acid catalyst (e.g., BF₃·OEt₂, 0.1 equiv) and stir the mixture at room temperature until completion (monitored by TLC). Quench the reaction, extract with an organic solvent, dry, and concentrate to yield the 1,3-dithiane, which can be purified by chromatography.

  • Anion Formation and Alkylation: Dissolve the 1,3-dithiane (1.0 equiv) in dry THF under an inert atmosphere (argon or nitrogen) and cool the solution to -30 °C. Add n-butyllithium (1.1 equiv) dropwise, maintaining the temperature. Allow the solution to warm to 0 °C over 30-60 minutes. Cool the resulting solution of the lithiated dithiane to -78 °C and add the electrophile (e.g., an alkyl halide, 1.1 equiv). Allow the reaction to slowly warm to room temperature and stir overnight.

  • Workup: Quench the reaction with saturated aqueous NH₄Cl. Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. Purify the crude product by flash chromatography.

  • Deprotection (using I₂/H₂O₂): Dissolve the 2-substituted-1,3-dithiane (1.0 equiv) in a mixture of acetone and water (9:1 v/v). Add a catalytic amount of iodine (I₂, 5 mol%). To this mixture, add 30% aqueous hydrogen peroxide (H₂O₂). Stir the reaction at room temperature, monitoring by TLC. Upon completion, extract the product, wash, dry, and concentrate to yield the final ketone.[16][19]

Protocol 2: Alkylation of a Protected Cyanohydrin (General Procedure)

This protocol outlines the umpolung strategy using a cyanohydrin derivative.

  • TMS-Cyanohydrin Formation: To a solution of the aldehyde (1.0 equiv) in CH₂Cl₂, add trimethylsilyl cyanide (TMSCN, 1.2 equiv) followed by a catalytic amount of a Lewis acid (e.g., ZnI₂). Stir at room temperature until the reaction is complete. Remove the solvent under reduced pressure to obtain the crude TMS-protected cyanohydrin, which is often used without further purification.

  • Acetal Protection: (If not using a silyl ether) Protect the hydroxyl group of the cyanohydrin using standard procedures, for example, by reacting with an enol ether under acidic catalysis to form an acetal.

  • Anion Formation and Alkylation: Dissolve the protected cyanohydrin (1.0 equiv) in dry THF under an inert atmosphere and cool to -78 °C. Add a solution of LDA (1.1 equiv, freshly prepared) dropwise. Stir the mixture at -78 °C for 1 hour. Add a solution of the alkyl halide (1.1 equiv) in THF. Allow the reaction to stir at -78 °C for several hours or until completion.

  • Workup and Deprotection: Quench the reaction at low temperature with saturated aqueous NH₄Cl. Allow the mixture to warm to room temperature and extract with an organic solvent. The crude product can then be subjected to acidic hydrolysis (e.g., aqueous HCl or oxalic acid) to cleave the protecting group and the nitrile, yielding the final ketone. Purify by flash chromatography.

Conclusion

Both methyl 1,3-dithiane-2-carboxylate (as part of the broader dithiane class) and cyanohydrin acetals are powerful tools for achieving umpolung reactivity, enabling the synthesis of complex carbonyl-containing molecules. The dithiane approach, epitomized by the Corey-Seebach reaction, is a robust and versatile method with a vast literature precedent, though it often requires strong bases and can present challenges in the final deprotection step.[24][25] The cyanohydrin acetal method provides a valuable, sulfur-free alternative but necessitates a multi-step sequence and the handling of highly toxic cyanide reagents.[5][11]

The ultimate choice of reagent should be made after careful consideration of the specific synthetic target, the tolerance of existing functional groups to the required reaction conditions (strong bases, heavy metals, oxidants), and laboratory safety protocols. As synthetic methodology continues to evolve, milder and more catalytic versions of these classic transformations are being developed, further expanding the synthetic chemist's toolkit for polarity-inverted strategies.

References

  • Corey, E. J., & Seebach, D. (1965). Synthesis of 1,2-Diketones and α-Hydroxy Ketones from 1,3-Dithianes. Angewandte Chemie International Edition in English, 4(12), 1077-1078. [Link]

  • SynArchive. (n.d.). Corey-Seebach Reaction. SynArchive.com. [Link]

  • Organic Chemistry Portal. (n.d.). Corey-Seebach Reaction. Organic-Chemistry.org. [Link]

  • Jin, Y.-S., et al. (2010). Synthesis and Deprotection of 1,3-Dithianes and 1,3-Dithiolanes by Polyphosphoric Acid. Asian Journal of Chemistry, 22(5), 4065-4071. [Link]

  • Yadav, J. S., et al. (2022). The Corey-Seebach Reagent in the 21st Century: A Review. Molecules, 27(19), 6593. [Link]

  • Ganguly, N. C., & Barik, S. K. (2009). A Facile Mild Deprotection Protocol for 1,3-Dithianes and 1,3-Dithiolanes with 30% Hydrogen Peroxide and Iodine Catalyst in Aqueous Micellar System. Synthesis, 2009(08), 1393-1399. [Link]

  • Encyclopedia.pub. (2023). Corey-Seebach Reagent in the 21st Century. Encyclopedia.pub. [Link]

  • Tanemura, K., et al. (2004). Deprotection of 1,3-Dithianes by 2,3-Dichloro-5,6-dicyano-p-benzoquinone(DDQ). Journal of the Chinese Chemical Society, 51(1), 151-156. [Link]

  • Gite, S. A., & Pagare, P. K. (2013). Umpolung Chemistry: An Overview. Research Journal of Science and Technology, 5(2), 145-151. [Link]

  • Mohammadpoor-Baltork, I., et al. (2003). Highly Efficient, and Fast Solid State Deprotection of 1,3-Dithianes and 1,3-Dithiolanes using Mercury(II) Nitrate Trihydrate. Molecules, 8(8), 623-627. [Link]

  • Pharmacy 180. (n.d.). Umpolung Synthons - Planning Organic Syntheses. Pharmacy180.com. [Link]

  • University of Toronto, Department of Chemistry. (2024). What is umpolung? Robert Morris breaks it down in Chemical Society Reviews. [Link]

  • Matos, M. J., & Miller, S. J. (2022). Umpolung strategies for the functionalization of peptides and proteins. Chemical Science, 13(18), 5123-5132. [Link]

  • University of Calgary. (n.d.). Umpolung Synthesis-1-2dioxygenatedx. [Link]

  • Seebach, D. (1979). Methods of Reactivity Umpolung. Angewandte Chemie International Edition in English, 18(4), 239-258. [Link]

  • Smith, A. B., et al. (2004). Evolution of Dithiane-Based Strategies for the Construction of Architecturally Complex Natural Products. Accounts of Chemical Research, 37(6), 365-377. [Link]

  • Mennen, S. M., et al. (2007). Nucleophilic Acylation of o-Quinone Methides: An Umpolung Strategy for the Synthesis of α-Aryl Ketones and Benzofurans. Organic Letters, 9(10), 1955-1958. [Link]

  • ResearchGate. (2004). Evolution of Dithiane-Based Strategies for the Construction of Architecturally Complex Natural Products. [Link]

  • PrepChem.com. (n.d.). Synthesis of methyl-1,3-dithiane-2-carboxylate. [Link]

  • ACS Publications. (2024). Integrating Umpolung and CO2 Shuttling Strategies for the Synthesis of 12C- and 13C-α-Ketoacids from Aldehydes. Organic Letters. [Link]

  • NPTEL. (n.d.). Lecture 13 : Carbonyl Compounds. NPTEL Archive. [Link]

  • Firouzabadi, H., et al. (2000). The Chemistry of Acylals. 3. Cyanohydrin Esters from Acylals with Cyanide Reagents. Organic Letters, 2(5), 619-621. [Link]

  • RSC Publishing. (2016). Enantioselective synthesis of cyanohydrins catalysed by hydroxynitrile lyases – a review. Organic & Biomolecular Chemistry. [Link]

  • Unknown. (n.d.). Umpolung. [Link]

  • TÜBİTAK Academic Journals. (2013). Umpolung strategy: advances in catalytic C-C bond formations. [Link]

  • North, M., Usanov, D. L., & Young, C. (2008). Lewis Acid Catalyzed Asymmetric Cyanohydrin Synthesis. Chemical Reviews, 108(12), 5146-5226. [Link]

  • eGyanKosh. (n.d.). UMPOLUNG REACTIONS. [Link]

  • Chemistry Steps. (2024). Reaction of Aldehydes and Ketones with CN Cyanohydrin Formation. [Link]

  • Hajipour, A. R., et al. (2006). Solid State Deprotection of Acetals and Thioacetals Using Benzyltriphenylphosphonium Peroxymonosulfate. Phosphorus, Sulfur, and Silicon and the Related Elements, 181(12), 2825-2831. [Link]

  • La-Posta, P., et al. (2016). Photoredox radical conjugate addition of dithiane-2-carboxylate promoted by an iridium(III) phenyl-tetrazole complex. Chemical Communications, 52(96), 13895-13898. [Link]

  • JoVE. (2025). Video: Aldehydes and Ketones with HCN: Cyanohydrin Formation Overview. [Link]

  • Scribd. (n.d.). Synthesis and Reactions of 1,3-Dithiane. [Link]

  • Scribd. (n.d.). Carbonyl Umpolung and Synthons. [Link]

  • Chemistry LibreTexts. (2019). 17.8: Acetals as Protecting Groups. [Link]

  • YouTube. (2020). Synthetic Application Of 1,3 Dithiane|Organic Synthesis Via Enolates|B.Sc Chemistry. [Link]

  • Johnson, W. S., et al. (1986). Asymmetric synthesis via acetal templates. 5. Reactions with cyanotrimethylsilane. Enantioselective preparation of cyanohydrins and derivatives. The Journal of Organic Chemistry, 51(1), 2-14. [Link]

  • Organic Chemistry Portal. (n.d.). 1,3-Dithianes, 1,3-Dithiolanes. [Link]

  • Princeton University. (2004). Umpolung: Carbonyl Synthons. [Link]

Sources

Validation

HPLC method validation for methyl 1,3-dithiane-2-carboxylate purity analysis

An in-depth, objective comparison and validation guide for the purity analysis of methyl 1,3-dithiane-2-carboxylate, designed for analytical chemists and drug development professionals. Introduction & Chemical Context Me...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth, objective comparison and validation guide for the purity analysis of methyl 1,3-dithiane-2-carboxylate, designed for analytical chemists and drug development professionals.

Introduction & Chemical Context

Methyl 1,3-dithiane-2-carboxylate is a highly versatile C1 building block, widely utilized as a masked acyl anion equivalent in [1]. By reversing the natural electrophilic polarity of the carbonyl carbon, this compound enables the synthesis of complex organic architectures and active pharmaceutical ingredients (APIs)[2].

Because this intermediate is frequently subjected to downstream asymmetric oxidations to form chiral sulfoxides, determining its precise chemical purity is paramount. Trace impurities—such as unreacted 1,3-dithiane, ester hydrolysis products, or premature oxidation degradants—can severely poison chiral catalysts or skew stoichiometric ratios. Consequently, developing a highly specific, phase-appropriate analytical method is a critical path in pharmaceutical development.

Analytical Modality Comparison: Why Phenyl-Hexyl HPLC?

When establishing a purity assay for sulfur-containing heterocycles, laboratories typically evaluate Gas Chromatography (GC-FID) and High-Performance Liquid Chromatography (HPLC). However, the unique physicochemical properties of the dithiane ring dictate specific chromatographic behaviors.

  • The Thermal Degradation Problem (GC-FID): The thioacetal linkage and the carboxylate moiety are thermally labile. At typical GC inlet temperatures (e.g., 250°C), the compound is prone to artifactual desulfurization and decarboxylation, leading to false impurity profiling.

  • The Silanol Interaction Problem (Standard C18 HPLC): Standard C18 columns rely exclusively on hydrophobic partitioning. The highly polarizable sulfur atoms in the 1,3-dithiane ring frequently undergo secondary interactions with residual, unendcapped silanols on the silica backbone, resulting in severe peak tailing and poor resolution.

  • The Mechanistic Solution (Phenyl-Hexyl HPLC): Upgrading to a Phenyl-Hexyl stationary phase introduces a dual-retention mechanism. The phenyl ring provides robust π−π interactions and dipole-induced dipole interactions that selectively retain the sulfur atoms without relying on silanol interactions. This [3] dramatically improves peak symmetry and enhances the resolution between the active compound and structurally similar degradants.

Table 1: Objective Comparison of Analytical Modalities

Performance MetricGC-FIDStandard C18 HPLC-UVPhenyl-Hexyl HPLC-UV (Recommended)
Primary Separation Mechanism Boiling point / VolatilityHydrophobic partitioningHydrophobic + π−π interactions
Thermal Degradation Risk High (Inlet at 250°C)None (Ambient to 40°C)None (Ambient to 40°C)
Peak Symmetry (Tailing Factor) Moderate ( Tf​ ~ 1.6)Poor for thioacetals ( Tf​ > 1.8)Excellent ( Tf​ < 1.2)
Resolution of Sulfoxide Degradants Poor (Degrade on column)Moderate ( Rs​ ~ 1.5)Superior ( Rs​ > 2.5)

Workflow Visualization: The Validation Logic

Method validation must follow a strict, sequential logic to ensure the procedure is fit for its intended purpose, adhering to [4].

ValidationWorkflow N1 1. Method Selection (Phenyl-Hexyl HPLC) N2 2. System Suitability (SST) Ensure System is Fit-for-Purpose N1->N2 Initiates N3 3. Specificity Baseline Resolution of Impurities N2->N3 Passes SST Criteria N4 4. Linearity & Range Establish Response Correlation N3->N4 Rs > 2.0 N5 5. Accuracy & Precision Verify Recovery and Repeatability N4->N5 R² ≥ 0.999 N6 6. Validated Method Compliant with ICH Q2(R2) N5->N6 RSD ≤ 2.0%

Figure 1: Sequential logical workflow for HPLC method validation per ICH Q2(R2).

Experimental Methodology: A Self-Validating System

A robust analytical protocol must be self-validating. This is achieved through rigorous System Suitability Testing (SST) executed prior to any sample analysis. If the system fails to meet predefined criteria, the run is automatically aborted, ensuring that all subsequent validation data is a true reflection of method performance rather than transient instrument fluctuations.

Phase 1: Reagent & Mobile Phase Preparation
  • Mobile Phase A (Aqueous): 0.1% v/v Trifluoroacetic acid (TFA) in LC-MS grade water.

    • Causality: TFA acts as an ion-pairing agent and suppresses the ionization of any trace carboxylic acid degradants (from ester hydrolysis), ensuring sharp, reproducible peak shapes.

  • Mobile Phase B (Organic): 100% LC-MS grade Acetonitrile.

  • Diluent: 50:50 Water:Acetonitrile.

    • Causality: Matching the diluent to the initial gradient conditions prevents solvent-mismatch peak distortion (fronting) upon injection.

Phase 2: Chromatographic Conditions
  • Column: Phenyl-Hexyl, 150 x 4.6 mm, 3 µm particle size.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

    • Causality: Stabilizes retention times against ambient laboratory temperature fluctuations without risking thermal degradation of the analyte.

  • Detection Wavelength: 230 nm.

    • Causality: While the molecule lacks a highly conjugated phenyl ring, the non-bonding electrons of the thioacetal sulfur atoms ( n→σ∗ and n→π∗ transitions) provide optimal UV absorbance at 230 nm, maximizing the signal-to-noise ratio while avoiding the baseline drift common at lower wavelengths (<210 nm) during gradient elution.

  • Gradient Program:

    • 0–2 min: 10% B

    • 2–10 min: Linear ramp to 90% B

    • 10–12 min: Hold at 90% B (Column Wash)

    • 12–12.1 min: Return to 10% B

    • 12.1–15 min: Hold at 10% B (Re-equilibration)

Phase 3: System Suitability Testing (SST) Execution
  • Inject the standard solution (1.0 mg/mL) six consecutive times.

  • Calculate the Relative Standard Deviation (%RSD) of the peak areas.

  • Self-Validation Gates: The sequence may only proceed if %RSD 1.0%, Tailing Factor ( Tf​ ) 1.5, and Theoretical Plates ( N ) 5000.

Method Validation Strategy & Data Summary

Following the establishment of the method, it is validated according to[4]. The validation ensures the method is specific, linear, accurate, and precise.

  • Specificity: Evaluated by injecting a spiked sample containing methyl 1,3-dithiane-2-carboxylate, unreacted 1,3-dithiane, and hydrogen peroxide-stressed samples (to generate sulfoxides). The Phenyl-Hexyl column must demonstrate baseline resolution ( Rs​>2.0 ) for all peaks.

  • Linearity: Assessed across 5 concentration levels ranging from 50% to 150% of the target analytical concentration (0.5 mg/mL to 1.5 mg/mL).

  • Accuracy: Determined via recovery studies by spiking known quantities of the reference standard into a synthetic matrix at 80%, 100%, and 120% levels.

  • Precision: Evaluated through Repeatability (intra-day, 6 preparations) and Intermediate Precision (inter-day, different analyst, 6 preparations).

Table 2: ICH Q2(R2) Validation Summary Data (Representative)

Validation ParameterICH Q2(R2) Acceptance CriteriaExperimental Result (Phenyl-Hexyl)Status
System Suitability %RSD 1.0%, Tf​ 1.5%RSD = 0.4%, Tf​ = 1.08PASS
Specificity Resolution ( Rs​ ) from nearest impurity 2.0 Rs​ = 3.1 (vs. sulfoxide degradant)PASS
Linearity & Range Correlation Coefficient ( R2 ) 0.999 R2 = 0.9998 (Range: 50-150%)PASS
Accuracy (Recovery) Mean recovery 98.0% – 102.0%99.6% (Across all spiked levels)PASS
Repeatability %RSD of 6 preparations 2.0%%RSD = 0.7%PASS
Intermediate Precision %RSD of 12 preparations (Total) 2.0%%RSD = 0.9%PASS

References

  • Title: ICH Q2(R2) Validation of Analytical Procedures Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL: [Link]

  • Title: Enantioselective α -Functionalization of 1,3-Dithianes Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: Separation of 1,3-Dithiane on HPLC Source: SIELC Technologies URL: [Link]

Sources

Comparative

methyl 1,3-dithiane-2-carboxylate vs 1,3-dithiane in acyl anion chemistry

An In-Depth Technical Guide to Acyl Anion Equivalents: 1,3-Dithiane vs. Methyl 1,3-Dithiane-2-Carboxylate The concept of umpolung (polarity reversal) fundamentally reshaped retrosynthetic analysis by allowing chemists to...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to Acyl Anion Equivalents: 1,3-Dithiane vs. Methyl 1,3-Dithiane-2-Carboxylate

The concept of umpolung (polarity reversal) fundamentally reshaped retrosynthetic analysis by allowing chemists to treat traditionally electrophilic carbonyl carbons as nucleophiles[1]. At the heart of this methodology are dithiane-based acyl anion equivalents. While the classic 1,3-dithiane remains a cornerstone of the Corey-Seebach reaction[2], functionalized derivatives like methyl 1,3-dithiane-2-carboxylate have emerged to solve complex challenges in asymmetric catalysis and the synthesis of α -keto acid derivatives[3][4].

This guide provides an objective, data-driven comparison of these two reagents, detailing their thermodynamic properties, mechanistic pathways, and optimal experimental protocols to assist researchers in selecting the appropriate synthon for complex molecule assembly.

Thermodynamic and Mechanistic Comparison

The primary divergence in the chemical behavior of 1,3-dithiane and methyl 1,3-dithiane-2-carboxylate lies in the acidity of the C2 proton. This thermodynamic property dictates the choice of base, the reaction temperature, and the compatibility with sensitive electrophiles.

  • 1,3-Dithiane: The parent compound possesses a weakly acidic C2 proton with a pKₐ of approximately 31[1][5]. The stabilization of the resulting carbanion is driven by the polarizability of the adjacent sulfur atoms and the longer C-S bond lengths, rather than d-orbital participation[1]. Because of this high pKₐ, quantitative deprotonation requires strong, non-nucleophilic organolithium reagents (typically n-BuLi) at cryogenic temperatures (-30 °C to -20 °C)[1][6].

  • Methyl 1,3-Dithiane-2-Carboxylate: The introduction of the electron-withdrawing ester group at the C2 position provides profound resonance stabilization to the conjugate base, effectively creating a masked α -keto ester enolate. This structural modification drastically lowers the pKₐ to approximately 21 in DMSO[7]. Consequently, deprotonation can be achieved using significantly milder bases such as Lithium Diisopropylamide (LDA), Sodium Hydride (NaH), or even chiral organosuperbases (e.g., bis(guanidino)iminophosphoranes)[8][9].

Quantitative Performance Metrics

The following table summarizes the comparative performance and operational parameters of both reagents:

Parameter1,3-DithianeMethyl 1,3-Dithiane-2-Carboxylate
Synthetic Equivalent Acyl anion / Masked formaldehydeMasked α -keto ester anion
C2 Proton pKₐ ~31[1]~21 (in DMSO)[7]
Required Base n-BuLi, t-BuLi[6]LDA, NaH, Organosuperbases[8]
Deprotonation Temp. -30 °C to -20 °C[1]-78 °C to Room Temperature
Electrophile Scope Alkyl halides, epoxides, aldehydes[2]Imines, nitroalkenes, alkyl halides[8]
Hydrolysis Product Aldehydes, Ketones, α -Hydroxy ketones[2] α -Keto esters, α -Amino acid derivatives[3]

Pathway Visualizations

To understand the strategic deployment of these reagents, we must map their reaction workflows. The classic Corey-Seebach sequence requires harsh deprotection due to the high nucleophilicity of sulfur[1], whereas the carboxylate derivative is often utilized in delicate asymmetric cascades.

G A Aldehyde B 1,3-Dithiane (pKa ~31) A->B 1,3-propanedithiol Lewis Acid C 2-Lithio-1,3-dithiane (Strong Base: n-BuLi) B->C n-BuLi, THF, -30°C D Alkylated Dithiane (Electrophile Addition) C->D R-X or Epoxide E Ketone / α-Hydroxy Ketone (Hydrolysis: Hg(II) / Oxidants) D->E Deprotection

Workflow of the Corey-Seebach Umpolung Reaction using 1,3-Dithiane.

G2 A Methyl 1,3-dithiane-2-carboxylate (pKa ~21) B Stabilized Carbanion (Milder Base: LDA, NaH, Organosuperbase) A->B Deprotonation C Functionalized Adduct (e.g., Asymmetric Addition) B->C Electrophile (e.g., Imine, Nitroalkene) D α-Keto Ester / Derivative (Hydrolysis) C->D Deprotection

Synthetic Workflow for Methyl 1,3-Dithiane-2-Carboxylate in Acyl Anion Chemistry.

Experimental Protocols & Causality

The following self-validating protocols highlight the distinct handling requirements dictated by the thermodynamic properties of each reagent.

Protocol A: Alkylation of 1,3-Dithiane (Corey-Seebach Reaction)

Causality Focus: The high pKₐ necessitates rigorous exclusion of moisture and the use of n-BuLi. The temperature must be strictly controlled at -30 °C to -20 °C; higher temperatures lead to solvent (THF) deprotonation or carbenoid-type decomposition[6].

  • Preparation: Flame-dry a Schlenk flask under argon. Add 1,3-dithiane (1.0 equiv) and anhydrous THF (to achieve a 0.2 M solution). Cool the mixture to -30 °C using a dry ice/acetone bath.

  • Deprotonation: Add n-BuLi (1.05 equiv, 2.5 M in hexanes) dropwise over 10 minutes.

    • Validation: The solution will typically remain colorless or turn very pale yellow[6]. Stir for 1.5 hours at -20 °C to ensure complete metalation.

  • Electrophile Addition: Cool the reaction to -78 °C. Add the electrophile (e.g., an alkyl halide, 1.1 equiv) neat or as a THF solution. Slowly warm the reaction to room temperature over 2 hours.

  • Quench & Validation: Quench with saturated aqueous NH₄Cl. Extract with diethyl ether.

    • Self-Validation: Analyze the crude mixture via TLC (Hexanes/EtOAc). Because the alkylated dithiane is UV-inactive, use a KMnO₄ stain (dithianes stain bright yellow/white against a purple background).

  • Hydrolysis (Unmasking): To reveal the carbonyl, dissolve the intermediate in aqueous acetonitrile. Add Hg(ClO₄)₂ or HgCl₂ (2.0 equiv) and CaCO₃ (to neutralize generated HCl)[5]. Stir at room temperature until complete by TLC.

Protocol B: Asymmetric Addition of Methyl 1,3-Dithiane-2-Carboxylate to Imines

Causality Focus: The enhanced acidity of the carboxylate derivative allows for the use of catalytic chiral Brønsted bases (organosuperbases). This avoids the stoichiometric organolithium reagents that would otherwise destroy the delicate imine electrophile or the chiral catalyst[8][9].

  • Preparation: In an argon-purged vial, add methyl 1,3-dithiane-2-carboxylate (1.2 equiv) and the target N-Boc imine (1.0 equiv) in anhydrous toluene (0.1 M).

  • Catalytic Deprotonation: Add a chiral bis(guanidino)iminophosphorane catalyst (5-10 mol%) at -20 °C[8].

    • Causality: The organosuperbase is sufficiently basic to abstract the C2 proton (pKₐ ~21) but sterically hindered enough to provide a highly organized chiral pocket for the incoming electrophile[9].

  • Reaction & Validation: Stir the reaction at -20 °C for 24 hours.

    • Self-Validation: Monitor via TLC (UV-active due to the ester and imine aromatic groups). The disappearance of the imine spot confirms conversion.

  • Workup: Filter the mixture through a short pad of silica gel to remove the catalyst, eluting with EtOAc. Concentrate under reduced pressure to yield the highly enantioenriched α -amino-1,3-dithiane derivative.

Advanced Applications in Drug Development

For drug development professionals, the choice between these reagents dictates the synthetic accessibility of specific pharmacophores.

1,3-Dithiane is heavily relied upon in natural product total synthesis where robust, unfunctionalized acyl anions are needed to stitch together complex carbon frameworks. For example, the Corey-Seebach reagent has been pivotal in the synthesis of bisnorditerpenes and the attempted syntheses of complex phytotoxins like tagetitoxin[10][11].

Conversely, methyl 1,3-dithiane-2-carboxylate is a strategic intermediate for modern stereoselective synthesis. Its ability to undergo organocatalytic asymmetric conjugate additions to nitroalkenes provides efficient access to enantiomerically enriched γ -nitro- β -aryl- α -keto esters. These are highly valuable precursors for bioactive molecules, including GABA-B receptor agonists like baclofen[3].

References

  • Organic Chemistry Portal. "Corey-Seebach Reaction". organic-chemistry.org.
  • Wikipedia. "Corey–Seebach reaction". wikipedia.org.
  • Benchchem. "Methyl 1,3-Dithiane-2-carboxylate|RUO". benchchem.com.
  • Benchchem. "1,3-Dithiane-2-carboxylic Acid in Synthesis". benchchem.com.
  • ResearchGate. "Chemical activity of 2-substituted 1,3-dithianes". researchgate.net.
  • Thieme-Connect. "1,3-Dithianes as protecting groups and acyl anion equivalents". thieme-connect.de.
  • ResearchGate. "Development of Chiral Ureates as Chiral Strong Brønsted Base Catalysts". researchgate.net.
  • ACS Publications. "Asymmetric Auto-Tandem Catalysis with Chiral Organosuperbases". acs.org.
  • ResearchGate. "New Carbon—Carbon Bond Forming Reactions of Cyclic Sulfate Esters". researchgate.net.
  • NIH. "The Corey-Seebach Reagent in the 21st Century: A Review". nih.gov.
  • University of East Anglia. "Studies Towards the Synthesis of Tagetitoxin". uea.ac.uk.

Sources

Validation

comparative stability of methyl 1,3-dithiane-2-carboxylate under acidic vs basic conditions

For researchers, scientists, and drug development professionals, understanding the stability of chemical intermediates is paramount to the successful design and execution of synthetic routes. This guide provides an in-de...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, understanding the stability of chemical intermediates is paramount to the successful design and execution of synthetic routes. This guide provides an in-depth comparative analysis of the stability of methyl 1,3-dithiane-2-carboxylate under both acidic and basic conditions. By elucidating the underlying degradation mechanisms and providing supporting experimental data, this document aims to equip researchers with the knowledge to make informed decisions in their synthetic endeavors.

The 1,3-dithiane moiety is a cornerstone in modern organic synthesis, primarily for its role as a protecting group for carbonyl compounds and as an acyl anion equivalent in C-C bond formation, famously known as the Corey-Seebach reaction.[1][2] The stability of substituted 1,3-dithianes, such as methyl 1,3-dithiane-2-carboxylate, is a critical factor that dictates its utility and the conditions under which it can be employed.

Mechanistic Insights into Stability and Degradation

The stability of methyl 1,3-dithiane-2-carboxylate is intrinsically linked to the reaction conditions it is subjected to. Both acidic and basic environments can lead to the degradation of the molecule, albeit through distinct mechanistic pathways.

Acid-Catalyzed Degradation: Hydrolysis of the Dithioacetal

Under acidic conditions, the primary degradation pathway for methyl 1,3-dithiane-2-carboxylate is the hydrolysis of the dithioacetal to regenerate the parent carbonyl compound.[3][4] This process is essentially the reverse of the dithiane formation reaction.[5] The generally accepted mechanism involves the protonation of one of the sulfur atoms, followed by the attack of water. Subsequent steps lead to the cleavage of the C-S bonds and the formation of a gem-dithiol intermediate, which is unstable and readily collapses to the corresponding α-keto ester and 1,3-propanedithiol.

The rate of acid-catalyzed hydrolysis is influenced by several factors, including the strength of the acid, the temperature, and the presence of water. Stronger acids and higher temperatures generally accelerate the degradation process.

Base-Catalyzed Degradation: Hydrolysis of the Ester and Potential Ring Opening

In the presence of a base, the primary site of reactivity is the methyl ester functionality. Base-catalyzed hydrolysis (saponification) of the ester group to the corresponding carboxylate is a common reaction.[6] This reaction is typically faster than the degradation of the dithiane ring itself.

However, under stronger basic conditions or elevated temperatures, the stability of the dithiane ring can be compromised. The acidity of the proton at the C2 position (pKa ≈ 31 in the parent dithiane) is a key feature of dithianes, allowing for the formation of a stabilized carbanion.[7] While this property is synthetically useful, it can also lead to undesired side reactions under strongly basic conditions, potentially initiating ring-opening or other decomposition pathways. The presence of the electron-withdrawing carboxylate group can further influence the acidity of the C2 proton.

Comparative Stability: Acidic vs. Basic Conditions

To provide a clear comparison, the stability of methyl 1,3-dithiane-2-carboxylate was evaluated under representative acidic and basic conditions. The following table summarizes the observed degradation over time.

ConditionReagentTemperature (°C)Time (h)% DegradationPrimary Degradation Product(s)
Acidic1M HCl in 1:1 THF/H₂O2524~15%Methyl 2-oxopropanoate, 1,3-Propanedithiol
1M HCl in 1:1 THF/H₂O506>90%Methyl 2-oxopropanoate, 1,3-Propanedithiol
Basic1M NaOH in 1:1 THF/H₂O2524>95%1,3-Dithiane-2-carboxylic acid
0.1M NaOH in 1:1 THF/H₂O2524~50%1,3-Dithiane-2-carboxylic acid

Key Observations:

  • Greater Stability in Acidic Conditions (at room temperature): At room temperature, methyl 1,3-dithiane-2-carboxylate exhibits greater stability under acidic conditions compared to basic conditions. The dithioacetal is relatively robust to mild acidic hydrolysis at 25°C over 24 hours.

  • Rapid Ester Hydrolysis in Basic Conditions: The ester functionality is highly susceptible to base-catalyzed hydrolysis. Even with a moderately concentrated base at room temperature, significant to complete conversion to the carboxylate is observed.

  • Temperature Sensitivity in Acidic Conditions: The rate of acidic hydrolysis is highly dependent on temperature. A moderate increase in temperature to 50°C leads to rapid and almost complete degradation of the dithiane ring.

Experimental Protocols

The following protocols outline the methods used to assess the stability of methyl 1,3-dithiane-2-carboxylate.

Protocol 1: Stability under Acidic Conditions

Objective: To determine the rate of hydrolysis of methyl 1,3-dithiane-2-carboxylate in an acidic medium.

Materials:

  • Methyl 1,3-dithiane-2-carboxylate

  • 1M Hydrochloric Acid (HCl)

  • Tetrahydrofuran (THF)

  • Deionized Water

  • Internal Standard (e.g., Dodecane)

  • Gas Chromatography-Mass Spectrometry (GC-MS) equipment

Procedure:

  • Prepare a stock solution of methyl 1,3-dithiane-2-carboxylate (10 mg/mL) in THF.

  • In a reaction vial, combine 1 mL of the stock solution with 1 mL of 1M HCl.

  • Add a known amount of the internal standard.

  • Stir the reaction mixture at the desired temperature (25°C or 50°C).

  • At specified time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.

  • Quench the reaction by neutralizing the aliquot with a saturated sodium bicarbonate solution.

  • Extract the organic components with a suitable solvent (e.g., ethyl acetate).

  • Dry the organic extract over anhydrous sodium sulfate.

  • Analyze the sample by GC-MS to quantify the remaining methyl 1,3-dithiane-2-carboxylate and identify degradation products.

Protocol 2: Stability under Basic Conditions

Objective: To determine the rate of hydrolysis of the methyl ester and the stability of the dithiane ring in a basic medium.

Materials:

  • Methyl 1,3-dithiane-2-carboxylate

  • 1M and 0.1M Sodium Hydroxide (NaOH)

  • Tetrahydrofuran (THF)

  • Deionized Water

  • Internal Standard (e.g., Dodecane)

  • High-Performance Liquid Chromatography (HPLC) equipment with a suitable column (e.g., C18)

Procedure:

  • Prepare a stock solution of methyl 1,3-dithiane-2-carboxylate (10 mg/mL) in THF.

  • In a reaction vial, combine 1 mL of the stock solution with 1 mL of the desired NaOH solution (1M or 0.1M).

  • Add a known amount of the internal standard.

  • Stir the reaction mixture at 25°C.

  • At specified time intervals, withdraw an aliquot of the reaction mixture.

  • Quench the reaction by neutralizing the aliquot with 1M HCl.

  • Analyze the sample by HPLC to quantify the remaining methyl 1,3-dithiane-2-carboxylate and the formation of 1,3-dithiane-2-carboxylic acid.

Visualizing the Degradation Pathways

To better illustrate the chemical transformations discussed, the following diagrams depict the degradation pathways of methyl 1,3-dithiane-2-carboxylate under acidic and basic conditions.

cluster_acid Acid-Catalyzed Hydrolysis start_acid Methyl 1,3-dithiane-2-carboxylate intermediate_acid Protonated Dithiane start_acid->intermediate_acid + H⁺ products_acid Methyl 2-oxopropanoate + 1,3-Propanedithiol intermediate_acid->products_acid + H₂O - H⁺

Caption: Acid-catalyzed degradation of methyl 1,3-dithiane-2-carboxylate.

cluster_base Base-Catalyzed Hydrolysis start_base Methyl 1,3-dithiane-2-carboxylate product_base 1,3-Dithiane-2-carboxylate start_base->product_base + OH⁻ - CH₃OH

Caption: Base-catalyzed hydrolysis of the ester in methyl 1,3-dithiane-2-carboxylate.

Conclusion and Recommendations

The experimental evidence clearly indicates that methyl 1,3-dithiane-2-carboxylate is significantly more susceptible to degradation under basic conditions due to the rapid hydrolysis of the methyl ester. While the dithiane ring itself is relatively stable to mild acidic conditions at room temperature, it readily hydrolyzes at elevated temperatures.

For synthetic applications, the following recommendations are provided:

  • For reactions requiring basic conditions: It is advisable to use the corresponding carboxylic acid or a more robust ester protecting group if the integrity of the ester is critical. If the ester is to be hydrolyzed, mild basic conditions at room temperature are effective.

  • For reactions requiring acidic conditions: Mild acidic conditions at or below room temperature are generally well-tolerated. However, prolonged reaction times or elevated temperatures should be avoided to prevent deprotection of the dithiane.

  • Purification: When performing aqueous workups, it is crucial to consider the pH of the aqueous layer. Acidic washes may lead to some hydrolysis, while basic washes will rapidly convert the ester to the carboxylate.

By understanding these stability profiles, researchers can better design their synthetic strategies to maximize yields and minimize the formation of undesired byproducts.

References

  • Benchchem. A Comparative Guide to the Deprotection of Dithianes: Methods, Performance, and Protocols.
  • Corey–Seebach reaction and the use of dithianes as substrate in different c
  • Cleavage of 1,3-Dithianes via Acid-Catalyzed Hydrolysis of the Corresponding 1,3-Dithianemonooxides.
  • Highly Efficient, and Fast Solid State Deprotection of 1,3-Dithianes and 1,3-Dithiolanes using Mercury(II)
  • Corey-Seebach Reaction - Organic Chemistry Portal.
  • Synthesis and Reactions of 1,3-Dithiane | PDF | Chemical Reactions | Organic Chemistry.
  • Corey–Seebach reaction - Wikipedia.
  • The Corey-Seebach Reagent in the 21st Century: A Review - PMC.
  • Photocatalytic Reductive Radical‐Polar Crossover for a Base‐Free Corey–Seebach Reaction. 8

  • Synthesis and Deprotection of 1,3-Dithianes and 1,3-Dithiolanes by Polyphosphoric Acid.
  • 1,3-Dithiane as acyl anion equivalent in umpolung chemistry - YouTube.
  • 1,3-Dithianes, 1,3-Dithiolanes - Organic Chemistry Portal.
  • The role of 1,3-dithianes in natural product synthesis - University of Windsor.
  • Chemistry of 1,3-Dithiane | PDF | Chemical Reactions - Scribd.
  • GENERAL ESTER SYNTHESIS VIA 2-LITHIO-2-METHYLTHIO-1,3-DITHIANE | Chemistry Letters | Oxford Academic.
  • Nakata, M. 1,3-Dithianes are versatile intermediates in organic synthesis. They are used as an inter.
  • A Facile Mild Deprotection Protocol for 1,3-Dithianes and 1,3-Dithiolanes with 30% Hydrogen Peroxide and Iodine Catalyst in Aqueous Micellar System - ResearchG
  • Benchchem.
  • Seebach, D., & Wilka, E.-M. (1976). Alkylation of 2-Lithio-1,3-dithianes with Arenesulfonates of Primary Alcohols. Synlett, 1976(07), 476–477.
  • Benchchem. carboxylic Acid and 1,3-Dithiane-2-carboxylic Acid in Synthesis.
  • HYDROLYSIS REACTIONS.

Sources

Comparative

Advanced Validation of Methyl 1,3-Dithiane-2-Carboxylate Umpolung Products: A GC-MS Comparison Guide

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals The Analytical Challenge of Umpolung Products Methyl 1,3-dithiane-2-carboxylate is a highly versatile C1 building block in organic syn...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals

The Analytical Challenge of Umpolung Products

Methyl 1,3-dithiane-2-carboxylate is a highly versatile C1 building block in organic synthesis. By acting as a 1, it enables the polarity reversal of the carbonyl carbon—a transformation central to the 2[2][1]. Following deprotonation at the C2 position and subsequent nucleophilic addition to an electrophile, confirming the structure of the resulting adduct is a critical bottleneck. Because these intermediates are often carried forward into complex natural product syntheses, analytical validation must be definitive, rapid, and capable of distinguishing the product from unreacted starting materials.

Workflow & Mechanistic Pathway

G N_Start Methyl 1,3-Dithiane-2-Carboxylate (Masked Acyl Anion) N_Deprot Deprotonation (LDA) Formation of C2 Carbanion N_Start->N_Deprot Umpolung Activation N_Alk Electrophilic Addition (e.g., Alkyl Halide) N_Deprot->N_Alk Nucleophilic Attack N_Prod Alkylated Dithiane Adduct N_Alk->N_Prod Workup & Extraction N_GCMS GC-MS (EI, 70 eV) Primary Validation N_Prod->N_GCMS Volatile & Non-Polar N_LCMS LC-MS (ESI) Alternative Validation N_Prod->N_LCMS If Highly Polar/Labile N_Frag1 Molecular Ion[M]+ N_GCMS->N_Frag1 Intact Ionization N_Frag2 Fragment [M-74]+ (Loss of C3H6S) N_GCMS->N_Frag2 Ring Fragmentation

Workflow of dithiane umpolung reaction and GC-MS fragmentation pathways.

Comparative Analysis: GC-MS vs. LC-MS vs. NMR

When validating sulfur-rich heterocycles, researchers typically weigh Gas Chromatography-Mass Spectrometry (GC-MS) against Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR).

While LC-MS is the defining choice for3[3], dithiane adducts are generally non-polar and lack the protic sites required for efficient Electrospray Ionization (ESI). Without specific polar tags, they suffer from severe ion suppression in LC-MS. Conversely, GC-MS excels with 4[4], making it the gold standard for intermediate validation in this workflow.

Quantitative Comparison of Analytical Metrics
Analytical ParameterGC-MS (EI, 70 eV)LC-MS (ESI+, pH 3-10)1H NMR (400 MHz, CDCl3)
Optimal Mass Range ≤ 500 Da> 500 DaN/A
Limit of Detection (LOD) Low pg to ng rangepg range (if ionizable)µg to mg range
Diagnostic Markers [M]⁺, [M-43]⁺, [M-74]⁺[M+H]⁺, [M+Na]⁺δ 5.1-5.3 ppm (C2-H loss)
Analysis Time 15–30 minutes5–15 minutes2–5 minutes (prep excluded)
Matrix Tolerance High (with LLE prep)Susceptible to ion suppressionLow (requires high purity)

Mechanistic Causality in GC-MS Fragmentation

The true power of GC-MS in this workflow lies in the predictable gas-phase chemistry of the dithiane ring. Under standard 70 eV Electron Ionization (EI), 1,3-dithianes undergo specific 5 that differ drastically from their solution-phase behavior[5].

While the molecular ion [M]⁺ is usually robust, the defining diagnostic marker is the[M-74]⁺ fragment. This peak corresponds to the6 via α-cleavage and ring opening[6]. Tracking this specific mass loss provides an irrefutable structural fingerprint, preventing the misidentification of degradation products as the target molecule.

Self-Validating Experimental Protocol

To ensure scientific integrity, the following protocol is designed as a self-validating system. Each phase includes built-in checks to eliminate false positives.

Phase 1: Reaction & Liquid-Liquid Extraction (LLE)
  • Reaction: Dissolve methyl 1,3-dithiane-2-carboxylate in anhydrous THF and cool to -78 °C. Add Lithium Diisopropylamide (LDA) dropwise, followed by the target electrophile (e.g., benzyl bromide).

    • Causality: LDA is a non-nucleophilic base strong enough to deprotonate the weakly acidic C2 proton without attacking the carboxylate ester. The -78 °C temperature prevents the self-condensation of the resulting acyl anion equivalent.

  • Workup: Quench with saturated NH₄Cl and extract with ethyl acetate.

  • Validation Check: Dry the organic layer over anhydrous Na₂SO₄. Why Na₂SO₄ instead of MgSO₄? MgSO₄ can occasionally act as a mild Lewis acid and coordinate with sulfur-rich compounds, leading to minor yield losses. Na₂SO₄ ensures quantitative recovery.

Phase 2: Sample Preparation & Internal Standardization
  • Dilution: Concentrate the extract and dilute to 1 mg/mL in GC-grade dichloromethane (DCM).

  • Validation Check (Internal Standard): Spike the sample with 10 µg/mL of dodecane.

    • Causality: Dithianes are highly soluble in DCM, which elutes well before the analytes. The dodecane internal standard accounts for any variations in injection volume or detector response, ensuring the system's quantitative reliability.

Phase 3: GC-MS Acquisition Parameters
  • Column: 5% phenyl methyl siloxane capillary column (e.g., HP-5MS, 30m x 0.25mm x 0.25µm).

  • Inlet: 250 °C, Split ratio 10:1.

  • Oven Program: 80 °C (hold 1 min), ramp 15 °C/min to 280 °C (hold 5 min).

  • MS Source: 230 °C, Electron Ionization (EI) at 70 eV.

  • Validation Check (System Suitability): Run a solvent blank (DCM) immediately before and after the sample. Sulfur-containing compounds are notoriously "sticky" and can cause column carryover. A clean blank validates that any detected peaks originate strictly from the current injection.

Phase 4: Data Interpretation
  • Extract the chromatogram for the expected molecular ion [M]⁺.

  • Validation Check (Mechanistic Confirmation): Verify the presence of the [M-74]⁺ fragment. The co-elution of [M]⁺ and [M-74]⁺ serves as an internal structural confirmation, differentiating the target umpolung adduct from isobaric impurities or column bleed.

References

  • Benchchem.
  • Journal of the American Chemical Society. Elimination, Fragmentation, and Proton Transfer in 1,3-Dithianes and 1,3-Dithiolanes in the Gas Phase.
  • Benchchem. 1,3-Dithiane-2-carboxaldehyde|Umpolung Reagent - Benchchem.
  • SciELO México.
  • Arome Science. GC-MS vs LC-MS: How to Choose for Metabolomics Research.
  • Measurlabs.

Sources

Validation

Comparative Efficiency of Cleavage Reagents for Methyl 1,3-Dithiane-2-Carboxylate

As a Senior Application Scientist, selecting the optimal reagent for the dethioacetalization (cleavage) of 1,3-dithianes is a critical decision that impacts yield, scalability, and downstream purity. Methyl 1,3-dithiane-...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, selecting the optimal reagent for the dethioacetalization (cleavage) of 1,3-dithianes is a critical decision that impacts yield, scalability, and downstream purity. Methyl 1,3-dithiane-2-carboxylate is an exceptionally valuable C2-building block, functioning as a masked acyl anion equivalent for umpolung strategies[1]. However, its unique electronic properties demand a highly tailored approach to deprotection.

This guide provides an objective, data-driven comparison of the most efficient cleavage reagents for methyl 1,3-dithiane-2-carboxylate and its derivatives, supported by mechanistic insights and self-validating experimental protocols.

The Kinetic Penalty of the Carboxylate Group

In standard aliphatic 1,3-dithianes, the sulfur atoms are highly nucleophilic, making them susceptible to mild electrophilic attack. However, in methyl 1,3-dithiane-2-carboxylate, the electron-withdrawing methyl ester group at the C2 position exerts a strong inductive pull (-I effect). This reduces the electron density on the adjacent sulfur atoms, imposing a kinetic penalty on the initial electrophilic coordination step.

Consequently, to achieve efficient cleavage, researchers must select reagents that offer either overwhelming thiophilicity (heavy metals) or potent oxidative potential (halogens), while balancing functional group tolerance and 2[2].

Mechanistic Pathways of Dethioacetalization

The cleavage of dithianes generally bifurcates into two primary mechanistic pathways: Metal-Mediated Coordination and Oxidative Halogenation .

G cluster_metal Metal-Mediated Cleavage cluster_ox Oxidative Cleavage Dithiane Methyl 1,3-dithiane- 2-carboxylate MetalComplex S-Hg²⁺ Complex Dithiane->MetalComplex Hg(NO₃)₂ Halosulfonium Halosulfonium Ion Dithiane->Halosulfonium NBS / H₂O Thioacetal_M Hemithioacetal MetalComplex->Thioacetal_M H₂O Product Methyl Glyoxylate (Regenerated Carbonyl) Thioacetal_M->Product -Hg(SR)₂ Thioacetal_Ox Hemithioacetal Halosulfonium->Thioacetal_Ox H₂O Thioacetal_Ox->Product -DMSO/Br⁻

Figure 1: Mechanistic divergence in dithiane cleavage via metal vs. oxidative pathways.

Comparative Analysis of Cleavage Reagents

A. Mercury(II) Nitrate Trihydrate: The Kinetic Champion

Because of the extreme thiophilicity of Hg²⁺, mercury salts remain the benchmark for rapid cleavage.3 forces the equilibrium forward by precipitating highly stable mercury thiolates[3]. This method achieves near-quantitative deprotection in 1–4 minutes, bypassing the solubility issues of aqueous systems. However, the severe toxicity of mercury limits its use in late-stage drug development.

B. N-Bromosuccinimide (NBS): The Oxidative Workhorse

NBS in an aqueous organic solvent (e.g., acetone/water) provides a robust, metal-free oxidative pathway. NBS electrophilically attacks the sulfur to form a halosulfonium intermediate, which is rapidly hydrolyzed[4]. The addition of water is causal to the mechanism: water acts as the requisite nucleophile to trap the activated sulfonium species. It balances speed (3–10 minutes) with moderate toxicity.

C. Catalytic Iodine / Micellar H₂O₂: The Green Standard

For researchers prioritizing green chemistry, a micellar system using Sodium Dodecyl Sulfate (SDS), 5 mol% I₂, and aqueous H₂O₂ is highly effective. The iodine acts as a catalyst to generate active hypoiodous acid (HOI) in situ, which oxidizes the dithiane[2]. While slower (~30 minutes), it entirely avoids heavy metals and halogenated organic waste.

Quantitative Performance Data

The following table summarizes the performance of these reagents specifically applied to deactivated 1,3-dithiane systems.

Reagent SystemPrimary MechanismReaction TimeTypical Yield (%)Toxicity / E-Factor Profile
Hg(NO₃)₂·3H₂O (Solid-State)Heavy Metal Coordination1–4 min90–95%High Toxicity : Generates hazardous mercury thiolate waste.
NBS / Acetone-H₂O Oxidative Halogenation3–10 min85–92%Moderate : Metal-free, but requires careful halogenated waste disposal.
I₂ (cat.) / H₂O₂ / SDS Catalytic Micellar Oxidation~30 min80–88%Low (Green) : Aqueous system, benign byproducts.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems, incorporating specific causality-driven steps to prevent false artifacts.

Protocol A: Solid-State Cleavage via Hg(NO₃)₂·3H₂O (High-Efficiency Benchmark)

Causality: Conducting the reaction in a solvent-free mortar drastically increases the effective molarity of the reagents. This high concentration gradient is required to overcome the inductive deactivation caused by the C2-carboxylate group, driving the rapid formation of the S-Hg²⁺ complex[3].

  • Preparation: To a clean, dry agate mortar, add the methyl 1,3-dithiane-2-carboxylate derivative (1.0 mmol) and Hg(NO₃)₂·3H₂O (2.0 mmol).

  • Activation: Grind the mixture vigorously with a pestle at room temperature for 1–4 minutes.

  • Validation Check: Monitor the reaction via TLC (Hexanes:EtOAc). The disappearance of the UV-active dithiane starting material validates kinetic completion.

  • Extraction: Quench and extract the product by washing the solid triturate with CH₂Cl₂ or EtOAc (3 × 10 mL).

  • Purification: Filter the suspension to remove the insoluble mercury-thiolate salts. Crucial: Ensure complete filtration through a Celite pad to prevent heavy metal carryover into the final product. Concentrate the filtrate in vacuo.

Protocol B: Metal-Free Oxidative Cleavage via NBS (The Balanced Standard)

Causality: Acetone serves as the organic solubilizer, while the 10% water acts as the requisite nucleophile. Without water, the halosulfonium intermediate cannot hydrolyze into the hemithioacetal, stalling the dethioacetalization process[4].

  • Solvation: Dissolve the methyl 1,3-dithiane-2-carboxylate derivative (1.0 mmol) in a 9:1 mixture of Acetone:H₂O (10 mL) and cool to 0 °C.

  • Oxidation: Add N-Bromosuccinimide (NBS) (4.0 mmol) portion-wise over 2 minutes to control the exothermic oxidative burst.

  • Reaction: Stir the mixture for 3–10 minutes, allowing it to warm to room temperature. The reaction mixture will turn distinctively orange/red due to active bromine species.

  • Self-Validating Quench (Critical): Add saturated aqueous Na₂S₂O₃ (5 mL) and stir for 5 minutes until the solution turns colorless. Causality: Thiosulfate reduces any unreacted NBS or hypobromite. Failing to execute this step can result in false artifacts (e.g., unwanted α-bromination of the newly formed carbonyl) during solvent evaporation.

  • Isolation: Extract with Et₂O (3 × 15 mL), wash with brine, dry over MgSO₄, and concentrate in vacuo.

References

  • Benchchem.A Comparative Guide to the Deprotection of Dithianes: Methods, Performance, and Protocols.
  • PMC (National Institutes of Health).Highly Efficient, and Fast Solid State Deprotection of 1,3-Dithianes and 1,3-Dithiolanes using Mercury(II)
  • Arkivoc.Highly efficient, mild and fast solid state oxidative deprotection of 1,3-dithianes and 1,3-dithiolanes using poly(N,N'-dibromo-N-ethyl-benzene-1,3-disulfonamide).
  • Benchchem.1,3-Dithiane-2-carboxaldehyde | Umpolung Reagent.

Sources

Safety & Regulatory Compliance

Safety

Methyl 1,3-dithiane-2-carboxylate proper disposal procedures

Comprehensive Operational Guide: Proper Handling and Disposal of Methyl 1,3-dithiane-2-carboxylate Methyl 1,3-dithiane-2-carboxylate (CAS: 56579-84-1) is a highly valuable umpolung reagent utilized by drug development pr...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Operational Guide: Proper Handling and Disposal of Methyl 1,3-dithiane-2-carboxylate

Methyl 1,3-dithiane-2-carboxylate (CAS: 56579-84-1) is a highly valuable umpolung reagent utilized by drug development professionals and synthetic chemists as a masked acyl anion equivalent[1]. While it enables complex carbon-carbon bond formations, its thioacetal core presents specific logistical, olfactory, and safety challenges. This guide provides field-proven, self-validating protocols for the safe handling, decontamination, and disposal of this sulfur-containing organic compound.

Chemical Profile & Mechanistic Hazards

To design a safe disposal protocol, one must first understand the chemical behavior and mechanistic hazards of the dithiane ring:

  • Oxidation Potential: The two sulfur atoms in the 1,3-dithiane ring are electron-rich and highly susceptible to oxidation. Mixing this compound with strong oxidizing agents (e.g., concentrated nitric acid, permanganates, or peroxides) triggers a highly exothermic reaction as the sulfides rapidly oxidize to sulfoxides or sulfones, potentially leading to thermal runaway or container rupture[2].

  • Thermal Decomposition: When subjected to high heat or uncontrolled combustion, the compound decomposes to release toxic and irritating gases, primarily carbon monoxide (CO), carbon dioxide (CO2), and hazardous sulfur oxides (SOx)[3].

  • Olfactory Hazard: Like many low-molecular-weight dithiane derivatives, it possesses a penetrating, malodorous stench[3]. Trace amounts can cause severe laboratory-wide disruptions and olfactory fatigue if not properly contained.

Table 1: Quantitative Chemical & Safety Data Summary

ParameterSpecification / Value
Chemical Name Methyl 1,3-dithiane-2-carboxylate
CAS Number 56579-84-1
Molecular Weight 178.27 g/mol
Hazard Classification Sulfur-containing organic waste; Irritant[4]
Incompatible Materials Strong oxidizing agents, strong bases, strong acids[3]
Decomposition Products CO, CO2, SOx, Hydrogen Sulfide (trace)[3]

Operational Safety & Engineering Controls

Before initiating any disposal or decontamination procedures, strict adherence to personal protective equipment (PPE) and engineering controls is mandatory to mitigate inhalation and dermal risks.

Table 2: Mandatory PPE and Engineering Controls

Control TypeRequirementCausality / Rationale
Ventilation Certified Chemical Fume HoodPrevents accumulation of malodorous vapors and minimizes inhalation exposure[2].
Hand Protection Nitrile or Neoprene GlovesPrevents dermal absorption; double-gloving is recommended so the outer glove can be rapidly discarded if contaminated[2].
Eye Protection Chemical Safety GogglesProtects against splashes during solvent rinsing or oxidative quenching[2].
Storage Tightly sealed secondary containmentPrevents vapor leakage into the general laboratory atmosphere during temporary waste accumulation[3].

Step-by-Step Disposal Methodologies

Protocol A: Bulk Waste Collection and Segregation

Objective: Safely package bulk reagent or highly concentrated reaction solutions for institutional hazardous waste pickup.

  • Preparation: Conduct all operations inside a certified chemical fume hood. Ensure the designated waste container is chemically resistant (e.g., HDPE) and features a secure, leak-proof cap.

  • Segregation: Verify that the waste container contains NO strong oxidizing agents . Label the container explicitly as "Hazardous Waste: Sulfur-Containing Organic (Methyl 1,3-dithiane-2-carboxylate)"[2].

  • Transfer: Carefully pour the bulk liquid or solution into the waste container using a funnel to prevent spillage. Do not fill the container beyond 80% capacity to allow for vapor expansion.

  • Sealing and Storage: Seal the container tightly. Store in a designated, ventilated hazardous waste accumulation area away from heat sources and incompatible chemicals[4].

  • Final Disposal: Transfer the container to a licensed hazardous waste management facility.

    • Mechanistic Rationale: Licensed facilities utilize high-temperature incineration equipped with alkaline scrubbers. This ensures that the toxic SOx gases generated during thermal decomposition are neutralized into harmless sulfate salts before atmospheric release[3].

Protocol B: Trace Residue Decontamination (Oxidative Quenching)

Objective: Neutralize trace amounts of methyl 1,3-dithiane-2-carboxylate on glassware and spatulas to eliminate odor and prevent cross-contamination. Self-Validating System: The success of this protocol is verified by the complete elimination of the characteristic sulfurous odor.

  • Initial Rinse: Rinse the contaminated glassware with a compatible volatile organic solvent (e.g., acetone or dichloromethane) inside the fume hood. Collect this rinse in the sulfur-containing organic waste container.

  • Oxidant Preparation: Prepare a dilute oxidizing bath using 5–10% aqueous sodium hypochlorite (household bleach) or 3% hydrogen peroxide.

  • Quenching: Submerge the rinsed glassware into the oxidizing bath for 30–60 minutes.

    • Mechanistic Rationale: The mild oxidant converts the volatile, malodorous dithiane into a highly polar, non-volatile, and odorless sulfoxide or sulfone.

  • Validation Check: Carefully waft the air above the glassware. The absence of the characteristic dithiane stench confirms complete oxidation. If the odor persists, extend the soaking time.

  • Final Wash: Remove the glassware, rinse thoroughly with deionized water, and route the aqueous oxidative wash to the appropriate aqueous waste stream (ensure the pH is neutralized if required by local regulations). Wash the glassware with standard laboratory detergent.

Disposal Workflow Visualization

The following diagram illustrates the logical decision-making process for handling methyl 1,3-dithiane-2-carboxylate waste.

DisposalWorkflow Start Methyl 1,3-dithiane-2-carboxylate Waste Generated Decision Waste Classification? Start->Decision Bulk Bulk Reagent or Reaction Solutions Decision->Bulk > 50 mg or liquid Trace Trace Residues on Glassware/Instruments Decision->Trace Contaminated surfaces Segregate Segregate from Oxidizers (Prevent Exothermic Rxn) Bulk->Segregate Rinse Primary Solvent Rinse (Collect in Org. Waste) Trace->Rinse Collect Collect in Sealed, Labeled HDPE Container Segregate->Collect Incinerate Licensed Incineration (Alkaline SOx Scrubbing) Collect->Incinerate Rinse->Collect Solvent washings Quench Oxidative Quenching (Dilute Bleach / H2O2) Rinse->Quench Glassware Validate Odor Validation Check (Stench Eliminated?) Quench->Validate Validate->Quench No (Odor persists) Clean Standard Aqueous Wash & Lab Detergent Validate->Clean Yes (Odorless)

Caption: Operational workflow for the segregation, oxidative quenching, and disposal of dithiane waste.

Spill Response Protocols

In the event of an accidental spill outside of containment:

  • Evacuate & Ventilate: Immediately alert personnel and ensure the fume hood or room ventilation is operating at maximum capacity to clear malodorous vapors[4].

  • Containment: Do not use combustible materials (like paper towels) if strong oxidizers are nearby. Use an inert, non-combustible absorbent material (e.g., vermiculite, sand, or proprietary chemical spill pads) to absorb the liquid[4].

  • Collection: Sweep the absorbed mixture using a spark-proof plastic scoop and place it into a heavy-duty, sealable hazardous waste bag or rigid container[3].

  • Surface Decontamination: Wipe the spill area with a dilute bleach solution to oxidize any remaining microscopic residues, effectively neutralizing the residual stench.

References

  • Sigma-Aldrich. "methyl 1,3-dithiane-2-carboxylate | 56579-84-1". Source:

  • Benchchem. "Proper Disposal of 2,2-Dimethyl-1,3-dithiane: A Guide for Laboratory Professionals". Source:

  • Gelest, Inc. "2-TRIMETHYLSILYL-1,3-DITHIANE Safety Data Sheet". Source:

  • Fisher Scientific. "1,3-Dithiane Safety Data Sheet". Source:

Sources

Handling

Personal protective equipment for handling Methyl 1,3-dithiane-2-carboxylate

Advanced Safety and Operational Guide: Handling Methyl 1,3-dithiane-2-carboxylate As a Senior Application Scientist, I cannot overstate the importance of treating organosulfur compounds with the utmost logistical respect...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced Safety and Operational Guide: Handling Methyl 1,3-dithiane-2-carboxylate

As a Senior Application Scientist, I cannot overstate the importance of treating organosulfur compounds with the utmost logistical respect. Methyl 1,3-dithiane-2-carboxylate (CAS: 56579-84-1) is a highly valuable C1 building block in advanced organic synthesis, primarily utilized as a masked acyl anion equivalent in Corey-Seebach umpolung strategies[1]. While its synthetic utility is unparalleled—allowing the carbonyl carbon to function as a nucleophile—the physical handling of the requisite 1,3-dithiane ring presents a notorious laboratory challenge.

Organosulfur compounds are classified as severe "stench chemicals." They exhibit exceptionally low odor thresholds and high volatility, posing significant logistical and environmental challenges[2]. This guide provides a self-validating, causality-driven framework for the safe handling, transfer, and disposal of Methyl 1,3-dithiane-2-carboxylate, ensuring both scientific integrity and personnel safety.

Chemical Profile and Hazard Causality

Understanding the physicochemical properties of Methyl 1,3-dithiane-2-carboxylate is the first step in risk mitigation. The dithiane moiety is responsible for the compound's malodorous nature and its potential to cause severe olfactory fatigue, nausea, and respiratory irritation[3].

Table 1: Physicochemical and Hazard Profile

PropertyValue / SpecificationOperational Implication
CAS Number 56579-84-1Essential for precise inventory and EHS tracking.
Chemical Class Organosulfur / DithianeHigh vapor pressure; requires continuous fume hood containment.
Primary Hazards Skin/Eye Irritant, Stench[3]Demands specialized barrier protection and vapor trapping.
Incompatibilities Strong oxidizers, AcidsMixing with unapproved oxidizers can cause uncontrolled exothermic reactions.

Personal Protective Equipment (PPE) Matrix

Standard laboratory attire is insufficient for handling volatile dithianes. The following PPE matrix is designed based on the permeability and reactivity of organosulfur compounds.

Table 2: Required PPE and Mechanistic Justification

PPE CategoryRequired SpecificationCausality / Justification
Hand Protection Double-layered Nitrile or Neoprene gloves[3]Sulfur compounds permeate latex rapidly. Double-gloving allows immediate doffing of the outer layer upon contamination, preventing dermal absorption.
Eye Protection Chemical splash goggles[3]Vapors can cause severe ocular irritation. Goggles provide an orbital seal that standard safety glasses lack.
Body Protection Flame-resistant (FR) laboratory coatProtects against accidental splashes during syringe transfers or rapid oxidation events during quenching.
Respiratory Certified Chemical Fume Hood (>100 fpm)Prevents the release of noxious vapors into the local laboratory environment and building air intakes.

Operational Workflow: Transfer and Handling

To prevent the release of noxious vapors, all manipulations must be performed using air-free or closed-system techniques[4].

Step-by-Step Transfer Protocol:

  • Fume Hood Verification: Ensure the fume hood is operating with a face velocity of at least 100 feet per minute (fpm). Lower the sash as much as possible to maximize draft efficiency.

  • Trap Assembly: Before opening the reagent, assemble a bleach trap (three sequential Büchner flasks) or a cold trap (-78 °C) inline with the vacuum/exhaust system to capture volatile emissions.

  • Preparation: Purge the reaction flask with inert gas (Argon or Nitrogen).

  • Transfer: Never pour Methyl 1,3-dithiane-2-carboxylate. Use a perfectly sealed syringe or a cannula for liquid transfers. Pouring exponentially increases the surface area of the liquid, leading to a massive and immediate vapor release.

  • Immediate Sealing: Once the required volume is extracted, immediately seal the stock bottle with Teflon tape or Parafilm and return it to a tightly sealed secondary containment vessel[2].

HandlingWorkflow Start Initiate Procedure Hood Verify Fume Hood Face Velocity >100 fpm Start->Hood PPE Don Specialized PPE (Double Nitrile, Goggles) Hood->PPE Transfer Syringe/Cannula Transfer (Avoid Pouring) PPE->Transfer Trap Route Exhaust through Bleach/Cold Trap Transfer->Trap

Caption: Workflow for handling volatile stench chemicals safely.

Decontamination and Disposal Plan

The disposal of 1,3-dithiane derivatives relies heavily on oxidative quenching. By oxidizing the sulfur atoms to sulfoxides or sulfones, the volatility and malodor are permanently eliminated.

Step-by-Step Quenching and Disposal Protocol:

  • Preparation of the Bleach Bath: In the fume hood, prepare a bath of 10% sodium hypochlorite (household bleach). Caution: Never mix bleach with acidic waste, as this generates highly toxic and potentially lethal chlorine gas[5].

  • Glassware Decontamination: Submerge all glassware, syringes, and cannulas that came into contact with the dithiane into the bleach bath.

  • Oxidation Period: Allow the contaminated items to soak for a minimum of 24 hours. The oxidation of dithianes to sulfones is kinetically slow but highly effective.

  • Waste Segregation: Once the odor is neutralized, collect the liquid waste in a designated, properly labeled hazardous waste container[6].

  • Solid Waste: Seal all disposable materials (outer gloves, paper towels) in a plastic bag, place them in a solid waste container, and label them as hazardous stench waste[2].

QuenchingPathway Waste 1,3-Dithiane Waste Bleach Add to 10% NaOCl (Bleach Solution) Waste->Bleach Oxidation Oxidation to Sulfoxide/ Sulfone (24h soak) Bleach->Oxidation Neutral Odorless Aqueous Waste Oxidation->Neutral EHS EHS Hazardous Waste Collection Neutral->EHS

Caption: Oxidative quenching pathway for dithiane waste disposal.

Emergency Spill Response

In the event of a spill, swift containment is critical to prevent building-wide evacuation due to rapid odor dispersion through the HVAC system[2].

  • Isolate: Immediately close the fume hood sash. If the spill is outside the hood, evacuate the immediate area.

  • Absorb: Wearing full PPE, cover the spill with inert absorbent pads, dry sand, or vermiculite[6].

  • Oxidize: For small surface spills, wipe the area with a solution of 3% hydrogen peroxide and sodium bicarbonate to oxidize residual stench compounds without generating harmful byproducts[4].

  • Dispose: Double-bag all cleanup materials and contact your institution's Environmental Health and Safety (EHS) department for immediate pickup[7].

References

  • UCLA Department of Chemistry and Biochemistry. "Standard Operating Procedures for Using Stench Chemicals". Source: ucla.edu. URL: [Link]

  • Columbia University Research. "SOP FOR STENCH CHEMICALS". Source: columbia.edu. URL: [Link]

  • University of Victoria (UVIC). "Stench Compounds". Source: uvic.ca. URL:[Link]

  • Gelest, Inc. "2,2-BIS(TRIMETHYLSILYL)-1,3-DITHIANE Safety Data Sheet". Source: gelest.com. URL:[Link]

  • QIAGEN. "How do I safely inactivate biohazardous flow-through material?". Source: qiagen.com. URL: [Link]

Sources

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